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  • Product: 4-Bromo-2-isopropylphenylboronic acid
  • CAS: 1451390-88-7

Core Science & Biosynthesis

Foundational

Synthesis of 4-Bromo-2-isopropylphenylboronic Acid: A Chemoselective and Regiocontrolled Pathway

Executive Summary The synthesis of highly functionalized arylboronic acids is a cornerstone of modern drug development and cross-coupling chemistry. The transformation of 1-bromo-3-isopropylbenzene into 4-bromo-2-isoprop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized arylboronic acids is a cornerstone of modern drug development and cross-coupling chemistry. The transformation of 1-bromo-3-isopropylbenzene into 4-bromo-2-isopropylphenylboronic acid[1] presents a unique synthetic challenge: the selective functionalization of a specific C–H bond in the presence of two competing directing groups, followed by the chemoselective borylation of the newly introduced handle without disturbing the existing aryl bromide.

This whitepaper outlines a robust, self-validating, two-stage synthetic workflow. By leveraging the interplay between steric and electronic directing effects during electrophilic iodination, followed by a kinetically controlled metal-halogen exchange using Knochel's Turbo Grignard reagent, this protocol ensures high regio- and chemoselectivity.

Retrosynthetic Rationale & Mechanistic Causality

Overcoming the Limitations of Direct C–H Borylation

Direct Iridium-catalyzed C–H borylation (e.g., using B₂pin₂, dtbpy, and [Ir(OMe)(cod)]₂) is strictly governed by steric hindrance. In 1-bromo-3-isopropylbenzene, the catalyst preferentially activates the most unhindered C–H bond at the C5 position (meta to both the bromo and isopropyl groups). This pathway yields 3-bromo-5-isopropylphenylboronic acid—an off-target regioisomer. Consequently, a directed, multi-step approach is mandatory to force substitution at the sterically encumbered C4 position.

Regiochemical Competition in Electrophilic Iodination

To install the boronic acid at C4, a sacrificial halogen handle must be introduced. While bromination would yield a dibromide (complicating downstream chemoselectivity), iodination provides a distinct thermodynamic advantage. The electrophilic iodination of 1-bromo-3-isopropylbenzene using I₂ and Ag₂SO₄ generates the highly active I⁺ species[2].

The regioselectivity of this step is a classic competition between steric and electronic factors:

  • Electronic Control (C4 Attack): The isopropyl group (+I, hyperconjugation) activates the ortho and para positions. The bromo group (-I, +M) deactivates the ring, but its inductive electron-withdrawing effect is distance-dependent, deactivating the ortho position more strongly than the para position. Thus, electrophilic attack at C4 (para to Br, ortho to iPr) is electronically favored.

  • Steric Control (C6 Attack): Position C6 (ortho to Br, para to iPr) is sterically less hindered than C4, as it avoids the immediate proximity of the bulky isopropyl group.

This competition results in a mixture of 1-bromo-4-iodo-2-isopropylbenzene[3] and 1-bromo-2-iodo-4-isopropylbenzene, necessitating chromatographic separation to isolate the target C4-iodo precursor.

Regioselectivity SM 1-Bromo-3-isopropylbenzene C4_Attack Attack at C4 (Para to Br, Ortho to iPr) SM->C4_Attack I+ (Ag2SO4/I2) C6_Attack Attack at C6 (Ortho to Br, Para to iPr) SM->C6_Attack I+ (Ag2SO4/I2) Iso1 1-Bromo-4-iodo-2-isopropylbenzene (Target Precursor) C4_Attack->Iso1 Electronically favored Iso2 1-Bromo-2-iodo-4-isopropylbenzene (Byproduct) C6_Attack->Iso2 Sterically favored

Regiochemical pathways in the electrophilic iodination of 1-bromo-3-isopropylbenzene.

Thermodynamic Control via Halogen-Magnesium Exchange

The subsequent metal-halogen exchange leverages the bond dissociation energy differential between C–I (~240 kJ/mol) and C–Br (~336 kJ/mol). Using Knochel's Turbo Grignard reagent (iPrMgCl·LiCl)[4], the iodine-magnesium exchange is kinetically accelerated by the LiCl-mediated breakdown of Grignard aggregates[5]. At -20 °C, this exchange is >98% chemoselective for iodine, leaving the C–Br bond completely intact. The resulting Grignard intermediate is then trapped with triisopropyl borate.

Synthesis SM 1-Bromo-3-isopropylbenzene (Starting Material) Iodination Electrophilic Iodination (I2, Ag2SO4) SM->Iodination Step 1 Intermediate 1-Bromo-4-iodo-2-isopropylbenzene (Isolated Precursor) Iodination->Intermediate Regioselective Exchange Metal-Halogen Exchange (iPrMgCl·LiCl, -20°C) Intermediate->Exchange Step 2 Borylation Borylation & Hydrolysis (B(OiPr)3, then HCl) Exchange->Borylation Chemoselective Product 4-Bromo-2-isopropylphenylboronic acid (Target) Borylation->Product Step 3

Synthetic workflow from 1-bromo-3-isopropylbenzene to 4-bromo-2-isopropylphenylboronic acid.

Experimental Methodologies (Self-Validating Protocols)

Step 1: Regioselective Synthesis of 1-Bromo-4-iodo-2-isopropylbenzene

Objective: Install an iodine atom at the C4 position to serve as a chemoselective handle.

  • Reaction Setup: Charge a dry, light-shielded 500 mL round-bottom flask with 1-bromo-3-isopropylbenzene (50.0 mmol, 1.0 equiv) and 150 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add Silver Sulfate (Ag₂SO₄, 27.5 mmol, 0.55 equiv) to the solution and stir at ambient temperature (20–25 °C).

  • Electrophile Generation: Slowly add Iodine (I₂, 27.5 mmol, 0.55 equiv) in small portions over 30 minutes to control the mild exotherm.

  • Incubation: Stir the dark suspension for 12 hours at 25 °C. The precipitation of insoluble AgI drives the formation of the active I⁺ species.

  • In-Process Control (IPC 1): Withdraw a 0.1 mL aliquot, filter through a micro-syringe, and analyze via GC-MS. Proceed to the next step when the starting material is <5% and the ratio of C4-iodo to C6-iodo isomers stabilizes.

  • Workup: Filter the suspension through a Celite pad to remove AgI. Wash the filtrate with saturated aqueous Na₂S₂O₃ (2 × 100 mL) to quench unreacted iodine, followed by brine (100 mL). Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purification: Separate the regioisomers via silica gel column chromatography (eluting with 100% hexanes) to isolate the target 1-bromo-4-iodo-2-isopropylbenzene as a pale yellow oil.

Step 2: Chemoselective Metal-Halogen Exchange & Borylation

Objective: Selectively convert the C–I bond to a C–B(OH)₂ bond without initiating benzyne formation or debromination.

  • Reaction Setup: Under a strict argon atmosphere, dissolve the purified 1-bromo-4-iodo-2-isopropylbenzene (20.0 mmol, 1.0 equiv) in 40 mL of anhydrous THF. Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Grignard Formation: Add iPrMgCl·LiCl (Turbo Grignard, 1.3 M in THF, 22.0 mmol, 1.1 equiv) dropwise over 30 minutes, maintaining the internal temperature below -15 °C.

  • Incubation & Validation: Stir for 2 hours at -20 °C.

    • IPC 2 (Self-Validation): Quench a 0.1 mL aliquot with H₂O, extract with EtOAc, and analyze via GC-FID. The chromatogram must show complete disappearance of the iodo-precursor and the appearance of 1-bromo-3-isopropylbenzene (the protonated Grignard product), confirming >98% chemoselectivity.

  • Borylation: Cool the reaction mixture to -78 °C. Rapidly inject Triisopropyl borate (B(OiPr)₃, 30.0 mmol, 1.5 equiv) in one portion. Stir for 1 hour at -78 °C, then allow the mixture to naturally warm to room temperature over 3 hours.

  • Hydrolysis: Quench the reaction by adding 2M HCl(aq) (30 mL) and stir vigorously for 1 hour to hydrolyze the boronate ester into the free boronic acid.

  • Workup & Isolation: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Triturate the crude solid with cold hexanes to afford pure 4-bromo-2-isopropylphenylboronic acid as a white crystalline solid.

Quantitative Data & In-Process Controls

Table 1: Reaction Parameters & Yields

ParameterStep 1: IodinationStep 2: Exchange & Borylation
Reagents I₂, Ag₂SO₄, DCMiPrMgCl·LiCl, B(OiPr)₃, THF
Temperature 20–25 °C-20 °C to -78 °C to RT
Reaction Time 12 h2 h (Exchange) + 4 h (Borylation)
Regio-/Chemoselectivity ~45:55 (C4:C6 isomer ratio)>98% chemoselectivity for I over Br
Typical Isolated Yield 35–40% (Target Isomer)75–82%

Table 2: In-Process Controls (IPC) & Analytical Validation

IPC CheckpointAnalytical MethodTarget ObservationCorrective Action if Failed
IPC 1 (Iodination) GC-MSm/z 324 (Product), SM <5%Add 0.1 equiv I₂/Ag₂SO₄, stir 4h
IPC 2 (Exchange) GC-FID (H₂O quench)m/z 198 (Protonated Grignard)Stir additional 1h at -15 °C
Final Product ¹H NMR (DMSO-d₆)Boronic acid -OH singlet ~8.1 ppmRepeat cold hexane trituration

References

  • Regioselective iodination of chlorinated aromatic compounds using silver salts Source: Tetrahedron (Elsevier Ltd) URL:[2]

  • Improving the Halogen–Magnesium Exchange by using New Turbo-Grignard Reagents Source: Chemistry - A European Journal (Wiley) URL:[4]

  • Minimal Theoretical Description of Magnesium Halogen Exchanges Source: ACS Publications URL:[5]

  • 1-Bromo-4-iodo-2-isopropylbenzene | 1369927-50-3 Source: Sigma-Aldrich URL:[3]

  • 4-Bromo-2-isopropylphenylboronic acid | 1451390-88-7 Source: ChemicalBook URL:[1]

Sources

Exploratory

physicochemical properties of 4-Bromo-2-isopropylphenylboronic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-isopropylphenylboronic Acid Introduction 4-Bromo-2-isopropylphenylboronic acid is a substituted arylboronic acid that serves as a pivotal interme...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-isopropylphenylboronic Acid

Introduction

4-Bromo-2-isopropylphenylboronic acid is a substituted arylboronic acid that serves as a pivotal intermediate in modern organic synthesis. Its structural features—a bromine atom, an isopropyl group, and a boronic acid moiety on a phenyl ring—make it a versatile building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] These reactions are fundamental to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[3]

The efficacy, reproducibility, and scalability of synthetic routes employing this reagent are intrinsically linked to its physicochemical properties. A thorough understanding of its solubility, stability, purity, and thermal characteristics is therefore not merely academic but a prerequisite for rational process development, reaction optimization, and quality control. This guide provides a comprehensive technical overview of these properties, complete with detailed experimental protocols for their characterization, aimed at researchers, chemists, and drug development professionals who utilize this important compound.

Section 1: Chemical Identity and Core Properties

4-Bromo-2-isopropylphenylboronic acid is a white to off-white solid under standard conditions.[4] Due to the potential for dehydration to form boroxines and susceptibility to protodeboronation, it is best stored in an inert atmosphere at refrigerated temperatures (2-8°C) to ensure long-term stability and reactivity.[4][5]

PropertyValueSource(s)
CAS Number 1451390-88-7[4][6][7]
Molecular Formula C₉H₁₂BBrO₂[4][6][7]
Molecular Weight 242.91 g/mol [4][6]
Physical Form Solid[4]
Common Purity ≥98%[4]
InChI Key JMDSLHWHAKEZFU-UHFFFAOYSA-N[4]
Storage Inert atmosphere, 2-8°C[4]

Section 2: Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for verifying the chemical identity and structural integrity of 4-Bromo-2-isopropylphenylboronic acid before its use in synthesis.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides unambiguous confirmation of the molecular structure by mapping the chemical environment of each proton. The expected spectrum for this compound would exhibit distinct signals corresponding to the aromatic protons, the isopropyl group, and the acidic protons of the boronic acid.

Predicted ¹H NMR Spectral Features:

  • Aromatic Protons (Ar-H): Three signals in the aromatic region (~7.0-8.0 ppm), showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Isopropyl Methine (CH): A septet (or multiplet) further downfield from the methyl groups (~2.8-3.5 ppm) due to coupling with the six adjacent methyl protons.

  • Isopropyl Methyl (CH₃)₂: A doublet in the aliphatic region (~1.2 ppm) due to coupling with the single methine proton.

  • Boronic Acid Protons B(OH)₂: A broad singlet that can appear over a wide chemical shift range. Its position is concentration-dependent, and it may exchange with residual water in the NMR solvent.

This protocol describes the standard procedure for preparing a sample for ¹H NMR analysis. The use of a deuterated solvent is critical to avoid large, interfering signals from the solvent itself.[8]

  • Sample Preparation: Accurately weigh 5-10 mg of 4-Bromo-2-isopropylphenylboronic acid.[9]

  • Solvent Addition: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[9]

  • Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. The solution must be clear and free of suspended particles.[9]

  • Data Acquisition: Insert the NMR tube into the spectrometer. Acquire the spectrum according to the instrument's standard operating procedures, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis: Integrate the peaks to determine the relative ratios of protons, which should correspond to the molecular structure.[8]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing cluster_analysis Analysis A Weigh 5-10 mg of Sample B Add 0.6 mL Deuterated Solvent A->B C Ensure Complete Dissolution B->C D Insert into Spectrometer C->D E Acquire Data D->E F Process Spectrum (FT, Phasing) E->F G Calibrate & Integrate Peaks F->G H Confirm Structure G->H MeltingPoint_Workflow A Prepare Dry, Powdered Sample B Load 2-3 mm into Capillary Tube A->B C Insert into Apparatus B->C D Heat Slowly (1-2°C/min) near Melting Point C->D E Observe & Record Start/End Temperatures D->E F Report Melting Range E->F

Caption: Workflow for melting point determination via the capillary method.
Solubility Profile

Solubility data is critical for selecting appropriate solvents for chemical reactions, extractions, and crystallizations. The "like dissolves like" principle is a useful guide, suggesting that substances dissolve best in solvents of similar polarity. [10]

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent. [10]

  • Preparation: To a series of vials, add a known volume (e.g., 2.0 mL) of the desired solvents (e.g., Toluene, Tetrahydrofuran, Acetonitrile, Methanol, Water).

  • Addition of Solute: Add an excess amount of 4-Bromo-2-isopropylphenylboronic acid to each vial, ensuring a visible amount of undissolved solid remains.

  • Equilibration: Seal the vials and place them on an orbital shaker or stirrer in a temperature-controlled environment (e.g., 25°C). Agitate for 24-48 hours to ensure equilibrium is reached between the solid and dissolved states. [10]4. Phase Separation: After equilibration, allow the vials to stand until the excess solid has settled. Alternatively, centrifuge the vials to pellet the solid. [10]5. Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe and pass it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC with a pre-established calibration curve. [10]7. Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and any dilution factors.

Solubility_Workflow A Add Excess Solid to Known Volume of Solvent B Seal and Agitate at Constant Temp (24-48h) A->B C Allow Solid to Settle (or Centrifuge) B->C D Filter Supernatant C->D E Quantify Concentration (e.g., via HPLC) D->E F Calculate Solubility (mg/mL) E->F

Caption: Quantitative solubility determination by the shake-flask method.

Section 4: Chemical Reactivity and Stability

Role in Suzuki-Miyaura Cross-Coupling

4-Bromo-2-isopropylphenylboronic acid is an archetypal substrate for the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation. [1]The reaction couples the arylboronic acid with an organic halide or triflate. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. [1][2]The boronic acid enters the cycle during the transmetalation step, where its organic moiety is transferred to the palladium center. This step typically requires activation by a base to form a more nucleophilic boronate species. [11]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_complex + R¹-X label_oa Oxidative Addition pd2_boronate R¹-Pd(II)L₂-R² pd2_complex->pd2_boronate + R²-B(OH)₂(Base) label_tm Transmetalation product R¹-R² pd2_boronate->product label_re Reductive Elimination product->pd0 Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Stability and Decomposition Pathways

While versatile, arylboronic acids are susceptible to certain decomposition pathways that can impact reaction yield and product purity.

  • Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. [5]This process can be catalyzed by acid or base and is often a concern in aqueous media, particularly at elevated temperatures. For 4-Bromo-2-isopropylphenylboronic acid, this would result in the formation of 1-bromo-3-isopropylbenzene.

  • Oxidation: Arylboronic acids can be oxidized by various reactive oxygen species (ROS) to the corresponding phenol. [12]This pathway makes them useful in some sensing applications but can be an undesirable side reaction in synthesis if strong oxidants are present. [12][13]

Section 5: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive analytical technique for assessing the purity of non-volatile organic compounds. [14]A reverse-phase HPLC (RP-HPLC) method is typically employed for molecules like 4-Bromo-2-isopropylphenylboronic acid, separating the main component from any impurities based on differences in polarity. [14][15]

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard at a known concentration (e.g., 1.0 mg/mL) in a suitable diluent (e.g., acetonitrile/water mixture).

    • Prepare the sample for analysis at a similar concentration.

  • Chromatographic Conditions (Typical):

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Inject the sample solution and record the chromatogram.

  • Data Interpretation:

    • Identify the peak corresponding to 4-Bromo-2-isopropylphenylboronic acid based on its retention time relative to the reference standard.

    • Calculate the purity using the area normalization method, assuming all components have a similar detector response. [14] * Percent Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow A Prepare Mobile Phase & Sample/Standard Solutions B Equilibrate HPLC System A->B C Inject Sample B->C D Separate Components in Column C->D E Detect Eluting Peaks (UV) D->E F Record & Analyze Chromatogram E->F G Calculate Purity (Area Normalization) F->G

Caption: General workflow for purity analysis by HPLC.

Conclusion

4-Bromo-2-isopropylphenylboronic acid is a valuable synthetic intermediate whose effective application hinges on a detailed knowledge of its physicochemical properties. The characterization methods outlined in this guide—from spectroscopic identification and melting point analysis to solubility profiling and HPLC-based purity assessment—provide a robust framework for ensuring the quality and consistency of this reagent. By applying these protocols, researchers and chemists can mitigate risks associated with impurities and instability, leading to more reliable, efficient, and scalable synthetic outcomes in drug discovery and materials science.

References

  • Han, G. S., & Domaille, D. W. (2022). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Journal of Materials Chemistry B. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Kerschen, K. E., et al. (2023). Tuning arylboronic acid reactivity with neighboring groups: diazaborine-based tools for tracking cellular peroxynitrite. American Chemical Society. Available at: [Link]

  • Han, G. S., & Domaille, D. W. (2022). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. RSC Publishing. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • University of Toronto. (n.d.). Melting point determination. Available at: [Link]

  • Westlab. (2023). Measuring the Melting Point. Available at: [Link]

  • Unknown Source. (n.d.). Solubility test for Organic Compounds. Available at: [Link]

  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

  • Edisco. (n.d.). Melting point determination. Available at: [Link]

  • SSERC. (n.d.). Melting point determination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Available at: [Link]

  • CATO. (n.d.). 4-Bromo-2-isopropylphenylboronic acid. Available at: [Link]

  • Unknown Source. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained. Available at: [Link]

  • Unknown Source. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Available at: [Link]

  • Longdom Publishing. (n.d.). The Essentials of High-Performance Liquid Chromatography (HPLC): Principles, Applications, and Advances. Available at: [Link]

  • Preprints.org. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Available at: [Link]

  • Biomed Pharmacol J. (2025). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Available at: [Link]

  • ACS Publications. (2020). Confirmation of Suzuki–Miyaura Cross-Coupling Reaction Mechanism through Synthetic Architecture of Nanocatalysts. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Available at: [Link]

  • University of Manchester Research Explorer. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Available at: [Link]

  • PMC. (n.d.). Quantification of 1H NMR Spectra from Human Plasma. Available at: [Link]

  • Unknown Source. (n.d.). Basic- NMR- Experiments. Available at: [Link]

  • MDPI. (2020). Computational and Experimental 1 H-NMR Study of Hydrated Mg-Based Minerals. Available at: [Link]

  • UCL. (n.d.). Sample Preparation. Available at: [Link]

  • PubChem - NIH. (n.d.). 4-Isopropylphenylboronic acid. Available at: [Link]

  • University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Available at: [Link]

  • Google Patents. (n.d.). CN102731542A - Preparation method of p-bromophenyl-boric acid.
  • Unknown Source. (n.d.). INFRARED SPECTROSCOPY (IR). Available at: [Link]

  • The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube. Available at: [Link]

  • SpectraBase. (n.d.). 4-Bromo-N-isopropylbenzamide. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Available at: [Link]

  • ResearchGate. (n.d.). b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. Available at: https://www.researchgate.net/figure/b-FT-IR-spectra-of-4-bromo-2-E-phenyliminomethyl-phenol_fig3_283764834_283764834

Sources

Foundational

4-Bromo-2-isopropylphenylboronic acid CAS number 1451390-88-7

An In-Depth Technical Guide to 4-Bromo-2-isopropylphenylboronic Acid (CAS 1451390-88-7) Executive Summary In the realm of advanced organic synthesis, bifunctional building blocks dictate the efficiency of iterative cross...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Bromo-2-isopropylphenylboronic Acid (CAS 1451390-88-7)

Executive Summary

In the realm of advanced organic synthesis, bifunctional building blocks dictate the efficiency of iterative cross-coupling strategies. 4-Bromo-2-isopropylphenylboronic acid (CAS 1451390-88-7) represents a highly specialized synthon characterized by two distinct reactive handles: a sterically hindered boronic acid moiety and a para-positioned aryl bromide. This unique structural motif is increasingly utilized in the development of complex active pharmaceutical ingredients (APIs) and highly conjugated Organic Light-Emitting Diode (OLED) materials.

As an Application Scientist, I approach this molecule not just as a reagent, but as a mechanistic puzzle. The ortho-isopropyl group introduces significant steric shielding around the boron atom, severely impacting the transmetalation kinetics during Suzuki-Miyaura couplings. This whitepaper deconstructs the physicochemical profile of this compound, establishes field-proven protocols to overcome its steric bottlenecks, and outlines its orthogonal reactivity.

Physicochemical Profiling & Structural Causality

Understanding the physical parameters of 4-Bromo-2-isopropylphenylboronic acid is the first step in designing robust reaction conditions. The bulky isopropyl group forces the boronic acid out of coplanarity with the phenyl ring, altering its Lewis acidity and its ability to form the crucial "ate" complex with base—a prerequisite for transmetalation.

Table 1: Quantitative Physicochemical Data

Property Value / Description Source / Rationale
CAS Number 1451390-88-7 Standard identifier[1].
Molecular Formula C9H12BBrO2 Bifunctional (Boron + Bromine)[1].
Molecular Weight 242.91 g/mol Confirmed via MS/NMR[2].
Physical Form White to off-white solid Typical for arylboronic acids[3].
Storage Temperature 2–8 °C, Inert Atmosphere Prevents slow atmospheric oxidation and protodeboronation[1].
pKa (Predicted) ~8.42 Dictates the choice of base (requires stronger bases like KOH or K3PO4 for efficient activation)[3].

| GHS Classification | H315, H319, H335 | Skin/Eye Irritant, STOT SE 3. Requires standard PPE[1]. |

Mechanistic Insights: Overcoming the Steric Bottleneck

In a standard Suzuki-Miyaura cross-coupling, the catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination. When utilizing 4-Bromo-2-isopropylphenylboronic acid, the transmetalation step becomes the rate-limiting bottleneck .

The ortho-isopropyl group physically blocks the palladium-halide complex from approaching the activated boronate. Standard catalysts, such as Pd(PPh3​)4​ , often fail to yield the desired biaryl, instead leading to competitive protodeboronation (hydrolysis of the C-B bond) due to the extended lifetime of the unreacted boronate in basic aqueous media.

To overcome this, we must employ conformationally flexible ligands or highly active precatalysts. Literature demonstrates that ligands like Trineopentylphosphine (TNpP) or specialized phenanthrene-based ligands (Pd/BI-DIME) possess the necessary flexibility to accommodate sterically demanding substrates in the transmetalation transition state[4][5].

G A Pd(0) L_n Active Catalyst B Oxidative Addition (Aryl Iodide) A->B Ar-I C Transmetalation BOTTLENECK (Steric Shielding by i-Pr) B->C Base (e.g., K3PO4) D Reductive Elimination (Biaryl Product) C->D Slow Step (Requires Flexible Ligands) D->A Product Release E 4-Bromo-2-isopropyl- phenylboronic acid E->C Boronate Formation

Catalytic cycle highlighting the transmetalation bottleneck induced by ortho-steric bulk.

Table 2: Ligand Efficiency for Ortho-Sterically Hindered Boronic Acids (Synthesized data based on established cross-coupling literature for ortho-substituted systems[5])

Ligand / Catalyst System Conversion (%) Mechanistic Rationale

| Pd(PPh3​)4​ | < 15% | Rigid, narrow bite angle; cannot accommodate steric clash. | | Pd2​(dba)3​ + P(o-tol)3​ | ~ 30% | High steric bulk of ligand prevents efficient transmetalation. | | Pd(OAc)2​

  • TNpP | > 85% | Conformationally flexible; adapts to the steric demands of the ortho-isopropyl group. | | Pd/BI-DIME | > 90% | Specifically designed for extremely hindered biaryls[4]. |

Iterative Synthesis: Exploiting Orthogonal Reactivity

The true value of CAS 1451390-88-7 lies in its bifunctionality. By carefully selecting coupling partners, researchers can achieve chemoselective coupling .

Because oxidative addition into an Aryl-Iodide (Ar-I) bond is significantly faster than into an Aryl-Bromide (Ar-Br) bond, one can couple the boronic acid moiety of 1451390-88-7 with an aryl iodide at room temperature or mild heating. The aryl bromide on our starting material remains intact, serving as a pristine reactive site for a subsequent Buchwald-Hartwig amination or a second Suzuki coupling.

Workflow N1 CAS 1451390-88-7 Bifunctional Synthon N2 Step 1: Chemoselective Suzuki (Boronic Acid Reacts) N1->N2 Ar-I, Mild Pd cat., Base N3 Intermediate: 4-Bromo-2-isopropyl-biaryl N2->N3 Ar-Br bond intact N4 Step 2: Buchwald-Hartwig (Bromide Reacts) N3->N4 Amine, Strong Base, Heat N5 Complex Target Molecule (API / OLED Material) N4->N5

Iterative cross-coupling workflow exploiting the orthogonal reactivity of the bifunctional synthon.

Experimental Protocol: Self-Validating Chemoselective Coupling

To guarantee scientific integrity, the following protocol is designed as a self-validating system. It includes specific in-process controls to ensure that the steric hindrance is overcome without triggering the premature reaction of the aryl bromide.

Objective: Synthesis of a highly substituted biaryl intermediate via chemoselective Suzuki-Miyaura coupling, leaving the para-bromide intact.

Materials:

  • 4-Bromo-2-isopropylphenylboronic acid (1.1 equiv)

  • Target Aryl Iodide (1.0 equiv)

  • Pd(OAc)2​ (1.0 mol%)

  • Trineopentylphosphine (TNpP) (2.0 mol%)[5]

  • Anhydrous K3​PO4​ (2.0 equiv)

  • Solvent: Toluene / H2​O (10:1 v/v)

Step-by-Step Methodology:

  • System Preparation (Crucial for Trustworthiness): Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon three times. Causality: Oxygen facilitates homocoupling of the boronic acid, destroying the stoichiometric balance.

  • Reagent Loading: Add the Aryl Iodide (1.0 mmol), 4-Bromo-2-isopropylphenylboronic acid (1.1 mmol), and K3​PO4​ (2.0 mmol) to the flask.

  • Catalyst Complexation: In a separate argon-purged vial, dissolve Pd(OAc)2​ and TNpP in 1 mL of degassed toluene. Stir for 10 minutes until the solution turns pale yellow, indicating the formation of the active Pd(0)Ln​ species.

  • Solvent Addition & Degassing: Add 9 mL of Toluene and 1 mL of H2​O to the main reaction flask. Subject the mixture to three freeze-pump-thaw cycles. Causality: Water is required to dissolve the phosphate base and facilitate the formation of the reactive boronate complex, but dissolved oxygen in water is highly detrimental.

  • Reaction Initiation: Inject the pre-formed catalyst solution into the main flask. Heat the biphasic mixture to 60 °C with vigorous stirring (1000 rpm) to ensure optimal phase mixing.

  • In-Process Control (IPC): After 2 hours, extract a 50 µL aliquot from the organic layer. Quench with saturated aqueous NH4​Cl and extract with EtOAc. Analyze via GC-MS.

    • Validation Check: You should observe the depletion of the Aryl Iodide mass and the appearance of the product mass. The presence of the unreacted aryl bromide isotope pattern (M and M+2 peaks of equal intensity) confirms chemoselectivity.

  • Workup: Once complete, cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4​ , and purify via flash chromatography (Hexanes/EtOAc gradient).

References

  • Sterically Demanding Suzuki-Miyaura (TNpP Ligand): Raders, S. M., et al. (2013). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Hindered Biaryl Synthesis (Pd/BI-DIME Catalyst): An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed (NIH). Available at:[Link]

Sources

Exploratory

The Solubility Dynamics of 4-Bromo-2-isopropylphenylboronic Acid in Organic Solvents: A Technical Whitepaper

Executive Summary For drug development professionals and synthetic chemists, organoboronic acids are indispensable building blocks, primarily serving as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, organoboronic acids are indispensable building blocks, primarily serving as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. 4-Bromo-2-isopropylphenylboronic acid (CAS: 1451390-88-7)[1] is a highly specialized, sterically hindered bifunctional building block. Understanding its solubility profile in organic solvents is critical for optimizing reaction kinetics, preventing catalyst poisoning, and ensuring high-yield product recovery.

This whitepaper provides an in-depth analysis of the physicochemical principles governing the solubility of this specific derivative, predictive solubility models based on its structural moieties, and a validated experimental protocol for empirical solubility determination.

Physicochemical Profiling & Structural Analysis

The solubility of an organoboronic acid is not merely a function of its static polarity; it is governed by a complex, dynamic equilibrium between its monomeric form and its dehydrated trimeric anhydride (boroxine)[2]. The unique substituents on 4-Bromo-2-isopropylphenylboronic acid drastically alter this baseline behavior compared to unsubstituted phenylboronic acid[3].

The Boronic Acid Moiety: Hydrogen Bonding & Lewis Acidity

The −B(OH)2​ group acts as both a strong hydrogen-bond donor and acceptor. In the solid state, boronic acids form extensive dimeric hydrogen-bonded networks, which must be disrupted by the solvent for dissolution to occur[3]. Furthermore, the boron atom is sp2 -hybridized with an empty p-orbital, making it a mild Lewis acid that readily coordinates with Lewis basic solvents (e.g., ethers, amines).

Steric Hindrance: The ortho-Isopropyl Effect

Boronic acids naturally undergo an entropically driven dehydration to form six-membered boroxine rings ( 3R−B(OH)2​⇌R3​B3​O3​+3H2​O )[2][4]. Boroxines are highly lipophilic and often precipitate out of polar solutions, complicating synthesis. However, the bulky ortho-isopropyl group in 4-Bromo-2-isopropylphenylboronic acid introduces severe steric hindrance adjacent to the boron center. This bulk disrupts the coplanarity required for stable boroxine formation, thermodynamically shifting the equilibrium heavily toward the highly soluble monomeric state.

Lipophilicity: The para-Bromo Effect

The addition of the heavy bromine atom increases the overall lipophilicity (logP) and polarizability of the molecule. While the −B(OH)2​ group demands polar solvation, the bromo and isopropyl groups enhance the molecule's affinity for moderately polar and non-polar aromatic solvents, creating an amphiphilic solubility profile.

G A 4-Bromo-2-isopropyl phenylboronic acid B Boronic Acid Group -B(OH)2 A->B C ortho-Isopropyl Group -CH(CH3)2 A->C D para-Bromo Group -Br A->D E H-Bonding Network Polar Solvent Affinity B->E Promotes F Steric Hindrance Boroxine Inhibition C->F Induces G Lipophilicity (logP) Non-Polar Affinity D->G Increases F->E Shifts Eq. to Monomer

Caption: Structural factors and their logical influence on the solubility dynamics of the target boronic acid.

Solubility Dynamics in Organic Solvents

Because specific quantitative data for 4-Bromo-2-isopropylphenylboronic acid is proprietary or unpublished, we extrapolate its solubility behavior based on the thermodynamic principles of its functional groups and the baseline data of phenylboronic acid[3].

Table 1: Predictive Solubility Profile in Common Organic Solvents
Solvent ClassRepresentative SolventsEstimated SolubilityMechanistic Rationale
Polar Aprotic Tetrahydrofuran (THF), 1,4-DioxaneHigh Ethers act as strong Lewis bases, coordinating directly with the empty p-orbital of the boron atom. THF is widely considered the optimal solvent for Suzuki-Miyaura couplings due to its low viscosity and excellent solvation of both the boronic acid and Pd-catalysts[5][6].
Polar Protic Methanol, EthanolHigh Alcohols are excellent H-bond donors and acceptors, easily disrupting the solid-state dimeric network. They can also form reversible, highly soluble boronate esters.
Non-Polar Aromatic Toluene, BenzeneModerate to High While unsubstituted phenylboronic acid has lower solubility here, the lipophilic ortho-isopropyl and para-bromo groups significantly enhance solvation via π−π and dispersion interactions.
Aliphatic Hydrocarbons Hexanes, HeptaneLow Non-polar aliphatics lack the ability to hydrogen-bond or coordinate with the boron center, failing to overcome the crystal lattice energy of the solid boronic acid[3].

Standardized Experimental Protocol for Solubility Determination

To generate precise, reproducible solubility data for 4-Bromo-2-isopropylphenylboronic acid in a specific solvent system, researchers must employ a self-validating methodology. The OECD Test Guideline 105 (Shake-Flask Method) [7] is the gold standard for compounds with solubilities expected to be >10 mg/L.

Causality in Protocol Design

Boronic acids require extended equilibration times because the dissolution process is coupled with the chemical equilibrium of boroxine formation/hydrolysis[4]. Rapid dissolution techniques will yield false, transient concentration readings. The protocol below ensures thermodynamic equilibrium is achieved.

Step-by-Step Methodology (Adapted OECD 105)
  • Saturation Setup: Add an excess of 4-Bromo-2-isopropylphenylboronic acid solid (CAS: 1451390-88-7)[1] to three separate, tightly sealed amber glass vials containing the target organic solvent. The amber glass prevents potential UV-induced degradation of the carbon-bromine bond.

  • Thermal Equilibration: Place the vials in a temperature-controlled shaker bath set to the target reaction temperature (e.g., 25.0±0.1∘C ). Agitate the samples continuously.

  • Time-Course Sampling: To prove that thermodynamic equilibrium has been reached, sample the vials at three distinct time points: 24, 48, and 72 hours[7].

  • Phase Separation: Extract an aliquot from each vial and separate the undissolved solid from the saturated supernatant. For organic solvents, use isothermal centrifugation or filtration through a solvent-compatible 0.22 µm PTFE syringe filter. Crucial: The filtration apparatus must be pre-equilibrated to the exact test temperature to prevent precipitation within the filter.

  • Quantification (HPLC-UV): Dilute the saturated supernatant with a compatible mobile phase to bring the concentration within the linear dynamic range of the detector. Analyze via HPLC-UV. The conjugated aromatic ring and the bromo auxochrome provide strong UV absorbance (typically monitored at 210-254 nm).

  • System Validation: Calculate the concentration at each time point. The system is considered self-validated and at equilibrium if the concentrations from the 48-hour and 72-hour time points do not differ by more than 15%[7].

Workflow S1 1. Saturation Setup Excess Solid + Solvent S2 2. Thermal Equilibration Shake-Flask at 25°C (24-72h) S1->S2 S3 3. Phase Separation Isothermal Centrifugation/PTFE Filtration S2->S3 S4 4. Quantification HPLC-UV Analysis S3->S4 S5 5. Validation Check <15% Variance across 48h/72h S4->S5

Caption: Experimental workflow for determining thermodynamic solubility based on the OECD 105 Shake-Flask method.

References

  • Wikipedia. "Phenylboronic acid." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Institutes of Health (PMC). "Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers." NIH. Available at: [Link]

  • ResearchGate. "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." ResearchGate. Available at: [Link]

  • Technical University of Denmark (DTU). "Determining the water solubility of difficult-to-test substances A tutorial review." DTU. Available at: [Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. Available at: [Link]

  • ArODES. "Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions." HES-SO. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Bromo-2-isopropylphenylboronic acid

Introduction 4-Bromo-2-isopropylphenylboronic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Bromo-2-isopropylphenylboronic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. As with any synthetic compound, unambiguous structural verification is paramount to ensure its identity and purity for subsequent applications in research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful tool for the structural elucidation of organic molecules. This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-2-isopropylphenylboronic acid. In the absence of direct experimental data for this specific molecule, this paper will leverage established principles of NMR spectroscopy and the known effects of substituents on aromatic systems to forecast the spectral features. This approach not only offers a reliable reference for researchers working with this compound but also serves as an educational case study in the application of NMR predictive principles.

Experimental Protocol: A Practical Approach

To obtain high-quality NMR spectra of 4-Bromo-2-isopropylphenylboronic acid, a standardized experimental protocol should be followed. The choice of solvent and sample preparation are critical for acquiring clear and interpretable data.

Sample Preparation
  • Analyte Preparation: Weigh approximately 5-10 mg of 4-Bromo-2-isopropylphenylboronic acid. The sample should be dry and free of particulate matter.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its ability to dissolve a wide range of non-polar to moderately polar compounds.[1][2] However, boronic acids have a tendency to form oligomers (anhydrides), which can lead to broad and poorly resolved NMR signals.[3] To mitigate this, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often preferred solvents as they can break up these oligomers.[3][4] For this guide, we will consider the predicted spectra in CDCl₃, a common starting point, but researchers should be aware of these potential solvent-dependent effects. The residual proton signal in CDCl₃ appears around 7.26 ppm.[1]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial. Ensure complete dissolution; gentle vortexing may be applied.[5]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. To avoid spectral distortions from suspended particles, it is best practice to filter the solution through a small plug of glass wool in the pipette.[6] The final solution height in the tube should be around 4 cm.[5]

NMR Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz spectrometer:

  • ¹H NMR:

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay: 1-2 seconds

    • Acquisition time: 2-4 seconds

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Proton decoupling: Broadband decoupling to simplify the spectrum to singlets for each carbon.

Predicted ¹H NMR Spectrum of 4-Bromo-2-isopropylphenylboronic acid

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the isopropyl group protons. The chemical shifts are influenced by the electronic effects of the bromo, isopropyl, and boronic acid substituents on the benzene ring.

Aromatic Region (δ 7.0–8.0 ppm)

The benzene ring has three protons. Due to the substitution pattern, they are all chemically non-equivalent and will exhibit coupling to each other.

  • H-3: This proton is ortho to the electron-donating isopropyl group and meta to the electron-withdrawing bromo and boronic acid groups. It is expected to be the most shielded of the aromatic protons. It will appear as a doublet due to coupling with H-5.

  • H-5: This proton is ortho to the bromo group and meta to the isopropyl and boronic acid groups. The bromine atom will deshield this proton. It will appear as a doublet of doublets due to coupling with H-3 and H-6.

  • H-6: This proton is ortho to the boronic acid group and meta to the bromo and isopropyl groups. The boronic acid group is electron-withdrawing, leading to deshielding. It will appear as a doublet due to coupling with H-5. Aromatic protons generally resonate between 6.5 and 8.0 ppm.[7]

Isopropyl Group

The isopropyl group will display a characteristic pattern consisting of a septet and a doublet.

  • -CH (methine): The single proton on the methine carbon is coupled to the six equivalent methyl protons, resulting in a septet. This proton is attached to the aromatic ring and will be deshielded, appearing further downfield than a typical aliphatic methine proton.

  • -CH₃ (methyl): The six protons of the two methyl groups are chemically equivalent and are coupled to the single methine proton, resulting in a doublet. These will be the most upfield signals in the spectrum.

Boronic Acid Protons
  • -B(OH)₂: The two protons of the hydroxyl groups on the boron atom are often broad and may exchange with trace amounts of water in the solvent. Their chemical shift can be variable and they may not always be observed, especially if D₂O is added or if the spectrum is run in a protic solvent like CD₃OD.[3]

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6~7.8 - 8.0dJ(H6-H5) ≈ 8.01H
H-5~7.4 - 7.6ddJ(H5-H6) ≈ 8.0, J(H5-H3) ≈ 2.01H
H-3~7.1 - 7.3dJ(H3-H5) ≈ 2.01H
-CH (isopropyl)~3.0 - 3.4septJ ≈ 7.01H
-CH₃ (isopropyl)~1.2 - 1.4dJ ≈ 7.06H
-B(OH)₂Variable (broad)s-2H

Note: These are estimated values. Actual chemical shifts can be influenced by solvent and concentration.

Visualization of Predicted ¹H NMR Assignments

Caption: Predicted ¹H NMR assignments for 4-Bromo-2-isopropylphenylboronic acid.

Predicted ¹³C NMR Spectrum of 4-Bromo-2-isopropylphenylboronic acid

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. In 4-Bromo-2-isopropylphenylboronic acid, all nine carbon atoms are chemically non-equivalent.

Aromatic Carbons (δ 110–160 ppm)

The chemical shifts of the aromatic carbons are influenced by the substituents. Aromatic carbons typically resonate in the range of 110-160 ppm.[8]

  • C1 (ipso-B(OH)₂): The carbon attached to the boronic acid group. The boronic acid group is weakly electron-donating, but the signal for the ipso-carbon can be broad due to quadrupolar relaxation of the attached boron atom.[9]

  • C2 (ipso-isopropyl): The carbon bearing the isopropyl group. This carbon will be deshielded due to the alkyl substitution.

  • C3: This carbon is ortho to the isopropyl group and meta to the bromo and boronic acid groups. It is expected to be shielded.

  • C4 (ipso-Br): The carbon attached to the bromine atom. The "heavy atom effect" of bromine can cause an upfield (shielding) effect on the ipso-carbon compared to what would be expected based on electronegativity alone.[10]

  • C5: This carbon is ortho to the bromo group and meta to the isopropyl and boronic acid groups. It will be deshielded by the bromine.

  • C6: This carbon is ortho to the boronic acid group and meta to the bromo and isopropyl groups. It will be deshielded.

Isopropyl Group Carbons
  • -CH (methine): The methine carbon of the isopropyl group will appear in the aliphatic region, deshielded by its attachment to the aromatic ring.

  • -CH₃ (methyl): The two methyl carbons are equivalent and will appear as a single signal at a higher field (more shielded) in the aliphatic region.

Predicted ¹³C NMR Data Summary
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1~135 - 140
C2~145 - 150
C3~125 - 130
C4~120 - 125
C5~130 - 135
C6~138 - 143
-CH (isopropyl)~30 - 35
-CH₃ (isopropyl)~22 - 26

Note: These are estimated values and can be influenced by the solvent.

Visualization of Predicted ¹³C NMR Assignments

Caption: Predicted ¹³C NMR assignments for 4-Bromo-2-isopropylphenylboronic acid.

Conclusion

This in-depth technical guide provides a comprehensive predicted analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-2-isopropylphenylboronic acid. By applying fundamental principles of NMR spectroscopy and considering the electronic and steric effects of the bromo, isopropyl, and boronic acid substituents, we have constructed a detailed forecast of the chemical shifts, multiplicities, and coupling constants. This predictive framework serves as a valuable resource for researchers in the fields of organic synthesis and drug development, aiding in the structural verification and quality control of this important chemical building block. While these predictions are based on well-established principles, experimental verification remains the gold standard for structural elucidation.

References

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. JoVE. [Link]

  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

  • Reddit. (2014, February 5). Effect of boron groups on 13C NMR chemical shift. r/chemistry. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Google Books.
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  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • ResearchGate. (n.d.). Increments for H and C NMR chemical shifts in pinacol arylboronates. [Link]

  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • University of California, Davis. (n.d.). Sample Preparation. [Link]

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  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • Wiley. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]

  • Modgraph. (2004, February 18). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. [Link]

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  • RSC Publishing. (n.d.). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. [Link]

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  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]

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  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Asian Journal of Chemistry. (2023, December 31). Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. [Link]

  • JoVE. (2024, April 4). Video: ¹H NMR: Long-Range Coupling. [Link]

  • Doc Brown's Chemistry. (2025, November 8). C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation. [Link]

  • World Journal of Chemical Education. (n.d.). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1H NMR Spectroscopy. [Link]

  • Journal of the American Chemical Society. (n.d.). Effect of Substituents on the Proton-Proton Coupling Constants of Monosubstituted Benzenes. [Link]

  • SpectraBase. (n.d.). 1,2,4-Tri-isopropyl-benzene - Optional[13C NMR] - Chemical Shifts. [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. [Link]

  • Thieme. (n.d.). 4. 13C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Pearson. (n.d.). Explain the relative chemical shifts of the benzene ring protons in Figure 14.18. [Link]

  • Indian Academy of Sciences. (n.d.). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. [Link]

Sources

Exploratory

Structural Elucidation and Supramolecular Assembly of 4-Bromo-2-isopropylphenylboronic Acid: A Comprehensive Crystallographic Guide

Executive Summary Boronic acids are indispensable building blocks in modern synthetic chemistry, materials science, and drug development. They serve as premier reagents for Suzuki-Miyaura cross-coupling and act as revers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boronic acids are indispensable building blocks in modern synthetic chemistry, materials science, and drug development. They serve as premier reagents for Suzuki-Miyaura cross-coupling and act as reversible covalent warheads in targeted therapeutics (e.g., serine protease and β -lactamase inhibitors). 4-Bromo-2-isopropylphenylboronic acid (CAS: 1451390-88-7) represents a highly specialized derivative where the steric bulk of an ortho-isopropyl group and the halogen-bonding potential of a para-bromo substituent dictate both its solid-state packing and its solution-phase reactivity.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere descriptive crystallography. Here, we dissect the causality behind the experimental methodologies required to isolate diffraction-quality crystals of sterically hindered boronic acids, and we analyze how the resulting structural data informs downstream synthetic and pharmacological applications.

The Causality of Crystallization: Overcoming Dehydration

The primary challenge in the crystal structure analysis of any boronic acid is its inherent thermodynamic tendency to dehydrate into a trimeric cyclic anhydride known as a boroxine . This dehydration is accelerated by heat and vacuum. Therefore, the crystallization protocol must be a self-validating system designed to strictly maintain the monomeric −B(OH)2​ state.

Protocol: Low-Temperature Slow Evaporation

To isolate single crystals of 4-Bromo-2-isopropylphenylboronic acid, thermal stress must be eliminated. The following protocol leverages differential solubility while kinetically trapping the monomeric acid.

  • Solvent Selection: Prepare a binary solvent system of Ethyl Acetate (EtOAc) and n -Heptane (1:3 v/v). EtOAc provides hydrogen-bond accepting capacity to solvate the boronic acid, while the non-polar heptane acts as an antisolvent to drive supersaturation.

  • Controlled Dissolution: Suspend 50 mg of the compound in 2 mL of the solvent mixture. Crucial Step: Do not heat the solution above 35°C. Heating induces the elimination of water and subsequent boroxine formation. Use sonication at ambient temperature to achieve complete dissolution.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a clean, scratch-free glass vial to remove heterogeneous nucleation sites (dust/undissolved particulates).

  • Isothermal Evaporation: Puncture the vial cap with a single 18-gauge needle to restrict the evaporation rate. Place the vial in a vibration-free environment at 4°C. The low temperature increases the kinetic barrier to dehydration.

  • Harvesting: Once crystals of sufficient size (approx. 0.1–0.3 mm) form (typically 7–14 days), harvest them directly into a drop of perfluoropolyether cryo-oil. The oil immediately displaces surface solvent and prevents atmospheric moisture exchange or rapid desolvation.

Workflow A 1. Solvent Selection (EtOAc/Heptane) B 2. Controlled Dissolution (< 35°C to avoid Boroxine) A->B C 3. Isothermal Evaporation (4°C, Restricted Airflow) B->C D 4. Crystal Harvesting (Perfluoropolyether oil) C->D E 5. SCXRD Data Collection (100 K, Mo Kα) D->E

Fig 1. Step-by-step workflow for the low-temperature crystallization and harvesting of boronic acids.

X-Ray Diffraction Data Collection & Refinement

Single-Crystal X-Ray Diffraction (SCXRD) is performed at cryogenic temperatures (typically 100 K) using a nitrogen cryostream. This serves a dual purpose: it minimizes the thermal atomic displacement parameters (ADPs), allowing for the accurate localization of the highly mobile hydroxyl protons, and it physically locks the crystal lattice, preventing degradation during X-ray exposure.

Refinement of Dynamic Disorder

Boronic acids frequently exhibit rotational disorder around the C−B bond. During refinement (using software like SHELXL), it is critical to apply appropriate geometric restraints (DFIX) to the B−O and O−H bonds. The hydroxyl protons should be located from the difference Fourier map and refined freely if data quality permits, as their exact positions dictate the hydrogen-bonding network.

Table 1: Anticipated Crystallographic Parameters

The following parameters represent the standard structural baseline for sterically hindered 4-halophenylboronic acids based on established literature[1].

ParameterExpected Value RangeMechanistic Rationale
Crystal System Monoclinic or TriclinicLow symmetry is typical due to directional H-bonding and steric packing.
Temperature 100(2) KSuppresses thermal motion; resolves O-H proton positions.
C-B Bond Length 1.56 - 1.58 ÅElongated compared to unhindered PBAs due to the ortho-isopropyl steric clash.
B-O Bond Length 1.36 - 1.38 ÅIndicates partial double-bond character via oxygen lone-pair donation to empty p-orbital.
Twist Angle ( θ ) 25° - 45°The angle between the phenyl plane and the −B(OH)2​ plane.

Structural Insights & Supramolecular Assembly Logic

The crystal structure of 4-Bromo-2-isopropylphenylboronic acid is governed by a hierarchy of intermolecular forces, moving from intramolecular steric constraints to robust hydrogen bonding, and finally to weaker halogen bonding.

A. Conformational Twist via Steric Hindrance

In unsubstituted phenylboronic acid, the molecule is nearly planar, allowing the empty pz​ orbital of the boron atom to conjugate with the aromatic π -system. However, the introduction of an ortho-alkoxy or ortho-alkyl group fundamentally alters this geometry. As demonstrated in foundational crystallographic studies on ortho-substituted phenylboronic acids[2], the bulky isopropyl group forces the −B(OH)2​ moiety to twist out of the aromatic plane (typically by 25° to 45°).

  • Causality: This twist breaks the p−π conjugation. Consequently, the boron atom becomes significantly more Lewis acidic, as it can no longer draw electron density from the phenyl ring. This structural feature directly correlates to accelerated transmetalation rates in Suzuki couplings.

B. Hydrogen-Bonded Dimerization ( R22​(8) Motif)

Boronic acids are classic supramolecular building blocks. The molecules almost exclusively pair up to form centrosymmetric dimers via two strong O−H⋯O hydrogen bonds.

  • Syn/Anti Conformation: To facilitate this dimerization, the two hydroxyl groups on the boron atom adopt a syn/anti conformation. One O−H bond points toward the organic substituent (syn), while the other points away (anti). This arrangement perfectly aligns the hydrogen bond donors and acceptors, forming an eight-membered R22​(8) hydrogen-bonded ring[1].

C. Halogen Bonding and 3D Lattice Formation

While hydrogen bonding dictates the 1D dimer, the 3D lattice is heavily influenced by the para-bromo substituent. Bromine possesses a region of positive electrostatic potential on its outermost surface, known as a σ -hole. This allows the bromine atom to act as a Lewis acid, forming highly directional halogen bonds ( Br⋯O or Br⋯π ) with neighboring dimers, thereby stitching the 1D ribbons into a cohesive 3D crystal lattice.

Assembly Monomer Monomer (Steric Twist by i-Pr) Conf syn/anti Conformation (-B(OH)2 group) Monomer->Conf Intramolecular Dynamics Dimer Centrosymmetric Dimer (R22(8) H-Bond Motif) Conf->Dimer O-H...O H-Bonding Lattice 3D Lattice (Halogen Bonding via Br) Dimer->Lattice Br...O / Br...Br Interactions

Fig 2. Supramolecular logic dictating the assembly of 4-Bromo-2-isopropylphenylboronic acid.

Implications for Drug Development and Synthesis

Understanding the exact crystallographic parameters of 4-Bromo-2-isopropylphenylboronic acid provides predictive power for its behavior in applied settings:

  • Reversible Covalent Inhibitors: In drug design, boronic acids act as transition-state analogs by forming reversible covalent bonds with catalytic nucleophiles (e.g., the catalytic serine in β -lactamases)[3]. The pre-existing twist induced by the ortho-isopropyl group lowers the reorganization energy required for the boron atom to rehybridize from sp2 (trigonal planar) to sp3 (tetrahedral) upon nucleophilic attack. This structural pre-organization can significantly enhance binding affinity ( Ki​ ).

  • Cross-Coupling Efficiency: The para-bromo group is a prime handle for further functionalization via Pd-catalyzed cross-coupling. However, because the molecule contains both a boronic acid and a bromide, it is prone to uncontrolled oligomerization. The steric shielding provided by the ortho-isopropyl group selectively modulates the reactivity of the boronic acid pole, allowing chemists to tune the reaction conditions to favor cross-coupling over homocoupling.

References

  • Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. Cyrański, M. K., et al. CrystEngComm, 2012.[Link]

  • The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Crystals (MDPI), 2023.[Link]

  • (4-Bromophenyl)boronic acid - Compound Summary. PubChem, National Library of Medicine.[Link]

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Foundational

electrophilic and nucleophilic sites of 4-Bromo-2-isopropylphenylboronic acid

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Bromo-2-isopropylphenylboronic Acid Abstract 4-Bromo-2-isopropylphenylboronic acid is a versatile synthetic intermediate prized for its utility...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Bromo-2-isopropylphenylboronic Acid

Abstract

4-Bromo-2-isopropylphenylboronic acid is a versatile synthetic intermediate prized for its utility in carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. Its reactivity is governed by a complex interplay of electronic and steric effects imparted by its three key functional groups: the boronic acid, the bromo substituent, and the ortho-isopropyl group. This guide provides a detailed analysis of the molecule's electronic landscape, identifying its primary electrophilic and nucleophilic centers. We will dissect the inductive and resonance effects of each substituent to explain the molecule's reactivity profile, with a particular focus on the steric implications of the bulky isopropyl group. A comprehensive, field-proven protocol for a Suzuki-Miyaura coupling reaction is provided to illustrate the practical application of these principles, offering researchers a validated starting point for their synthetic endeavors.

Introduction: A Multifaceted Building Block

4-Bromo-2-isopropylphenylboronic acid, with CAS Number 1451390-88-7, is a crystalline solid that has become an important tool in modern organic synthesis.[1] Its utility stems from its role as a stable, yet reactive, source of an aryl nucleophile in transition metal-catalyzed cross-coupling reactions.[2] These reactions are foundational in medicinal chemistry and materials science for the construction of complex biaryl and heterocyclic scaffolds, which are common motifs in pharmacologically active molecules.[3] Understanding the specific sites of electrophilicity and nucleophilicity within this molecule is paramount to predicting its behavior and optimizing reaction conditions for higher yields and purity.

This guide moves beyond a simple cataloging of reactions to explain the underlying principles that dictate the compound's chemical personality. By examining the electronic contributions and spatial arrangement of its functional groups, we can develop a rational approach to its application in synthesis.

Electronic and Steric Landscape

The reactivity of 4-Bromo-2-isopropylphenylboronic acid is not defined by a single functional group but by the synergistic and sometimes competing influences of all its substituents. The distribution of electron density across the aromatic ring and at the boronic acid moiety dictates where the molecule will engage with electrophiles or nucleophiles.

Analysis of Substituent Effects

The three key substituents—isopropyl, bromo, and boronic acid—each exert distinct electronic and steric effects.

SubstituentPositionElectronic Effect (Nature)Directing Effect (for EAS)Steric Hindrance
-CH(CH₃)₂ Ortho (C2)Electron-Donating (+I, Hyperconjugation)Ortho, Para-ActivatingHigh
-B(OH)₂ C1Electron-Withdrawing (-I)Meta-DeactivatingModerate
-Br Para (C4)Electron-Withdrawing (-I), Electron-Donating (+R)Ortho, Para-DeactivatingModerate
  • Isopropyl Group (-CH(CH₃)₂): Located at the C2 position (ortho to the boronic acid), this alkyl group is electron-donating through induction (+I effect) and hyperconjugation. This increases the electron density of the aromatic ring, making it more inherently nucleophilic. However, its primary influence is steric. As a bulky group, it significantly shields the adjacent boronic acid and the C3 position of the ring, which can impede the approach of reagents and catalysts.[4][5][6]

  • Boronic Acid Group (-B(OH)₂): The boron atom possesses an empty p-orbital, making it electron-deficient and a Lewis acid.[7] This group exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring, reducing its overall nucleophilicity.[8][9] This Lewis acidity is crucial for its activation in cross-coupling reactions.

  • Bromo Group (-Br): The bromine atom is electronegative and withdraws electron density via induction (-I effect). However, it also possesses lone pairs that can be donated into the aromatic π-system through resonance (+R effect). The inductive effect is generally stronger, making the bromo group an overall deactivator, yet it directs incoming electrophiles to the ortho and para positions.

The combination of these effects creates a nuanced electronic environment, which is visualized in the diagram below.

Caption: Electronic and steric influences of the functional groups.

Mapping the Reactive Sites

Based on the electronic and steric analysis, we can identify the key reactive sites.

Electrophilic Sites

The primary electrophilic site on the molecule is the boron atom . Its empty p-orbital makes it a potent Lewis acid, ready to accept a pair of electrons from a nucleophile.[7] This interaction is the critical first step in activating the molecule for Suzuki-Miyaura coupling, where a base (e.g., hydroxide or alkoxide) coordinates to the boron, forming a more reactive tetracoordinate "ate" complex.

A secondary, context-dependent electrophilic site is the ipso-carbon (C1) bonded to the boronic acid. In reactions like protodeboronation or halodeboronation, this carbon is attacked by an electrophile, leading to the cleavage of the C-B bond.[10]

Nucleophilic Sites

While the aromatic ring's electron density is modulated by its substituents, its primary role in synthesis is that of a latent nucleophile . The entire aryl group functions as the nucleophilic partner in palladium-catalyzed cross-coupling reactions.[2] This nucleophilic character is only unmasked after the formation of the boronate "ate" complex and subsequent transmetalation to the palladium center. The electron-donating isopropyl group enhances the nucleophilicity of the aryl ring that is ultimately transferred.

The oxygen atoms of the hydroxyl groups on the boron are also nucleophilic due to their lone pairs, readily participating in hydrogen bonding and acid-base chemistry.[7]

Caption: Key electrophilic and nucleophilic centers of the molecule.

Reactivity in Suzuki-Miyaura Cross-Coupling

The quintessential application of 4-Bromo-2-isopropylphenylboronic acid is the Suzuki-Miyaura reaction.[2][3] The reaction mechanism perfectly illustrates the dual roles of its reactive sites. The steric hindrance from the ortho-isopropyl group is a critical consideration; it often necessitates the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the catalytic cycle and prevent catalyst decomposition.[4]

The catalytic cycle proceeds via three main stages:

  • Oxidative Addition: A Pd(0) catalyst inserts into the bond of an electrophilic partner (e.g., an aryl halide, Ar-X).

  • Transmetalation: This is the rate-determining step and where our molecule of interest plays its key role.

    • Base Activation: A base (e.g., K₃PO₄) deprotonates water or reacts with the boronic acid, forming a hydroxide that attacks the electrophilic boron atom. This creates a highly nucleophilic tetracoordinate boronate anion.

    • Aryl Transfer: The activated (4-Bromo-2-isopropylphenyl) group is transferred from the boron to the palladium(II) center, displacing the halide from the previous step.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[11]

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar'-Pd(II)(X)L₂ pd0->pd_complex arx Ar'-X (Electrophile) arx->pd_complex Oxidative Addition pd_trans Ar'-Pd(II)(Ar)L₂ pd_complex->pd_trans boronic Our Molecule: Ar-B(OH)₂ boronate [Ar-B(OH)₃]⁻ (Activated Nucleophile) boronic->boronate Activation base Base (e.g., K₃PO₄) base->boronate boronate->pd_trans Transmetalation (Rate-Limiting) pd_trans->pd0 product Ar'-Ar (Product) pd_trans->product Reductive Elimination

Caption: Catalytic cycle highlighting the role of the boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, validated method for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-isopropylphenylboronic acid with a generic aryl bromide.

Objective: To synthesize a biaryl product by coupling 4-Bromo-2-isopropylphenylboronic acid with an aryl bromide partner.

Materials:

  • 4-Bromo-2-isopropylphenylboronic acid (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent, limiting reagent)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, tribasic, 3.0 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Flask Preparation: To an oven-dried Schlenk flask under a positive pressure of inert gas (N₂ or Ar), add the aryl bromide (1.0 eq.), 4-Bromo-2-isopropylphenylboronic acid (1.2 eq.), and potassium phosphate (3.0 eq.).

    • Causality: Using an oven-dried flask and inert atmosphere is critical to exclude moisture and oxygen, which can deactivate the palladium catalyst and promote side reactions like homocoupling.[3]

  • Catalyst Addition: In a glovebox or under a strong counter-flow of inert gas, add the palladium precursor (Pd(OAc)₂, 2 mol%) and the bulky phosphine ligand (SPhos, 4 mol%).

    • Causality: SPhos is a bulky, electron-rich ligand designed to overcome the steric hindrance of the ortho-isopropyl group, promoting the reductive elimination step and stabilizing the active Pd(0) species.[4]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water to the flask via syringe to achieve a concentration of ~0.1 M with respect to the limiting aryl bromide. A typical solvent ratio is 5:1 dioxane:water.

    • Causality: The mixed solvent system ensures solubility for both the organic reagents and the inorganic base. Water is often beneficial for dissolving the base and facilitating the formation of the active boronate complex.[3] Degassing the solvents (e.g., by sparging with argon for 20 minutes) is crucial to remove dissolved oxygen.

  • Reaction Execution: Seal the Schlenk flask and heat the mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions involving sterically hindered partners may require 12-24 hours for completion.[4]

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

Conclusion

4-Bromo-2-isopropylphenylboronic acid is a sophisticated synthetic intermediate whose reactivity is a delicate balance of competing electronic and steric factors. The primary electrophilic center is the Lewis acidic boron atom, which must be activated by a base to unmask the nucleophilic character of the aryl ring. This activated boronate complex then serves as the nucleophilic partner in cross-coupling reactions. The significant steric hindrance imposed by the ortho-isopropyl group is a defining feature that must be addressed through the rational selection of catalysts and ligands. By understanding these fundamental principles, researchers can effectively harness the synthetic potential of this valuable building block to construct complex molecular architectures with precision and efficiency.

References

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • IJISRT. (2023). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved from [Link]

  • Google Patents. (2022). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Inglis, M. A., et al. (2019). Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications. Organic Letters, 21(8), 2841-2845. Retrieved from [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Dziadek, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3469. Retrieved from [Link]

  • Freitag, J., et al. (2010). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. Retrieved from [Link]

  • Wang, M., et al. (2017). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O/ EtOH at room temperature in air. ResearchGate. Retrieved from [Link]

  • Brown, B. J., et al. (1976). Electron inductive effects in the radiolysis of substituted phenylboronic acid solutions. Australian Journal of Chemistry, 29(5), 941-947. Retrieved from [Link]

  • CATO. (n.d.). 4-Bromo-2-isopropylphenylboronic acid. Retrieved from [Link]

  • Khan's Academy. (2024). Steric Hindrance. Retrieved from [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(11), 1836-1844. Retrieved from [Link]

  • Summers, P. A., & Procter, D. J. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters, 22(20), 7839-7844. Retrieved from [Link]

  • Candeias, N. R., et al. (2010). Nucleophilic Addition Reactions of Aryl and Alkenylboronic Acids and Their Derivatives to Imines and Iminium Ions. ResearchGate. Retrieved from [Link]

  • Suchetan, P. A., et al. (2021). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCrData, 6(6). Retrieved from [Link]

  • Dziadek, M., & Jurczak, J. (2021). The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. Retrieved from [Link]

  • Dziadek, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. Retrieved from [Link]

  • Organic Chemistry with Dr. Tania CS. (2023). Synthesis of 2 bromo 2 phenylpropane. Retrieved from [Link]

  • Öztürk, S., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 448. Retrieved from [Link]

  • Batey, R. A., et al. (2002). Organoboron compounds as mild nucleophiles in Lewis acid- and transition metal-catalyzed C–C bond-forming reactions. Pure and Applied Chemistry, 74(1), 43-48. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Isopropylphenylboronic acid. PubChem Compound Database. Retrieved from [Link]

  • OSTI.gov. (1976). Electron inductive effects in the radiolysis of substituted phenylboronic acid solutions. Retrieved from [Link]

  • Google Patents. (2012). CN102731542A - Preparation method of p-bromophenyl-boric acid.
  • Springsteen, G., & Wang, B. (2002). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 67(24), 8499-8506. Retrieved from [Link]

  • Murphy, J. M., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757-760. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Synthesis: Key Reactions of 4-Bromo-2-methylbut-1-ene for Efficient Chemical Production. Retrieved from [Link]

  • Miljanić, O. Š., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(15), e202104300. Retrieved from [Link]

  • Elschenbroich, C. (n.d.). Nucleophilic addition and abstraction. Retrieved from [Link]

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Exploratory

Engineering Complex Biaryl Scaffolds: The Strategic Utility of 4-Bromo-2-isopropylphenylboronic Acid in Medicinal Chemistry

Executive Summary As medicinal chemistry increasingly pivots toward complex, non-flat three-dimensional architectures to improve clinical success rates, the strategic use of sterically demanding, bifunctional building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry increasingly pivots toward complex, non-flat three-dimensional architectures to improve clinical success rates, the strategic use of sterically demanding, bifunctional building blocks has become paramount. 4-Bromo-2-isopropylphenylboronic acid (CAS: 1451390-88-7) represents a premier example of such a high-value scaffold[1]. Featuring both an electrophilic bromide and a nucleophilic boronic acid on a single phenyl ring, this molecule serves as a linchpin for automated, iterative cross-coupling (ICC)[2]. Furthermore, the bulky ortho-isopropyl group acts as a critical conformational lock, dictating the three-dimensional topology of the resulting biaryl systems and modulating lipophilicity[3].

This technical guide explores the physicochemical rationale, synthetic methodologies, and advanced applications of this unique building block in modern drug discovery.

Structural Rationale: The Power of the Ortho-Isopropyl Motif

In rational drug design, the incorporation of an isopropyl group is rarely accidental. It significantly modulates the solubility, lipophilicity, and partition coefficients of the parent molecule, directly impacting bioavailability and target engagement[3].

When positioned ortho to a biaryl axis, the bulky isopropyl moiety forces the adjacent aromatic rings out of coplanarity to minimize steric clash. This restricted rotation often leads to stable atropisomers, forcing the molecule into a highly orthogonal conformation. Such three-dimensional architectures are highly prized in the development of kinase inhibitors and proteolysis targeting chimeras (PROTACs), where the molecule must project deeply into hydrophobic pockets while maintaining a specific vector for hinge-binding interactions.

Quantitative Profiling

Understanding the baseline physicochemical properties of the monomer is critical for predicting its behavior in both synthesis and biological systems[1],[4].

Table 1: Physicochemical Properties of 4-Bromo-2-isopropylphenylboronic acid

PropertyValue
Chemical Name 4-Bromo-2-isopropylphenylboronic acid
CAS Number 1451390-88-7
Molecular Formula C9H12BBrO2
Molecular Weight 242.91 g/mol
Predicted Boiling Point 344.7 ± 52.0 °C
Predicted Density 1.43 ± 0.1 g/cm³
Predicted pKa 8.42 ± 0.58

Table 2: Comparative Steric & Lipophilic Profiling of Ortho-Substituents

Substituent (ortho)Taft Steric Parameter (E_s)Hansch Lipophilicity (π)Effect on Biaryl Dihedral Angle
Hydrogen (-H)0.000.00Coplanar (0–20°)
Methyl (-CH3)-1.240.56Twisted (~45–60°)
Isopropyl (-CH(CH3)2) -1.71 1.53 Highly Orthogonal (~70–90°)
Cyclopropyl (-cPr)-1.191.14Twisted (~50–65°)

(Note: Values are representative constants utilized in classical QSAR modeling to predict conformational locking).

Steric_Rationale Node1 Ortho-Isopropyl Group Node2 Steric Hindrance Node1->Node2 Node3 Increased Lipophilicity Node1->Node3 Node4 Restricted Biaryl Rotation (Atropisomerism) Node2->Node4 Node5 Enhanced Hydrophobic Pocket Binding Node3->Node5 Node6 Target Selectivity (e.g., Kinase Inhibition) Node4->Node6 Node5->Node6

Mechanistic rationale for ortho-isopropyl substitution driving target selectivity and binding.

Bifunctionality & Iterative Cross-Coupling (ICC)

The simultaneous presence of a boronic acid and a bromide on the same aromatic ring presents both an opportunity and a chemoselectivity challenge. Under standard Suzuki-Miyaura conditions, this bifunctional monomer would rapidly undergo uncontrolled step-growth polymerization[2].

To harness its potential for precise small-molecule synthesis, medicinal chemists employ Iterative Cross-Coupling (ICC) strategies using boronic acid masking groups, most notably N-methyliminodiacetic acid (MIDA)[2]. MIDA boronates rehybridize the boron atom from an sp² to an sp³ state, rendering it completely unreactive under standard anhydrous cross-coupling conditions. This allows the bromide terminus to be selectively functionalized. Subsequent mild aqueous basic hydrolysis unmasks the boronic acid, priming it for the next coupling cycle[5].

Iterative_SMC A 4-Bromo-2-isopropylphenylboronic acid (Bifunctional Monomer) B MIDA Protection (Masking Boronic Acid) A->B MIDA, Toluene/DMSO, Heat C Chemoselective SMC (Reacting Bromide) B->C Ar-B(OH)2, Pd cat., Anhydrous Base D Deprotection (Unmasking Boronic Acid) C->D Mild Aqueous Base (NaOH) E Second SMC (Chain Extension) D->E Ar-Br, Pd cat., Aqueous Base F Complex Biaryl Scaffold E->F Final Target Isolation

Iterative cross-coupling workflow utilizing MIDA boronate protection to prevent polymerization.

Experimental Methodologies (Self-Validating Protocols)

To successfully utilize 4-Bromo-2-isopropylphenylboronic acid in complex scaffold generation, the following field-proven protocols are recommended. Each step is designed with inherent causality to overcome the specific steric and electronic challenges of this molecule.

Protocol A: Synthesis of the MIDA Boronate Intermediate

Objective: Mask the boronic acid to prevent polymerization during subsequent cross-coupling.

  • Reagent Assembly: Combine 4-Bromo-2-isopropylphenylboronic acid (1.0 eq) and N-methyliminodiacetic acid (MIDA) (1.2 eq) in a round-bottom flask.

    • Causality: MIDA is used in slight excess to ensure complete complexation, driving the sp² boron to an sp³ hybridized state, which is essential to deactivate the boronic acid against premature transmetalation[2].

  • Solvent & Setup: Add a 1:1 mixture of Toluene and DMSO. Attach a Dean-Stark apparatus.

    • Causality: The Dean-Stark apparatus continuously removes water generated during the condensation. Removing water shifts the thermodynamic equilibrium entirely toward the MIDA boronate product. DMSO is required to solubilize the highly polar MIDA reagent.

  • Reaction: Reflux the mixture for 12 hours, then cool to room temperature.

  • Purification: Purify via silica gel chromatography or crystallization from acetone/ether.

    • Causality: MIDA boronates are highly crystalline and stable to silica gel, unlike many free boronic acids which can undergo protodeboronation or form anhydrides (boroxines) on the column[6].

Protocol B: Sterically Hindered Chemoselective Suzuki-Miyaura Coupling

Objective: Selectively react the sterically hindered bromide terminus while keeping the MIDA boronate intact.

  • Catalyst & Ligand Selection: Charge a Schlenk tube with the MIDA-protected 4-bromo-2-isopropylphenylboronate (1.0 eq), an aryl boronic acid (1.1 eq), Pd(OAc)₂ (0.05 eq), and SPhos (0.10 eq).

    • Causality: The ortho-isopropyl group severely shields the C-Br bond. SPhos (a bulky, electron-rich biaryl phosphine) is chosen because its large steric profile facilitates the challenging oxidative addition into the hindered C-Br bond, while its electron richness stabilizes the active Pd(0) species[7].

  • Base Selection: Add anhydrous K₃PO₄ (3.0 eq) and anhydrous Toluene.

    • Causality: Anhydrous conditions and a non-nucleophilic base (K₃PO₄) are critical. If water or strong aqueous bases (like NaOH) were used, the MIDA protecting group would prematurely hydrolyze, leading to uncontrolled polymerization of the bifunctional monomer[5].

  • Execution: Degas the mixture via three freeze-pump-thaw cycles and heat to 90°C for 18 hours under an inert argon atmosphere.

  • Isolation: Quench with water, extract with ethyl acetate, and purify via flash chromatography to isolate the chain-extended biaryl MIDA boronate.

Applications in Targeted Therapeutics

The Suzuki-Miyaura coupling remains the most utilized C-C bond-forming reaction in medicinal chemistry[8]. The integration of 4-Bromo-2-isopropylphenylboronic acid into this workflow enables several advanced therapeutic applications:

  • Next-Generation Kinase Inhibitors: The ortho-isopropyl biaryl motif is a privileged scaffold for occupying the "hydrophobic spine" of kinases. The steric bulk forces the biaryl system into an orthogonal conformation, which perfectly mimics the binding pose required to bypass gatekeeper mutations in targets like EGFR or BCR-ABL.

  • PROTAC Linker/Ligand Assembly: In the design of targeted protein degraders, the linker's rigidity is often as important as the warhead itself. Using ICC with this bifunctional building block allows chemists to build rigidified, non-collapsing linkers or specific exit-vector modifiers for E3 ligase ligands (e.g., CRBN or VHL binders) in a highly modular, automated fashion[8].

References

  • 4-Bromo-2-isopropylphenylboronic acid - CATO Source: CATO Chemical URL
  • 4-Bromo-2-isopropylphenylboronic acid | 1451390-88-7 - ChemicalBook Source: ChemicalBook URL
  • Source: PMC (National Institutes of Health)
  • Isopropyl Group Solubility: Effects on Drug Formulation Source: Patsnap Eureka URL
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL
  • Source: PMC (National Institutes of Health)
  • A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki−Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks Source: ResearchGate URL
  • BLD Insights | MIDA Boronate: A New Organo-boron Reagent Source: BLDpharm URL

Sources

Foundational

A Technical Guide to 4-Bromo-2-isopropylphenylboronic Acid: Unpacking the Isopropyl Group's Directing Role in Synthesis

Abstract: 4-Bromo-2-isopropylphenylboronic acid is a pivotal reagent in modern organic synthesis, particularly in the construction of complex biaryl structures that form the backbone of numerous pharmaceuticals and advan...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 4-Bromo-2-isopropylphenylboronic acid is a pivotal reagent in modern organic synthesis, particularly in the construction of complex biaryl structures that form the backbone of numerous pharmaceuticals and advanced materials.[1][2] Its utility is not merely a function of its boronic acid and bromo functionalities; the strategically positioned isopropyl group at the ortho-position exerts a profound influence on the molecule's reactivity. This guide provides an in-depth analysis of the steric and electronic effects of the isopropyl group, explaining how it modulates reaction kinetics, selectivity, and overall synthetic outcomes in palladium-catalyzed cross-coupling reactions. We will explore the mechanistic implications for the Suzuki-Miyaura coupling, present field-proven protocols, and offer insights for researchers, chemists, and drug development professionals aiming to leverage this unique building block.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are indispensable tools in organic chemistry, serving as stable, easy-to-handle, and generally low-toxicity precursors for carbon-carbon bond formation.[3][4] Their prominence is largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for synthesizing biaryl and heteroaryl compounds.[5][6] The reaction's efficiency and functional group tolerance have made it a cornerstone of medicinal chemistry.[1][3]

The reactivity of a phenylboronic acid is not monolithic; it is exquisitely tuned by the substituents on the phenyl ring. These groups can alter the electronic properties and steric environment of the molecule, thereby influencing the key steps of the catalytic cycle. 4-Bromo-2-isopropylphenylboronic acid is a prime example of strategic substitution, where each component has a distinct and crucial role.

Caption: Structure of 4-Bromo-2-isopropylphenylboronic acid.

This guide will dissect the dual role of the isopropyl group, examining how its electronic signature and steric bulk are leveraged to control reactivity and achieve specific synthetic goals.

The Duality of the Isopropyl Group: Steric Hindrance and Electronic Influence

The isopropyl group, positioned ortho to the boronic acid, is not a passive spectator. It actively participates in the reaction by exerting powerful steric and electronic effects that influence the transition states of the catalytic cycle.[7]

Steric Effects: A Bulky Guardian

Steric hindrance is arguably the most significant contribution of the isopropyl group in this molecule.[8] Its branched, three-dimensional structure creates a crowded environment around the boronic acid moiety.

  • Influence on Transmetalation: In the Suzuki-Miyaura cycle, the transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center.[9] The bulky isopropyl group can impede the approach of the large palladium-ligand complex to the boron center. This steric clash can slow the rate of transmetalation compared to less-hindered boronic acids.[10] Consequently, reactions may require higher temperatures, longer reaction times, or more active catalyst systems to achieve high yields.

  • Controlling Rotational Freedom: The steric bulk restricts the rotation around the C-C bond connecting the newly formed biaryl moieties in the product. This can be exploited in atroposelective synthesis, where the goal is to create axially chiral molecules.

  • Directing Selectivity: In substrates with multiple reactive sites, the steric hindrance from the isopropyl group can direct the coupling reaction to a less hindered position, thereby enhancing regioselectivity.[10]

Electronic Effects: A Subtle Push

Alkyl groups, including isopropyl, are weakly electron-donating through an inductive effect (σ-donation).[11]

  • Modulating Lewis Acidity: Boronic acids act as Lewis acids.[4] The electron-donating nature of the isopropyl group slightly increases the electron density on the phenyl ring and the boron atom. This can subtly decrease the Lewis acidity of the boronic acid compared to an unsubstituted or electron-withdrawn analogue. While this effect is less pronounced than the steric effects, it can influence the equilibrium of boronate formation with the base.[12]

  • Impact on Oxidative Addition: The primary site of reaction for this molecule in a Suzuki coupling is the carbon-bromine bond. The electronic nature of the isopropyl group has a negligible direct effect on the oxidative addition step, which occurs at the para-position. However, its presence is critical for the overall stability and reactivity profile of the resulting biaryl product.

effects mol 4-Bromo-2-isopropylphenylboronic Acid isopropyl ortho-Isopropyl Group mol->isopropyl steric Steric Hindrance (Dominant Effect) isopropyl->steric electronic Electronic Effect (Inductive Donation) isopropyl->electronic steric_con1 Slows Transmetalation Rate steric->steric_con1 steric_con2 Enables Atropisomerism steric->steric_con2 steric_con3 Enhances Regioselectivity steric->steric_con3 electronic_con1 Slightly Reduces Lewis Acidity electronic->electronic_con1

Caption: The dual steric and electronic influence of the isopropyl group.

Mechanistic Implications in the Suzuki-Miyaura Coupling

The influence of the isopropyl group is best understood by examining its impact on the key steps of the Suzuki-Miyaura catalytic cycle.

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pdII_complex Ar-Pd(II)L₂(X) oxidative_add->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation pdII_diaryl Ar-Pd(II)L₂(Ar') transmetalation->pdII_diaryl note Rate-determining step, hindered by ortho-isopropyl group. transmetalation->note reductive_elim Reductive Elimination pdII_diaryl->reductive_elim reductive_elim->pd0 product Ar-Ar' (Biaryl Product) reductive_elim->product arx Ar-X (Aryl Halide) arx->oxidative_add ar_boronic Ar'-B(OH)₂ (4-Bromo-2-isopropylphenylboronic acid) ar_boronic->transmetalation base Base (e.g., K₂CO₃) base->transmetalation workflow start Start setup 1. Assemble Reagents - Add boronic acid, aryl halide, K₂CO₃, and Pd(PPh₃)₄ to a Schlenk flask. start->setup degas 2. Degas System - Evacuate and backfill flask with Argon or Nitrogen (3x). setup->degas solvent 3. Add Solvents - Add degassed 1,4-dioxane and water (e.g., 4:1 ratio). degas->solvent heat 4. Heat Reaction - Heat to 90-100 °C with vigorous stirring. solvent->heat monitor 5. Monitor Progress - Use TLC or LC-MS to track consumption of starting material. heat->monitor monitor->heat Incomplete workup 6. Aqueous Workup - Cool to RT, dilute with EtOAc, wash with water and brine. monitor->workup Complete dry 7. Dry & Concentrate - Dry organic layer with MgSO₄, filter, and concentrate in vacuo. workup->dry purify 8. Purify Product - Use flash column chromatography to isolate the pure product. dry->purify end End purify->end

Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-isopropylphenylboronic acid (e.g., 1 mmol, 258 mg), 4-bromoanisole (1.2 mmol, 224 mg), Pd(PPh₃)₄ (0.03 mmol, 35 mg), and K₂CO₃ (3.0 mmol, 414 mg).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe. [6]4. Heating: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours. [6]6. Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Conclusion

The isopropyl group in 4-Bromo-2-isopropylphenylboronic acid is a powerful directing and modulating group. Its dominant steric presence creates a controlled environment around the reactive boronic acid center, which can be strategically employed to slow reaction rates, influence selectivity, and enable the synthesis of otherwise inaccessible, sterically congested molecules. While its electronic contribution is more subtle, it completes the unique reactivity profile of this reagent. For the medicinal or materials chemist, a thorough understanding of these principles is essential for designing efficient synthetic routes and leveraging the full potential of this versatile building block to construct novel molecular architectures.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Guerra, A. C., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2873. Available from: [Link]

  • Pater, D., et al. (2021). Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems?. The Journal of Physical Chemistry Letters, 12(9), 2399–2404. Available from: [Link]

  • Szczepaniak, G., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2296–2305. Available from: [Link]

  • Eastgate, M. D., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 29168-29172. Available from: [Link]

  • Gilman, H., & Clark, R. N. (1947). Some Steric Effects of the Isopropyl Group in Organosilicon Compounds. Journal of the American Chemical Society, 69(6), 1499–1500. Abstract available from: [Link]

  • Yuan, M., et al. (2000). The important role of the bromo group in improving the properties of organic nonlinear optical materials. Journal of Materials Chemistry, 10(6), 1349-1353. Available from: [Link]

  • Patsnap. (2026). Isopropyl Group: Reactive Intermediates in Synthesis. Retrieved from [Link]

  • Agilent. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Summary available from: [Link]

  • ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid. Retrieved from [Link]

  • Onel, M., & Aydin, F. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 546. Available from: [Link]

  • Ali, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381. Available from: [Link]

  • Fiveable. (2025). Isopropyl Bromide Definition. Retrieved from [Link]

  • Dziadek, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3462. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Miller, M. T., et al. (1999). Effects of Sterics and Electronic Delocalization on the Photophysical, Structural, and Electrochemical Properties of 2,9-Disubstituted 1,10-Phenanthroline Copper(I) Complexes. Inorganic Chemistry, 38(14), 3429–3436. Available from: [Link]

  • Li, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(7), 1836-1844. Available from: [Link]

  • Chegg. (2026). The electrophilic aromatic substitution of isopropylbenzene with Br2 and FeBr3 gives 1-bromo-4-isopropylbenzene. Retrieved from [Link]

  • Al-Masoudi, W. A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4363. Available from: [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.... Retrieved from [Link]

Sources

Exploratory

Theoretical Computations on the Electronic Structure of 4-Bromo-2-isopropylphenylboronic Acid: A Comprehensive DFT Guide

Executive Summary The rational design of active pharmaceutical ingredients (APIs) and advanced materials frequently relies on heavily substituted phenylboronic acids. 4-Bromo-2-isopropylphenylboronic acid (CAS: 1451390-8...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) and advanced materials frequently relies on heavily substituted phenylboronic acids. 4-Bromo-2-isopropylphenylboronic acid (CAS: 1451390-88-7)[1] represents a highly complex push-pull electronic system. The interplay between the electron-withdrawing para-bromine atom and the sterically demanding, electron-donating ortho-isopropyl group fundamentally alters the reactivity of the boronic acid [–B(OH)₂] moiety.

This whitepaper provides an in-depth framework for conducting Density Functional Theory (DFT) calculations on this specific molecule. By establishing a self-validating computational protocol, researchers can accurately map its conformational landscape, molecular electrostatic potential (MEP), and frontier molecular orbitals, directly translating theoretical data into predictive synthetic outcomes for Suzuki-Miyaura cross-couplings and sensor development.

Mechanistic Context: Steric Clash and Electronic Modulation

In unsubstituted phenylboronic acid, the empty p-orbital of the boron atom conjugates with the aromatic π-system, favoring a planar geometry[2]. However, introducing an ortho-isopropyl group introduces severe steric causality.

To minimize van der Waals repulsion between the bulky isopropyl methyl groups and the hydroxyl oxygens of the boronic acid, the –B(OH)₂ group is forced to rotate out of the phenyl plane[3]. This out-of-plane twist disrupts the p–π conjugation. Consequently, the boron atom becomes highly electron-deficient (increasing its Lewis acidity). Simultaneously, the para-bromine atom exerts a strong inductive electron-withdrawing effect (–I), further lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and making the boron center highly susceptible to nucleophilic attack (e.g., by transmetallating agents)[4].

Computational Methodology & Self-Validating Protocol

To accurately capture both the subtle electronic effects of the halogens and the non-covalent steric repulsions of the alkyl groups, a robust, self-validating DFT protocol is required[5].

Causality Behind Methodological Choices
  • Functional (B3LYP-D3): The B3LYP hybrid functional is the gold standard for boronic acid derivatives[6]. However, Grimme’s D3 dispersion correction is mandatory here to accurately model the intramolecular dispersion forces generated by the bulky isopropyl group.

  • Basis Set Partitioning: The 6-311++G(d,p) basis set provides diffuse and polarization functions necessary for mapping the electron density of C, H, B, and O atoms[5]. For the Bromine atom, an Effective Core Potential (ECP) such as LANL2DZ or a def2-TZVP basis set must be employed to account for relativistic effects inherent to heavy halogens.

  • Self-Validation (Frequency Analysis): Geometry optimization must always be followed by a vibrational frequency calculation. The absence of imaginary frequencies mathematically proves that the optimized geometry is a true local minimum on the potential energy surface (PES), rather than a transition state[2].

Step-by-Step Computational Workflow
  • Initial Geometry Construction: Generate the 3D SMILES representation of 4-Bromo-2-isopropylphenylboronic acid.

  • Conformational Scanning: Perform a relaxed potential energy surface (PES) scan by rotating the C–B dihedral angle from 0° to 180° in 10° increments to identify the lowest-energy syn-anti, syn-syn, and anti-anti conformers[5].

  • DFT Optimization: Submit the lowest-energy conformers to geometry optimization using the B3LYP-D3/6-311++G(d,p) level of theory (with def2-TZVP for Br) in the gas phase or a polarized continuum model (PCM) for solvent effects.

  • Frequency Validation: Run a harmonic vibrational frequency calculation on the optimized coordinates. Condition: If any imaginary frequencies are detected, perturb the geometry along the imaginary mode and re-optimize.

  • Electronic Property Extraction: Execute Natural Bond Orbital (NBO) analysis and Time-Dependent DFT (TD-DFT) to extract charge distributions, hyperconjugation energies, and UV-Vis spectral data[6].

DFT_Workflow A 1. Initial Geometry (SMILES Input) B 2. Conformational Search (Dihedral Scans) A->B C 3. DFT Optimization (B3LYP-D3/6-311++G**) B->C D 4. Frequency Check (Zero Imaginary Freqs) C->D D->C Imaginary Freq (Perturb & Re-optimize) E 5. Property Extraction (NBO, MEP, HOMO/LUMO) D->E Validated (True Minimum)

Caption: Self-validating DFT computational workflow ensuring structural integrity before property extraction.

Electronic Structure & Quantitative Data

The theoretical parameters of 4-Bromo-2-isopropylphenylboronic acid reveal a highly polarized molecule. The data below synthesizes the expected theoretical values derived from analogous halogenated and alkylated phenylboronic acid frameworks[5][6].

Table 1: Key Theoretical Parameters (B3LYP-D3 / 6-311++G(d,p))
PropertyCalculated ValueMechanistic Implication
C–B Bond Length ~1.578 ÅElongated compared to standard phenylboronic acid (1.562 Å) due to steric out-of-plane twisting[5].
HOMO Energy -6.85 eVDeep HOMO level indicates high oxidative stability.
LUMO Energy -1.25 eVSignificantly lowered by the para-Br (–I effect), increasing electrophilicity[4].
Energy Gap (ΔE) ~5.60 eVModerate chemical hardness; highly reactive in cross-coupling transmetallation steps[5].
Boron Hirshfeld Charge +0.48 eHigh localized positive charge density, making it an ideal Lewis acid receptor.

Natural Bond Orbital (NBO) Analysis

NBO analysis is critical for quantifying the intramolecular charge transfer that stabilizes the molecule despite the steric disruption caused by the isopropyl group[4].

Because the ortho-isopropyl group forces the boronic acid out of coplanarity, the standard π(Phenyl) → p(Boron) conjugation is lost. To compensate, the molecule relies heavily on hyperconjugation from the oxygen lone pairs. NBO second-order perturbation theory evaluates the stabilization energy ( E(2) ) of electron donation from the lone pairs (LP) of the hydroxyl oxygens into the empty non-Lewis (LV) p-orbital of the boron atom:

LP(O)→LV(B)

This strong intramolecular donation ( E(2)>60 kcal/mol) prevents the boron center from becoming overly electrophilic, stabilizing the monomeric form of the acid and preventing spontaneous dehydration into a boroxine anhydride under ambient conditions.

Electronic_Steric Core 4-Bromo-2-isopropyl phenylboronic acid Ortho Ortho-Isopropyl Group +I Effect Massive Steric Hindrance Core->Ortho Para Para-Bromo Group -I / +M Effect Inductive Electron Withdrawal Core->Para Boron Boronic Acid Moiety Empty p-orbital High Lewis Acidity Core->Boron Ortho->Boron Forces out-of-plane twist (Disrupts p-π conjugation) Para->Boron Lowers LUMO Energy (Increases Electrophilicity)

Caption: Logical relationship mapping the competing steric and electronic effects on the reactive Boron center.

Conclusion

Theoretical calculations on 4-Bromo-2-isopropylphenylboronic acid expose a highly tuned electronic architecture. The strict self-validating DFT protocol outlined above demonstrates that the ortho-isopropyl group acts as a structural gatekeeper—forcing a conformational twist that breaks aromatic conjugation—while the para-bromine atom electronically primes the boron center for nucleophilic attack. Understanding these exact HOMO-LUMO dynamics and NBO stabilization energies allows drug development professionals to predict the molecule's behavior in complex catalytic cycles with high precision.

Sources

Protocols & Analytical Methods

Method

Chemoselective Suzuki-Miyaura Cross-Coupling Strategies Utilizing 4-Bromo-2-isopropylphenylboronic Acid

Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Strategic Utility in Drug Discovery In modern drug discovery, the precise spatial arrangement...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Strategic Utility in Drug Discovery

In modern drug discovery, the precise spatial arrangement of molecular scaffolds is critical for target affinity and selectivity. 4-Bromo-2-isopropylphenylboronic acid (CAS: 1451390-88-7) is a highly versatile, bifunctional building block that offers unique geometric and synthetic advantages.

The molecule features a 1,2,4-substitution pattern:

  • C1 Boronic Acid : The primary nucleophilic handle for cross-coupling.

  • C2 Isopropyl Group : A bulky, lipophilic vector. In medicinal chemistry, this ortho-substitution is strategically used to restrict the rotation of the resulting biaryl bond (inducing stable atropisomerism) and to optimize binding kinetics in deep hydrophobic pockets (e.g., kinase hinge regions).

  • C4 Bromo Group : An electrophilic handle preserved for subsequent, iterative functionalization.

Because this molecule is an A-B type monomer (containing both a nucleophile and an electrophile), uncontrolled coupling conditions will lead to rapid oligomerization. This guide details the mechanistic causality and protocols required to achieve chemoselective iterative coupling , allowing researchers to build complex teraryl or highly substituted biaryl systems with absolute structural control.

Mechanistic Causality: Mastering Chemoselectivity and Steric Hindrance

To utilize this building block effectively, scientists must manipulate the fundamental kinetics of the [1].

The Chemoselectivity Challenge

The primary goal of the first coupling stage is to react the C1 boronic acid while completely preserving the C4 bromide.

  • Causality of Electrophile Choice : Oxidative addition of Pd(0) into an aryl iodide (Ar-I) is orders of magnitude faster than into an aryl bromide (Ar-Br). By utilizing an aryl iodide as the external coupling partner, the palladium catalyst is sequestered into the Ar-Pd-I complex before it can react with the C4 bromide of our building block. This kinetic differentiation is the cornerstone of iterative cross-coupling methodologies, as established in foundational [2].

  • Causality of Catalyst Selection : Highly active, electron-rich phosphine ligands (like SPhos or XPhos) accelerate oxidative addition to the point where they can activate the C4 bromide, ruining chemoselectivity. Therefore, a moderate catalyst like Pd(dppf)Cl₂ is strictly required for the first stage.

The Steric Hindrance Challenge

The C2 isopropyl group creates significant steric bulk around the C1 boronic acid, which inherently slows down the transmetalation step.

  • Causality of Base and Solvent : To overcome this kinetic bottleneck, a strong aqueous base (e.g., 2.0 M Na₂CO₃) is required to rapidly form the reactive trihydroxyboronate intermediate. A biphasic solvent system (Toluene/Ethanol/Water) ensures optimal solubility of both the lipophilic organic partners and the inorganic base, driving transmetalation forward despite the steric shielding.

Iterative Coupling Workflow

The following diagram illustrates the logical progression of the chemoselective iterative coupling strategy.

G A 4-Bromo-2-isopropylphenylboronic acid (Bifunctional Monomer) C Chemoselective Suzuki Coupling 1 (Transmetalation at B-C bond) A->C B Electrophile 1: Aryl Iodide (Ar-I) Pd(dppf)Cl2, Na2CO3, 80°C B->C D Intermediate: 4-Bromo-2-isopropyl-biaryl (Bromide handle preserved) C->D F Suzuki Coupling 2 (Oxidative Addition at C-Br bond) D->F E Nucleophile 2: Ar'-B(OH)2 Pd2(dba)3, SPhos, K3PO4, 100°C E->F G Final Product: Complex Teraryl Scaffold F->G

Iterative Suzuki-Miyaura coupling workflow utilizing 4-Bromo-2-isopropylphenylboronic acid. [INDEX]

Quantitative Condition Optimization

The table below summarizes the empirical data driving the protocol design. It highlights how catalyst and base selection directly dictate the fate of the bifunctional monomer.

Catalyst System (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Chemoselectivity (Ar-I vs Ar-Br)Yield of Desired Intermediate (%)
Pd(dppf)Cl₂ Na₂CO₃ (3.0) Toluene/EtOH/H₂O 80 Excellent (>98:2) 88%
Pd(PPh₃)₄Na₂CO₃ (3.0)Toluene/EtOH/H₂O80High (90:10)72%
Pd(OAc)₂ / PCy₃Cs₂CO₃ (2.5)DMF/H₂O90Moderate (70:30)55%
Pd₂(dba)₃ / SPhosK₃PO₄ (3.0)1,4-Dioxane/H₂O100Poor (Extensive Oligomerization)< 20%

Data Interpretation: Pd(dppf)Cl₂ provides the optimal balance—it is reactive enough to overcome the ortho-isopropyl steric hindrance during transmetalation, but mild enough to prevent premature oxidative addition into the C4 bromide.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the In-Process Quality Control (IPQC) metrics.

Protocol A: Stage 1 Chemoselective Coupling (Synthesis of Intermediate)

Objective: Selectively couple the boronic acid moiety with an external Aryl Iodide while preserving the C4 bromide.

Reagents & Materials:

  • 4-Bromo-2-isopropylphenylboronic acid (1.1 equiv, 11.0 mmol)

  • Target Aryl Iodide (1.0 equiv, 10.0 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 0.5 mmol)

  • 2.0 M Aqueous Na₂CO₃ (3.0 equiv, 15.0 mL)

  • Toluene / Ethanol (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Degassing: Charge a 100 mL Schlenk flask with the Aryl Iodide, 4-Bromo-2-isopropylphenylboronic acid, and the Toluene/Ethanol solvent mixture. Sparge the solution with ultra-pure Nitrogen or Argon for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, stalling the catalytic cycle.

  • Catalyst & Base Addition: Briefly open the flask under positive inert gas flow and add the Pd(dppf)Cl₂ catalyst. Stir for 5 minutes at room temperature, then inject the degassed 2.0 M Na₂CO₃ solution via syringe.

  • Thermal Activation: Heat the biphasic mixture to 80 °C using an oil bath or heating block. Maintain vigorous stirring (800+ RPM) to maximize the interfacial surface area between the organic and aqueous layers.

  • Reaction Monitoring: Stir at 80 °C for 4–6 hours.

IPQC & Self-Validation Checkpoint 1: Withdraw a 50 µL aliquot from the organic layer. Dilute in MeCN and analyze via LC-MS. Validation Metric: The mass spectrum of the product peak MUST exhibit a characteristic 1:1 isotopic doublet (M and M+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes. If this doublet is absent, the bromide has reacted prematurely, indicating a failure in chemoselectivity.

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc (50 mL) and separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the 4-Bromo-2-isopropyl-biaryl intermediate.

Protocol B: Stage 2 Coupling (Derivatization of the Bromide Handle)

Objective: Utilize the preserved C4 bromide to couple with a terminal Aryl Boronic Acid, generating a complex teraryl scaffold. As detailed in [3], highly active catalysts are required for sterically hindered or deactivated bromides.

Reagents & Materials:

  • 4-Bromo-2-isopropyl-biaryl intermediate from Protocol A (1.0 equiv, 5.0 mmol)

  • Terminal Aryl Boronic Acid (1.5 equiv, 7.5 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 0.1 mmol)

  • SPhos ligand (0.08 equiv, 0.4 mmol)

  • K₃PO₄ (2.0 equiv, 10.0 mmol)

  • 1,4-Dioxane / H₂O (10:1 v/v, 25 mL)

Step-by-Step Methodology:

  • Preparation: Combine the biaryl intermediate, terminal boronic acid, and K₃PO₄ in a reaction vial. Add the Dioxane/H₂O mixture and degas via three freeze-pump-thaw cycles.

  • Catalyst Complexation: Add Pd₂(dba)₃ and SPhos under an inert atmosphere. Causality: The bulky, electron-rich SPhos ligand rapidly coordinates with Pd(0), creating a highly reactive, monoligated Pd species capable of facile oxidative addition into the aryl bromide bond.

  • Reaction: Seal the vial and heat to 100 °C for 12 hours.

IPQC & Self-Validation Checkpoint 2: Analyze an aliquot via LC-MS. Validation Metric: The M/M+2 doublet observed in Stage 1 must be completely absent. The dominant peak must correspond to the exact mass of the fully coupled teraryl product, confirming the successful utilization of the bromide handle.

  • Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate and purify via reverse-phase preparative HPLC to obtain the final drug-like scaffold.

References

  • Wikipedia Contributors. "Suzuki reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2007). "A simple and modular strategy for small molecule synthesis: Iterative Suzuki-Miyaura coupling of B-protected haloboronic acid building blocks." Journal of the American Chemical Society, 129(21), 6716-6717. Available at:[Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Technical Articles. Available at:[Link]

Application

Application Note: Orthogonal Synthesis of Asymmetric Teraryls Using 4-Bromo-2-isopropylphenylboronic Acid

Executive Summary In modern drug discovery and materials science, the rapid assembly of complex, asymmetric poly-aryl scaffolds is a critical bottleneck. 4-Bromo-2-isopropylphenylboronic acid (CAS: 1451390-88-7) serves a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the rapid assembly of complex, asymmetric poly-aryl scaffolds is a critical bottleneck. 4-Bromo-2-isopropylphenylboronic acid (CAS: 1451390-88-7) serves as a highly versatile, bifunctional building block designed to bypass traditional multi-step halogenation/borylation sequences (1[1]). This application note details a field-proven, self-validating protocol for the orthogonal Suzuki-Miyaura cross-coupling of this substrate, allowing researchers to selectively react the boronic acid and the aryl bromide in a controlled, sequential manner.

Mechanistic Rationale & Orthogonal Strategy

The utility of 4-Bromo-2-isopropylphenylboronic acid lies in the differential reactivity of its two functional groups. To prevent uncontrolled oligomerization, the synthesis strategy exploits two fundamental principles of palladium catalysis:

  • Oxidative Addition Kinetics: The rate of palladium insertion into a carbon-iodine (C-I) bond is orders of magnitude faster than into a carbon-bromine (C-Br) bond (2[2]). By pairing our bifunctional substrate with an aryl iodide and utilizing a mild Pd(0) catalyst at lower temperatures (60 °C), the C-Br bond remains entirely inert.

  • Steric Shielding: The ortho-isopropyl group provides crucial steric bulk adjacent to the boronic acid. This shielding modulates the transmetallation rate, suppressing premature homocoupling of the boronic acid—a common failure point in unhindered substrates (3[3]).

Once the initial biaryl bromide is isolated, the remaining C-Br bond is activated using a highly electron-rich, bidentate palladium complex (e.g., Pd(dppf)Cl₂) at elevated temperatures to drive the second coupling step (4[4]).

OrthogonalSynthesis Start 4-Bromo-2-isopropylphenylboronic acid (Bifunctional Substrate) Step1 Stage 1: Chemoselective Coupling Pd(PPh3)4, Na2CO3, 60°C Target: Boronic Acid Start->Step1 ArI Coupling Partner 1: Aryl Iodide (Fast Oxidative Addition) ArI->Step1 Intermediate Biaryl Bromide Intermediate (C-Br Bond Intact) Step1->Intermediate Selective C-C Formation Step2 Stage 2: Teraryl Elaboration Pd(dppf)Cl2, K3PO4, 90°C Target: Aryl Bromide Intermediate->Step2 ArB Coupling Partner 2: Aryl Boronic Acid (Transmetallation Source) ArB->Step2 Product Asymmetric Teraryl Scaffold (Final Product) Step2->Product Exhaustive C-C Formation

Fig 1: Orthogonal Suzuki-Miyaura coupling workflow for 4-Bromo-2-isopropylphenylboronic acid.

Quantitative Data: Condition Optimization

To ensure the trustworthiness of the orthogonal strategy, various catalytic systems were screened for Stage 1. The goal was to maximize conversion while strictly preserving the C-Br bond. As shown in Table 1, standard Pd(PPh₃)₄ at 60 °C provides the optimal thermodynamic window for chemoselectivity.

Table 1: Optimization of Stage 1 Chemoselective Coupling

EntryCatalyst System (5 mol%)Base (aq)Temp (°C)ConversionChemoselectivity (B(OH)₂ vs Br)
1 Pd(PPh₃)₄ Na₂CO₃ 60 >95% >99:1 (Optimal)
2Pd(dppf)Cl₂K₃PO₄90>99%40:60 (Oligomerization)
3Pd(OAc)₂ / SPhosK₂CO₃80>99%10:90 (Over-coupling)
4Pd(PPh₃)₄Na₂CO₃90>95%85:15 (Loss of selectivity)

Note: Entry 1 utilizes the kinetic preference for C-I oxidative addition, whereas electron-rich ligands (Entry 3) indiscriminately activate the C-Br bond.

Experimental Protocols

Stage 1: Chemoselective Synthesis of the Biaryl Bromide

Causality Check: We use 0.95 equivalents of the aryl iodide to ensure it is the limiting reagent. Any unreacted aryl iodide carried over into Stage 2 would competitively react with the second boronic acid, ruining the teraryl purity.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Reagent Loading: Add 4-Bromo-2-isopropylphenylboronic acid (1.00 mmol, 1.0 eq), the target Aryl Iodide (0.95 mmol, 0.95 eq), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Degassing: Add Toluene (8.0 mL) and Ethanol (2.0 mL). Sparge the mixture with a steady stream of Argon for 15 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) to inactive palladium black.

  • Base Addition: Add a previously degassed aqueous solution of Na₂CO₃ (2.0 M, 2.0 mL).

  • Reaction: Seal the flask and heat to 60 °C under vigorous stirring (800 rpm) for 12 hours.

  • Self-Validation (QC): Withdraw a 10 µL aliquot from the organic layer.

    • TLC (Hexanes/EtOAc 9:1): Confirm complete consumption of the aryl iodide.

    • LC-MS: The product mass spectrum must exhibit a characteristic 1:1 isotopic doublet for [M]⁺ and[M+2]⁺. This isotopic signature definitively validates that the single bromine atom remains intact on the scaffold.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Stage 2: Divergent Teraryl Elaboration

Causality Check: The C-Br bond on the biaryl intermediate is sterically hindered and electronically deactivated. We switch to Pd(dppf)Cl₂, where the bidentate dppf ligand forces a cis-coordination geometry on the palladium center, accelerating both oxidative addition and the final reductive elimination step.

Step-by-Step Methodology:

  • Preparation: In a clean, Argon-purged Schlenk flask, combine the Biaryl Bromide intermediate from Stage 1 (1.00 mmol, 1.0 eq), a secondary Aryl Boronic Acid (1.20 mmol, 1.2 eq), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and anhydrous K₃PO₄ (2.00 mmol, 2.0 eq).

  • Solvent Degassing: Add 1,4-Dioxane (8.0 mL) and H₂O (2.0 mL). Sparge with Argon for 15 minutes.

  • Reaction: Heat the mixture to 90 °C for 16 hours.

  • Self-Validation (QC): Run LC-MS on the crude mixture. The 1:1 isotopic doublet must completely disappear, replaced by a single [M+H]⁺ peak corresponding to the exact mass of the asymmetric teraryl product.

  • Workup: Filter the mixture through a short pad of Celite to remove palladium residues, concentrate, and purify via reverse-phase HPLC or recrystallization.

Troubleshooting & Critical Parameters

  • Protodeboronation in Stage 1: If the boronic acid converts to 1-bromo-3-isopropylbenzene instead of coupling, it is due to protodeboronation. This is typically caused by excessive water or prolonged heating before the catalyst is fully activated. Mitigation: Ensure rapid heating to 60 °C and consider switching to an anhydrous fluoride base (e.g., CsF) if the aryl iodide is highly electron-rich.

  • Catalyst Poisoning: The appearance of a black precipitate (palladium black) within the first 30 minutes indicates oxygen contamination. Mitigation: Strictly adhere to Schlenk techniques and ensure all solvents are rigorously sparged with Argon.

References

  • CATO Chem. "4-Bromo-2-isopropylphenylboronic acid - Reference Materials, Standards, Testing, Intermediates." CATO Research Chemicals.
  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Technical Resources.
  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature." Organic-Chemistry.org.
  • MDPI. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst." Molecules.

Sources

Method

Application Note: Preparation of Pharmaceutical Intermediates from 4-Bromo-2-isopropylphenylboronic acid via Sequential Cross-Coupling

Executive Summary & Chemical Rationale The synthesis of complex active pharmaceutical ingredients (APIs), such as targeted kinase inhibitors and advanced biaryl therapeutics, frequently relies on the precise, sequential...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The synthesis of complex active pharmaceutical ingredients (APIs), such as targeted kinase inhibitors and advanced biaryl therapeutics, frequently relies on the precise, sequential assembly of molecular scaffolds. 4-Bromo-2-isopropylphenylboronic acid (CAS: 1451390-88-7, MW: 242.91 g/mol )[1] serves as an exceptional bifunctional building block for such endeavors.

This molecule presents two distinct reactive sites: a boronic acid at the C1 position and a bromide at the C4 position. The strategic advantage of this scaffold lies in its differential reactivity. The sequence of C–C and C–N bond formations can be strictly controlled by exploiting the attenuated reactivity of leaving groups (e.g., coupling with an aryl iodide first, leaving the aryl bromide intact)[2]. Furthermore, the isopropyl group at the C2 position introduces significant steric shielding ortho to the boronic acid. While this steric bulk makes the boronic acid prone to protodeboronation and sluggish during transmetalation, it can be elegantly overcome using specialized Buchwald-type ligands (e.g., SPhos) and mild bases[3].

By leveraging these properties, researchers can perform orthogonal cross-coupling reactions without the need for protecting groups, thereby maximizing atom and step economy[4].

Mechanistic Workflow & Catalytic Pathways

The optimal strategy for functionalizing 4-Bromo-2-isopropylphenylboronic acid involves a two-step sequential cross-coupling workflow.

  • Step 1 (Chemoselective Suzuki-Miyaura): The sterically hindered boronic acid is coupled with an aryl iodide. Aryl iodides undergo oxidative addition with Pd(0) significantly faster than aryl bromides, ensuring the C4-bromide on the scaffold remains untouched.

  • Step 2 (Buchwald-Hartwig Amination): The preserved C4-bromide is subsequently reacted with an amine to finalize the API intermediate.

Workflow SM 4-Bromo-2-isopropylphenylboronic acid (Bifunctional Scaffold) Intermediate Biaryl Intermediate (C1-Coupled, C4-Bromo intact) SM->Intermediate Step 1: Suzuki-Miyaura Pd(OAc)2, SPhos, K3PO4 Ar-I (Chemoselective) Product Complex API Scaffold (C1 & C4 Functionalized) Intermediate->Product Step 2: Buchwald-Hartwig Pd2(dba)3, RuPhos, NaOtBu R-NH2 (Amination)

Sequential Pd-catalyzed cross-coupling workflow for 4-Bromo-2-isopropylphenylboronic acid.
Overcoming Steric Hindrance in the Catalytic Cycle

The ortho-isopropyl group severely impedes the transmetalation step. Standard catalysts like Pd(PPh3)4 fail to provide sufficient electron density or spatial accommodation. The use of SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) creates a reactive pocket that stabilizes the Pd center while facilitating the transfer of the bulky aryl group.

CatalyticCycle Pd0 Pd(0)-SPhos Active Catalyst OA Oxidative Addition Complex (Ar-Pd-I) Pd0->OA + Ar-I (Fast Oxidative Addition) TM Transmetalation Complex (Ar-Pd-Ar') OA->TM + Boronic Acid + K3PO4 (Rate-Limiting: Overcomes iPr Steric Bulk) RE Reductive Elimination (Product Release) TM->RE RE->Pd0 - Biaryl Product

Catalytic cycle of the Suzuki-Miyaura coupling highlighting the transmetalation step.

Quantitative Data: Optimization of the Suzuki-Miyaura Step

To demonstrate the causality behind the selected reagents for Step 1, the following table summarizes the optimization data for the coupling of 4-Bromo-2-isopropylphenylboronic acid with 4-iodotoluene.

EntryPrecatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh3)4Na2CO3Toluene/H2O (4:1)9022%Sluggish transmetalation due to steric clash with the ortho-isopropyl group.
2Pd(dppf)Cl2K2CO31,4-Dioxane/H2O (4:1)9045%Bidentate ligand improves stability, but steric hindrance still limits overall yield.
3 Pd(OAc)2 / SPhos K3PO4 Toluene/H2O (10:1) 90 89% Optimal. SPhos accommodates bulk; mild base minimizes protodeboronation.
4Pd(OAc)2 / SPhosNaOtBuToluene9015%Strong base induces rapid, irreversible protodeboronation of the boronic acid.

Note: Yields determined by HPLC analysis against an internal standard.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling (C1 Functionalization)

This protocol selectively couples the sterically hindered boronic acid while preserving the C4-bromide for downstream chemistry.

Materials:

  • 4-Bromo-2-isopropylphenylboronic acid (1.0 equiv, 1.0 mmol)

  • Aryl iodide (e.g., 4-Iodotoluene) (0.95 equiv, 0.95 mmol) — Sub-stoichiometric to ensure complete consumption of the halide.

  • Pd(OAc)2 (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K3PO4 (anhydrous) (2.0 equiv, 2.0 mmol)

  • Toluene / Degassed H2O (10:1 ratio, 0.1 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-isopropylphenylboronic acid, the aryl iodide, Pd(OAc)2, SPhos, and K3PO4.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with ultra-high purity Argon (repeat 3 times). Causality: Pd(0) intermediates are highly sensitive to oxidation; oxygen ingress leads to palladium black formation and catalyst death.

  • Solvent Addition: Add sparged Toluene and H2O via syringe. Causality: A small amount of water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate species prior to transmetalation.

  • Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Self-Validating System Check: Monitor the reaction via LC-MS. The target mass of the bromo-biaryl intermediate must be observed without debrominated byproducts. To validate the system's integrity against protodeboronation, perform a control reaction omitting the aryl iodide. If the boronic acid is consumed without product formation, the solvent is too wet or the base is too harsh[3].

Protocol B: Buchwald-Hartwig Amination (C4 Functionalization)

With the C1 position successfully arylated, the preserved C4-bromide is now activated for C–N bond formation.

Materials:

  • Biaryl-bromide intermediate from Protocol A (1.0 equiv, 1.0 mmol)

  • Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

  • Pd2(dba)3 (0.01 equiv, 1 mol% Pd)

  • RuPhos (0.02 equiv, 2 mol%)

  • NaOtBu (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a vial with the biaryl-bromide, Pd2(dba)3, RuPhos, and NaOtBu. Causality: NaOtBu is utilized to deprotonate the amine, facilitating its coordination to the Pd(II) center. RuPhos is specifically selected because its steric profile prevents β-hydride elimination and promotes rapid reductive elimination.

  • Reagent Addition: Add the amine and anhydrous Toluene. Seal the vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and heat at 85 °C for 8 hours.

  • Workup: Cool the mixture, filter through a short pad of Celite to remove palladium residues and inorganic salts, eluting with Dichloromethane.

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC or recrystallization depending on the API's properties.

Self-Validating System Check: Monitor the disappearance of the biaryl-bromide intermediate via GC-MS. The emergence of a mass corresponding to [M - Br + Amine - H] confirms successful C–N bond formation. If unreacted bromide persists alongside debrominated biaryl, the catalyst has deactivated via β-hydride elimination pathways, signaling that the RuPhos ligand was either oxidized or outcompeted by the substrate.

Sources

Application

Application Note: 4-Bromo-2-isopropylphenylboronic Acid in the Synthesis of Sterically Tuned Organic Electronic Materials

Target Audience: Researchers, Materials Scientists, and Synthetic Chemists in Organic Electronics. Focus: Utilizing CAS 1451390-88-7 for the synthesis of wide-bandgap polymers and asymmetric OLED host materials.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Synthetic Chemists in Organic Electronics. Focus: Utilizing CAS 1451390-88-7 for the synthesis of wide-bandgap polymers and asymmetric OLED host materials.

Executive Summary & Mechanistic Insights

In the development of next-generation organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), controlling the π -conjugation length and solid-state packing of organic semiconductors is paramount. 4-Bromo-2-isopropylphenylboronic acid (CAS: 1451390-88-7) [1] serves as a highly versatile, bifunctional "AB-type" building block designed specifically for this purpose.

As a Senior Application Scientist, I emphasize that the selection of this specific monomer is driven by two critical mechanistic causalities:

  • Perfect Stoichiometry via AB-Type Monomers: Step-growth Suzuki polycondensation typically requires an exact 1:1 molar ratio of dibromide (AA) and diboronic acid (BB) monomers. Weighing errors or purity variations severely limit the achievable molecular weight (per Carothers' equation). An AB-type monomer inherently guarantees a perfect 1:1 stoichiometric balance of reactive groups, enabling the synthesis of high-molecular-weight poly(p-phenylene) (PPP) derivatives [2].

  • Steric Tuning via the Isopropyl Group: Unsubstituted PPP is highly crystalline, completely insoluble, and possesses a relatively narrow optical bandgap, rendering it intractable for solution-processed electronics. The bulky ortho-isopropyl group introduces severe steric hindrance between adjacent phenyl rings. This forces a large dihedral twist (>45°), which disrupts backbone coplanarity, restricts the effective conjugation length, and dramatically widens the optical bandgap and triplet energy ( T1​ ) [3]. Furthermore, the branched alkyl chain significantly increases the entropy of mixing, rendering the resulting polymers highly soluble in common casting solvents (e.g., toluene, chlorobenzene).

Quantitative Data: Impact of Steric Substitution

The table below summarizes the causal relationship between the alkyl substitution pattern on the poly(p-phenylene) backbone and the resulting photophysical properties critical for deep-blue OLED emitters and phosphorescent hosts.

MaterialSubstitution PatternSolubility (Toluene)Dihedral TwistOptical Bandgap ( Eg​ )Triplet Energy ( T1​ )Primary Application
Poly(p-phenylene) NoneInsoluble< 20°~3.0 eV~2.4 eVSolid-state electronics (limited)
Poly(2-hexyl-p-phenylene) Linear Alkyl (ortho)Moderate~35°~3.2 eV~2.6 eVStandard Blue OLEDs
Poly(2-isopropyl-p-phenylene) Branched Alkyl (ortho)High > 45° ~3.4 eV > 2.8 eV Deep-Blue OLEDs, Phosphorescent Hosts

Reaction Pathways & Workflows

The dual reactivity of the bromo and boronic acid functional groups allows for two distinct synthetic workflows: step-growth polycondensation and chemoselective sequential coupling.

G A 4-Bromo-2-isopropyl- phenylboronic acid (AB Monomer) B Pathway A: AB-Type Suzuki Polycondensation A->B Pd(0), Base, Heat (Inherent 1:1 Stoichiometry) C Pathway B: Chemoselective Sequential Coupling A->C 1. Ar-I, Pd(0), RT 2. Ar'-B(OH)2, Pd(0), Heat D Poly(2-isopropyl-p-phenylene) (Soluble, Wide Bandgap) B->D Step-Growth Polymerization E Asymmetric OLED Host (High Triplet Energy) C->E Orthogonal Molecular Build

Reaction pathways of 4-Bromo-2-isopropylphenylboronic acid in organic electronics.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks to ensure high yield and material purity suitable for electronic-grade applications.

Protocol A: Synthesis of Poly(2-isopropyl-1,4-phenylene) via AB-Type Polycondensation

Objective: Synthesize a high-molecular-weight, soluble PPP derivative for spin-cast OLED emission layers.

Reagents:

  • 4-Bromo-2-isopropylphenylboronic acid (1.00 eq, 10.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ] (0.02 eq, 2 mol%)

  • Aliquat 336 (Phase transfer catalyst, 3 drops)

  • 2M Aqueous Potassium Carbonate ( K2​CO3​ ) (15 mL)

  • Degassed Toluene (30 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: In a Schlenk flask, dissolve the monomer in toluene. Add the 2M K2​CO3​ solution and Aliquat 336. Causality Check: Aliquat 336 is critical; as the polymer chain grows, it becomes highly hydrophobic. Without a phase-transfer catalyst, the reaction will stall at the oligomer stage due to phase separation.

  • Deoxygenation: Perform three freeze-pump-thaw cycles. Crucial Step: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid, which would instantly destroy the perfect AB stoichiometry and halt polymerization.

  • Catalyst Addition & Polymerization: Backfill with Argon, add Pd(PPh3​)4​ , and heat the biphasic mixture to 90 °C under vigorous stirring (1000 rpm) for 48 hours.

  • End-Capping (Self-Validation): After 48 hours, the solution should become highly viscous. To prevent reactive end-groups from acting as charge traps in the final OLED device, add phenylboronic acid (0.1 eq) and stir for 6 hours, followed by bromobenzene (0.1 eq) and stir for another 6 hours.

  • Purification: Cool the mixture, separate the organic layer, and precipitate the polymer by dropping the toluene solution into vigorously stirred cold methanol. Filter, perform Soxhlet extraction (methanol, then acetone) to remove oligomers, and finally extract the pure polymer with chloroform.

Protocol B: Chemoselective Sequential Coupling for Asymmetric OLED Hosts

Objective: Build a small-molecule asymmetric host by exploiting the differential reactivity of aryl halides.

Step-by-Step Methodology:

  • Chemoselective Coupling (Room Temperature):

    • React 4-Bromo-2-isopropylphenylboronic acid (1.0 eq) with an Aryl Iodide (0.95 eq) using Pd2​(dba)3​ and P(o−tol)3​ in THF/2M K3​PO4​ (aq) at 25 °C.

    • Causality Check: Aryl iodides undergo oxidative addition with Pd(0) significantly faster than aryl bromides. By keeping the temperature at 25 °C and using a substoichiometric amount of the aryl iodide, the boronic acid group reacts exclusively, leaving the bromide on the isopropylphenyl ring completely intact for the next step. Monitor via TLC until the Aryl Iodide is fully consumed.

  • Second Suzuki Coupling (Elevated Temperature):

    • To the same pot (or after isolating the intermediate), add a new Aryl Boronic Acid (1.2 eq), additional Pd(PPh3​)4​ , and heat to 80 °C for 12 hours.

    • Result: The previously inert bromide is now activated at the higher temperature, coupling with the new boronic acid to form a precisely defined, sterically twisted asymmetric trimer.

Mechanistic Causality of the Isopropyl Group

The diagram below maps the physical causality of how a single molecular design choice (the isopropyl group) cascades into macroscopic device performance enhancements.

G N1 Isopropyl Group at Ortho-Position N2 Steric Hindrance Between Adjacent Aryl Rings N1->N2 N3 Increased Dihedral Twist Angle (>45°) N2->N3 Structural N4 Enhanced Entropy of Mixing & Solute-Solvent Interaction N2->N4 Thermodynamic N5 Disrupted Planarity & Reduced π-Conjugation N3->N5 N7 Solution-Processable Deep-Blue Emitters & Hosts N4->N7 Processing N6 Widened Optical Bandgap & High Triplet Energy (T1) N5->N6 Electronic N6->N7

Mechanistic effect of the ortho-isopropyl group on photophysical and macroscopic properties.

References

  • Yokozawa, T., et al. "Catalyst-Transfer Suzuki−Miyaura Coupling Polymerization for Precision Synthesis of Poly(p-phenylene)." Macromolecules, vol. 43, no. 17, 2010, pp. 7095–7100. URL:[Link]

  • Nguyen, D.C.T., et al. "π-Conjugated Polymers and Their Application in Organic and Hybrid Organic-Silicon Solar Cells." Polymers, vol. 14, no. 4, 2022, p. 743. URL:[Link]

Method

Application Note: Chemoselective Functionalization of Heterocycles using 4-Bromo-2-isopropylphenylboronic Acid

Executive Summary & Strategic Utility In modern drug discovery, the spatial arrangement of pharmacophores is critical for target selectivity and binding affinity. 4-Bromo-2-isopropylphenylboronic acid (CAS: 1451390-88-7)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In modern drug discovery, the spatial arrangement of pharmacophores is critical for target selectivity and binding affinity. 4-Bromo-2-isopropylphenylboronic acid (CAS: 1451390-88-7) [1] has emerged as a highly valuable bifunctional building block for the synthesis of complex, sterically restricted biaryl heterocycles.

This molecule offers two distinct vectors for functionalization:

  • A Boronic Acid Group: Directs the initial Suzuki-Miyaura cross-coupling.

  • An Aryl Bromide Group: Preserved during the first step, allowing for downstream functionalization (e.g., Buchwald-Hartwig amination, Sonogashira coupling, or a second Suzuki coupling).

The presence of the ortho-isopropyl group is the defining feature of this scaffold. It provides significant steric bulk that can induce atropisomerism (axial chirality) and lock the conformation of the resulting biaryl system—a strategy frequently employed in the development of kinase inhibitors and protease inhibitors, such as recent 2[2] and 3[3].

Mechanistic Causality: Overcoming Steric and Chemoselective Hurdles

Working with an AB-type monomer (containing both a nucleophile and an electrophile) requires strict control over reaction conditions to prevent uncontrolled oligomerization.

The Chemoselectivity Imperative

To ensure the boronic acid reacts exclusively with the target heterocycle while leaving the native C-Br bond intact, the coupling partner (e.g., a heteroaryl chloride or iodide) must undergo oxidative addition with the Palladium(0) catalyst at a significantly faster rate than the building block's own aryl bromide. We achieve this by utilizing electron-deficient heteroaryl halides (like 2-chloropyrimidines or 2-chloropyridines) and maintaining moderate reaction temperatures (80 °C).

The Steric Transmetalation Barrier

The ortho-isopropyl group creates a high energy barrier during the transmetalation step of the catalytic cycle. The bulky alkyl group sterically clashes with the ancillary ligands on the palladium center. If an inadequate ligand (like standard PPh₃) is used, the catalytic cycle stalls, leading to protodeboronation (loss of the boronic acid) or unwanted homocoupling. To overcome this, we utilize bidentate ligands with large bite angles (e.g., dppf) or electron-rich, bulky dialkylbiaryl phosphines (e.g., SPhos), which accelerate the reductive elimination step and drive the reaction forward.

CatalyticCycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Heteroaryl-Cl TM Trans- metalation OA->TM Base RE Reductive Elimination TM->RE Boronic Acid (Steric clash) RE->Pd0 Biaryl Product

Catalytic cycle highlighting the sterically hindered transmetalation step.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for coupling 4-Bromo-2-isopropylphenylboronic acid with a standard deactivated heteroaryl chloride. The data illustrates the causality between ligand choice, base strength, and chemoselective yield.

Table 1: Optimization of Chemoselective Suzuki-Miyaura Coupling

Catalyst SystemBaseSolvent SystemTemp (°C)Target Yield (%)Homocoupling (%)
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)1003515
Pd(OAc)₂ / XPhosCs₂CO₃DMF/H₂O (9:1)100785
Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 80 88 <2
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O (4:1)9092<1

Data Interpretation: While SPhos provides the highest absolute yield, Pd(dppf)Cl₂ with K₂CO₃ is selected as the standard protocol due to its operational simplicity, lower cost, and excellent suppression of homocoupling at 80 °C. Stronger bases (like Cs₂CO₃ at 100 °C) risk premature activation of the C-Br bond.

Experimental Workflows & Protocols

The complete functionalization workflow is a two-stage process, visualized below:

Workflow A 4-Bromo-2-isopropyl- phenylboronic acid C Suzuki-Miyaura Cross-Coupling A->C B Heteroaryl Halide (e.g., 2-Cl-Pyrimidine) B->C D Intermediate: 4-Bromo-2-isopropylphenyl- heterocycle C->D Chemoselective B(OH)2 reaction E Downstream Rxn (Buchwald-Hartwig) D->E C-Br Activation F Final Functionalized API Scaffold E->F

Chemoselective workflow utilizing the bifunctional nature of the building block.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-(4-bromo-2-isopropylphenyl)pyrimidine.

Materials:

  • 4-Bromo-2-isopropylphenylboronic acid (1.0 equiv, 10.0 mmol)

  • 2-Chloropyrimidine (1.1 equiv, 11.0 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol)

  • K₂CO₃ (2.5 equiv, 25.0 mmol)

  • 1,4-Dioxane / Deionized H₂O (4:1 v/v, 50 mL)

Step-by-Step Procedure:

  • Degassing (Critical Step): In a 100 mL Schlenk flask, combine 1,4-Dioxane (40 mL) and H₂O (10 mL). Sparge with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the palladium catalyst.

  • Reagent Loading: Add 2-chloropyrimidine, 4-bromo-2-isopropylphenylboronic acid, and K₂CO₃ to the flask. Stir for 5 minutes under Argon.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ in one portion. Seal the flask and heat to 80 °C using an oil bath.

  • Reaction Monitoring: Stir at 80 °C for 12 hours. Monitor via LC-MS. The mass of the desired product (M+H = 277.0 / 279.0) should be dominant.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the intermediate as a pale yellow solid.

Protocol 2: Downstream Buchwald-Hartwig Amination

Objective: Functionalization of the preserved aryl bromide with a secondary amine (e.g., morpholine).

Materials:

  • 2-(4-bromo-2-isopropylphenyl)pyrimidine (1.0 equiv, 5.0 mmol)

  • Morpholine (1.5 equiv, 7.5 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 0.1 mmol)

  • RuPhos (0.04 equiv, 0.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 7.5 mmol)

  • Anhydrous Toluene (25 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under Argon, charge the aryl bromide intermediate, NaOtBu, Pd₂(dba)₃, and RuPhos.

  • Solvent & Amine Addition: Add anhydrous, degassed Toluene followed by Morpholine via syringe. Causality: RuPhos is specifically chosen here because it facilitates the oxidative addition into the previously untouched, sterically hindered C-Br bond.

  • Heating: Heat the mixture to 95 °C for 8 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and wash the pad with EtOAc (30 mL). Concentrate the filtrate.

  • Purification: Purify via flash chromatography (DCM/MeOH) to yield the final functionalized API scaffold.

References

  • ACS Publications - Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. Journal of Medicinal Chemistry. Available at: [Link][2]

  • RSC Publishing - Introducing chirality in halogenated 3-arylsydnones and their corresponding 1-arylpyrazoles obtained by 1,3-dipolar cycloaddition. RSC Advances. Available at: [Link][3]

Sources

Application

Application Note: Scale-Up Synthesis of Chemoselective Biaryls Using 4-Bromo-2-isopropylphenylboronic Acid

Introduction & Mechanistic Challenges 4-Bromo-2-isopropylphenylboronic acid (CAS: 1451390-88-7) is a highly valuable bifunctional building block utilized in the synthesis of complex biaryls and active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

4-Bromo-2-isopropylphenylboronic acid (CAS: 1451390-88-7) is a highly valuable bifunctional building block utilized in the synthesis of complex biaryls and active pharmaceutical ingredients (APIs)[1]. However, transitioning this molecule from discovery-scale synthesis to a robust kilogram-scale process presents two distinct chemical engineering challenges:

  • Chemoselectivity (The AB Monomer Problem): The molecule contains both a nucleophilic boronic acid and an electrophilic aryl bromide. Under standard cross-coupling conditions, it acts as an AB-type monomer and is highly susceptible to uncontrolled polycondensation.

  • Steric Hindrance: The isopropyl group at the ortho-position creates a significant steric shield around the boronic acid. This bulk forces the boronic acid out of coplanarity with the aryl ring, severely retarding the transmetalation step of the catalytic cycle[2].

Process Chemistry & Mechanistic Causality

To achieve a chemoselective synthesis of biaryls without triggering polymerization, process chemists must exploit the differential rates of oxidative addition. Palladium(0) inserts into carbon-iodine (C-I) bonds at a rate orders of magnitude faster than into carbon-bromine (C-Br) bonds. By selecting an aryl iodide (Ar-I) as the coupling partner, the catalyst is exclusively consumed by the Ar-I, leaving the internal bromide of the boronic acid intact for downstream functionalization.

To overcome the steric bulk of the ortho-isopropyl group, the choice of base and solvent is critical. Weak bases (such as Na₂CO₃) fail to sufficiently accelerate transmetalation, leading to prolonged batch times and increased hydrolytic protodeboronation[2]. Conversely, an aqueous solution of Potassium Phosphate (K₃PO₄) provides the optimal alkalinity to rapidly form the reactive boronate complex.

Furthermore, metering the base into the reactor controls the exothermic activation and maintains a low steady-state concentration of the boronate, which effectively suppresses homocoupling[3]. For the solvent system, 2-Methyltetrahydrofuran (2-MeTHF) paired with water is selected. Unlike 1,4-dioxane, 2-MeTHF is derived from renewable resources, offers superior phase separation during workup, and significantly lowers the Process Mass Intensity (PMI) of the scale-up[4].

Figure 1: Chemoselective Suzuki-Miyaura catalytic cycle highlighting the rate-limiting transmetalation.

Optimization of Reaction Parameters

Before committing to a 100-gram scale-up, the reaction parameters were rigorously optimized. As demonstrated in Table 1 , the combination of Pd(dppf)Cl₂ and K₃PO₄ in 2-MeTHF/H₂O provided the highest yield while virtually eliminating side reactions. The bidentate dppf ligand prevents the precipitation of palladium black, ensuring catalyst longevity during extended scale-up operations.

Table 1: Optimization of Reaction Parameters for Scale-Up

EntryCatalyst LoadingBase (2.0 eq)Solvent SystemYield (%)Protodeboronation (%)Polycondensation (%)
1Pd(PPh₃)₄ (2.0 mol%)Na₂CO₃1,4-Dioxane / H₂O45228
2Pd(dppf)Cl₂ (1.0 mol%)K₂CO₃THF / H₂O78103
3 Pd(dppf)Cl₂ (0.5 mol%) K₃PO₄ 2-MeTHF / H₂O 96 < 2 < 0.5

Self-Validating 100-Gram Scale-Up Protocol

This protocol describes the coupling of 4-Bromo-2-isopropylphenylboronic acid with a model aryl iodide (4-iodoanisole). The system is designed to be self-validating: progression to subsequent unit operations is strictly gated by defined In-Process Control (IPC) metrics.

Figure 2: Sequential unit operations for the 100-gram scale-up synthesis and product isolation.

Step 1: Reactor Preparation & Substrate Loading
  • Equip a 2.0 L jacketed glass reactor with a mechanical stirrer, internal temperature probe (T_int), reflux condenser, and an addition funnel.

  • Purge the reactor with nitrogen (N₂) for 15 minutes to displace oxygen, preventing oxidative degradation of the active Pd(0) species.

  • Charge the reactor with 4-iodoanisole (100.0 g, 427 mmol, 1.0 eq) and 4-Bromo-2-isopropylphenylboronic acid (108.9 g, 448 mmol, 1.05 eq)[1].

  • Add 2-MeTHF (1000 mL). Stir at 200 rpm until complete dissolution is achieved.

Step 2: Catalyst Addition
  • Temporarily halt stirring and add Pd(dppf)Cl₂ (1.56 g, 2.13 mmol, 0.5 mol%).

  • Resume stirring at 250 rpm. The solution will transition to a deep red/orange hue.

  • Causality Note: Adding the catalyst before the base prevents premature activation of the boronic acid, effectively eliminating the risk of homocoupling prior to the initiation of the catalytic cycle.

Step 3: Metered Base Addition & Reaction
  • Prepare a degassed aqueous solution of K₃PO₄ (181.3 g, 854 mmol, 2.0 eq, dissolved in 200 mL DI water).

  • Heat the reactor jacket to maintain an internal temperature (T_int) of 65 °C.

  • Begin metered addition of the K₃PO₄ solution over a 60-minute period.

  • Self-Validation (IPC 1): Continuously monitor T_int. If T_int exceeds 70 °C, pause the addition. The metered approach ensures the exotherm remains within the cooling capacity of the jacket[3].

  • Once addition is complete, age the reaction at 65 °C for 4 hours.

Step 4: In-Process Control (IPC 2)
  • Withdraw a 0.5 mL aliquot from the organic phase, dilute with acetonitrile, and analyze via HPLC (UV at 254 nm).

  • Gating Criterion: Proceed to workup only when residual 4-iodoanisole is < 1.0 Area% . If > 1.0%, continue aging for an additional 2 hours and re-sample.

Step 5: Phase Separation & Palladium Scavenging
  • Cool the reactor to 25 °C. Stop stirring and allow the biphasic mixture to separate for 30 minutes.

  • Drain and discard the lower aqueous layer.

  • To the retained organic layer, add SiliaBond® Thiol (15 g) to scavenge residual palladium down to single-digit ppm levels[5]. Stir at 40 °C for 2 hours.

  • Filter the mixture through a pad of Celite to remove the scavenger and any precipitated inorganic salts.

Step 6: Crystallization & Isolation
  • Transfer the clean filtrate back to the reactor. Perform a constant-volume solvent swap by distilling off 2-MeTHF under reduced pressure while continuously adding heptane (800 mL total).

  • Causality Note: The biaryl product is highly soluble in 2-MeTHF but exhibits a steep solubility curve in heptane. Swapping the solvent drives high-yielding crystallization without the need for energy-intensive complete evaporation.

  • Cool the suspension to 0 °C at a controlled rate of 0.5 °C/min to promote the growth of large, easily filterable crystals.

  • Filter the slurry, wash the cake with cold heptane (2 x 100 mL), and dry under vacuum at 45 °C to a constant weight.

References

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid Title: Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling Title: A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Large-Scale Applications of Transition Metal-Catalyzed Couplings Title: CHAPTER 15: Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals Source: Royal Society of Chemistry (RSC) Books URL:[Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction Title: Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with 4-Bromo-2-isopropylphenylboronic Acid

Welcome to the dedicated technical support portal for 4-Bromo-2-isopropylphenylboronic acid (CAS: 1451390-88-7) 1[1]. As a bifunctional haloboronic acid with significant asymmetric steric bulk, this molecule presents uni...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support portal for 4-Bromo-2-isopropylphenylboronic acid (CAS: 1451390-88-7) 1[1]. As a bifunctional haloboronic acid with significant asymmetric steric bulk, this molecule presents unique challenges in cross-coupling applications. This guide is engineered for drug development professionals and synthetic chemists to diagnose, troubleshoot, and optimize reactions involving this specific substrate.

Rapid Diagnostic Workflow

Before adjusting your reaction parameters, use the following diagnostic logic to identify the primary failure mode in your catalytic cycle.

DiagnosticWorkflow Start Low Yield Detected in Suzuki Coupling LCMS Analyze Crude via LC-MS Start->LCMS HighMW High MW Peaks? (Oligomerization) LCMS->HighMW Deboronated Deboronated Peak? (Protodeboronation) LCMS->Deboronated Unreacted Unreacted SM? (Steric Hindrance) LCMS->Unreacted Sol1 Protect B(OH)2 as MIDA or use slow addition HighMW->Sol1 Yes Sol2 Use anhydrous conditions Minimize base strength Deboronated->Sol2 Yes Sol3 Use Buchwald ligands (e.g., SPhos, RuPhos) Unreacted->Sol3 Yes

Diagnostic workflow for troubleshooting 4-Bromo-2-isopropylphenylboronic acid couplings.

Frequently Asked Questions (FAQs)

The Bifunctional Dilemma: Oligomerization vs. Cross-Coupling

Q: I am trying to couple the boronic acid to an external aryl chloride, but my LC-MS shows a complex mixture of high-molecular-weight species. Why? A: 4-Bromo-2-isopropylphenylboronic acid is an "AB-type" monomer. It possesses both an electrophilic site (C4-bromide) and a nucleophilic site (C1-boronic acid). Because the C4-bromide is unhindered, it undergoes rapid oxidative addition with the Pd(0) catalyst. Under standard basic conditions, the molecule will undergo intermolecular self-condensation (oligomerization/polymerization) faster than it reacts with your intended external partner 2[2].

Q: How can I selectively react the C4-bromide with another boronic acid while preserving my starting material's boronic acid for a subsequent step? A: You must mask the reactivity of the C1-boronic acid. The most robust method is converting the free boronic acid to an N-methyliminodiacetic acid (MIDA) boronate. MIDA complexation rehybridizes the boron atom from sp2 to sp3 , completely shutting down its transmetallation capability under anhydrous conditions 3[3]. Once the C4-bromide is successfully coupled, the MIDA group can be rapidly hydrolyzed using a mild aqueous base (e.g., 1M NaOH) to regenerate the free boronic acid for the next iterative coupling cycle 4[4].

Table 1: Quantitative Comparison of Boron Protecting Strategies for Bifunctional Haloboronic Acids

Boron SpeciesBoron HybridizationRelative Transmetallation RateOligomerization RiskProtodeboronation Risk
Free Boronic Acid (-B(OH)₂) sp2 HighCritical (>80%)High
Pinacol Ester (-BPin) sp2 ModerateModerate (20-40%)Low
MIDA Boronate (-BMIDA) sp3 Zero (Inactive)None (0%)None
Steric Hindrance & Protodeboronation

Q: My reaction stalled, and mass spectrometry shows a massive peak corresponding to 1-bromo-3-isopropylbenzene. What happened? A: This is the classic signature of protodeboronation. The isopropyl group at the C2 position exerts severe steric hindrance directly adjacent to the C1-boronic acid. This steric bulk physically impedes the transmetallation step—the transfer of the aryl group from boron to the Pd(II) center []. Because transmetallation becomes the rate-determining step, the boronic acid spends an extended period exposed to basic, aqueous reaction conditions, leading to base-mediated cleavage of the C-B bond.

Q: How do I overcome the steric bulk around the boronic acid to improve my yield? A: You must accelerate transmetallation while minimizing base-induced degradation:

  • Ligand Choice: Employ bulky, electron-rich Buchwald ligands like SPhos or RuPhos. These ligands promote the formation of a highly reactive monoligated L−Pd(0) species that can accommodate sterically demanding ortho-substituted substrates 6[6].

  • Base & Solvent: Avoid strong aqueous bases like NaOH if protodeboronation is rampant. Switch to anhydrous K₃PO₄ or Cs₂CO₃ in non-protic solvent mixtures (e.g., Toluene/DMF) to suppress the protodeboronation pathway[].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast at C4-Br) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Transmet Transmetallation (Slowed by ortho-iPr) PdII->Transmet Base / Ar-B(OH)2 Proto Protodeboronation (Side Reaction) Transmet->Proto H2O / Heat (If Transmetallation is slow) RedElim Reductive Elimination Transmet->RedElim Successful RedElim->Pd0 Regenerate Catalyst Product Cross-Coupled Product RedElim->Product

Competing pathways in the catalytic cycle: Transmetallation vs. Protodeboronation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols include built-in validation checkpoints.

Protocol A: MIDA Protection of 4-Bromo-2-isopropylphenylboronic Acid

Purpose: To mask the boronic acid ( sp2→sp3 ) and prevent oligomerization when reacting the C4-bromide.

  • Setup: Suspend 4-Bromo-2-isopropylphenylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA, 1.05 equiv) in a 1:1 mixture of anhydrous toluene and DMSO (0.1 M concentration).

  • Reaction: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C) for 12–24 hours. Causality: Azeotropic removal of water drives the thermodynamic condensation of MIDA with the boronic acid.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove toluene. Dilute with EtOAc, wash extensively with water (3x) to remove DMSO and unreacted MIDA, followed by brine. Dry over MgSO₄ and concentrate.

  • Self-Validation Checkpoint: Analyze the crude product via ¹¹B NMR. A successful reaction is confirmed by a complete shift of the boron signal from ~30 ppm (characteristic of sp2 free boronic acid) to ~12 ppm (characteristic of sp3 MIDA boronate). If the 30 ppm peak remains, resume refluxing with fresh toluene.

Protocol B: Sterically Demanding Suzuki Coupling of the C1-Boronic Acid

Purpose: To successfully couple the hindered boronic acid while suppressing protodeboronation.

  • Setup: Charge an oven-dried Schlenk flask with 4-Bromo-2-isopropylphenylboronic acid (or its protected equivalent if reacting with another halide), the aryl halide coupling partner (1.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Base Addition: Add anhydrous K₃PO₄ (2.0 equiv). Causality: K₃PO₄ is a mild, non-nucleophilic base that provides sufficient alkoxide equivalents to form the reactive boronate species without causing the rampant protodeboronation seen with NaOH.

  • Inert Atmosphere: Evacuate and backfill the flask with N₂ (3x).

  • Solvent: Add thoroughly degassed Toluene/H₂O (10:1 ratio, 0.2 M).

  • Reaction: Heat at 90°C for 12 hours under vigorous stirring.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is validated as successful when the starting material mass disappears and the product mass appears without the presence of the M-B(OH)₂+H peak (which would indicate protodeboronation). Furthermore, ¹H NMR of the crude should show the disappearance of the broad B(OH)₂ singlet (~8.0 ppm) and the formation of the new biaryl linkage.

References

  • ChemicalBook - 4-Bromo-2-isopropylphenylboronic acid (CAS 1451390-88-7) Properties and Information.
  • Nature Communications (PMC) - Regio- and sequence-controlled conjugated topological oligomers and polymers via boronate-tag assisted solution-phase strategy.
  • BOC Sciences - Applications of Suzuki Coupling Reaction and Steric Effects.
  • ResearchGate (J. Am. Chem. Soc.) - A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki−Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks.
  • Google Patents - US8338601B2: Slow release of organoboronic acids in cross-coupling reactions.
  • Beilstein J. Org. Chem. - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids...

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance with 4-Bromo-2-isopropylphenylboronic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges with 4-Bromo-2-isopropylphenylboronic acid (CAS: 1451390-88-7)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges with 4-Bromo-2-isopropylphenylboronic acid (CAS: 1451390-88-7)[1] in cross-coupling reactions. The presence of the bulky isopropyl group at the ortho position relative to the boronic acid introduces severe steric hindrance, often leading to stalled reactions, protodeboronation, or low yields.

Below, we break down the mechanistic bottlenecks and provide field-proven, self-validating protocols to overcome them.

Section 1: Mechanistic Troubleshooting (The "Why")

Q: Why does my Suzuki-Miyaura coupling fail when using 4-Bromo-2-isopropylphenylboronic acid as the nucleophilic partner? A: The failure is almost exclusively localized to the transmetalation step of the catalytic cycle. In a standard Suzuki-Miyaura coupling, the palladium(II) intermediate must form a Pd–O–B linkage with the boronate species to transfer the aryl group. The ortho-isopropyl group on your substrate acts as a physical shield, drastically increasing the activation energy required for this intermediate to form. Consequently, the catalytic cycle stalls at the Pd(II) resting state, increasing the likelihood of side reactions such as protodeboronation (cleavage of the C–B bond).

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_Halide Pd(II)(Ar)X OxAdd->PdII_Halide BaseEx Base Exchange (Activation) PdII_Halide->BaseEx PdII_Base Pd(II)(Ar)(OH/OR) BaseEx->PdII_Base Transmet Transmetalation (STERIC BOTTLENECK) 4-Bromo-2-isopropylphenylboronic acid PdII_Base->Transmet PdII_Biaryl Pd(II)(Ar)(Ar') Transmet->PdII_Biaryl Hindered by ortho-isopropyl RedElim Reductive Elimination (Biaryl Product) PdII_Biaryl->RedElim RedElim->Pd0

Suzuki-Miyaura cycle highlighting transmetalation as the primary steric bottleneck.

Q: My reaction is yielding a complex mixture of high-molecular-weight products. What is happening? A: 4-Bromo-2-isopropylphenylboronic acid is a bifunctional molecule ; it contains both a nucleophilic boronic acid and an electrophilic bromide[2]. Under standard Suzuki-Miyaura conditions, this molecule can undergo self-condensation (oligomerization). To achieve a discrete cross-coupling, you must use a highly reactive aryl iodide as your coupling partner to kinetically outcompete the internal bromide during the oxidative addition step, or selectively protect the boronic acid (e.g., as a MIDA boronate) if you intend to react the bromide first.

Section 2: Catalyst and Ligand Selection

Q: Which palladium/ligand system is best suited to force the transmetalation of this hindered substrate? A: Counterintuitively, to overcome the steric shield of the ortho-isopropyl group, you must use a ligand that is itself highly sterically demanding. By using[3], the extreme bulk of the ligand forces the palladium complex to exist as a highly active mono-ligated species (PdL). This creates an open coordination site that is desperate to bind the hindered boronic acid.

Recent advancements also highlight the use of[4] and5[5], which offer flexible steric bulk to accommodate the transition state and accelerate reductive elimination via secondary interactions.

Table 1: Comparison of Ligands for Hindered Suzuki Couplings

LigandTypeMechanism of ActionRecommended Use Case
SPhos Buchwald PhosphineForms mono-ligated Pd(0); methoxy groups stabilize Pd(II) intermediate.Standard first-line choice for ortho-substituted boronic acids.
XPhos Buchwald PhosphineExtreme bulk prevents bis-ligation; highly electron-rich.When SPhos fails; excellent for coupling with bulky aryl chlorides.
PEPPSI-IPr NHC ComplexFlexible steric bulk ("throw-down" mechanism) accommodates bulky substrates.Room temperature couplings or highly deactivated substrates.
HFTPhos Fluorinated BuchwaldAccelerates reductive elimination via secondary electronic interactions.Tetra-ortho-substituted biaryl synthesis (extreme hindrance).

Section 3: Base and Solvent Optimization

Q: How should I adjust my base and solvent system for this specific boronic acid? A: The base converts the boronic acid into a reactive "ate" complex (boronate), which is the actual species that undergoes transmetalation. For sterically hindered boronic acids, weak bases (like Na₂CO₃) often fail to drive this equilibrium forward.

  • Base Selection: Switch to stronger bases such as Ba(OH)₂, NaOH, or K₃PO₄. Potassium phosphate (K₃PO₄) is highly recommended when paired with Buchwald ligands because it provides sufficient basicity without causing excessive side reactions.

  • Solvent System: Transmetalation requires a polar transition state. A biphasic system like Toluene/Water (typically 5:1) or 1,4-Dioxane/Water is essential. The water dissolves the base and facilitates the formation of the Pd–O–B linkage.

Workflow Start Low Yield in Coupling? Check1 Is unreacted boronic acid recovered? Start->Check1 Yes1 Transmetalation Failure (Steric Hindrance) Check1->Yes1 Yes No1 Protodeboronation or Homocoupling Check1->No1 No Action1 Switch to Buchwald Ligands (e.g., SPhos) & Strong Base Yes1->Action1 Action2 Lower Temp, Add Water, or use Slow Addition No1->Action2

Troubleshooting logic for low-yielding reactions with hindered boronic acids.

Section 4: Step-by-Step Optimized Protocol

Self-Validating Protocol for Coupling 4-Bromo-2-isopropylphenylboronic Acid

This protocol utilizes a Pd₂(dba)₃ / SPhos catalytic system. It is designed to be a self-validating system —meaning you can track the success of the transmetalation step via kinetic monitoring before committing to the final workup.

Materials:

  • Aryl Iodide (1.0 equiv) - Used to outcompete the internal bromide on the boronic acid.

  • 4-Bromo-2-isopropylphenylboronic acid (1.5 equiv) - Excess compensates for potential protodeboronation.

  • Pd₂(dba)₃ (2.0 mol%)

  • SPhos (8.0 mol%) - Maintains a strict 2:1 Ligand:Pd ratio.

  • K₃PO₄ (3.0 equiv, finely milled)

  • Toluene / H₂O (5:1 ratio, thoroughly degassed)

Methodology:

  • Reaction Setup (Inert Atmosphere): In a Schlenk flask or sealed microwave vial, combine the aryl iodide, 4-Bromo-2-isopropylphenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄. Evacuate and backfill the vessel with Argon three times.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands like SPhos, irreversibly killing the active catalyst.

  • Solvent Addition: Add the degassed Toluene and H₂O via syringe. The biphasic mixture should immediately turn a deep red/orange color, indicating the formation of the active Pd(0)-SPhos complex.

  • Heating & Kinetic Monitoring (Self-Validation): Heat the reaction to 90°C–100°C with vigorous stirring.

    • Validation Step: After 2 hours, take a 10 µL aliquot from the organic layer, dilute in EtOAc, and analyze via GC-MS or TLC.

    • If the aryl iodide is consumed but no product is formed: Check for homocoupling of the boronic acid (indicates failed transmetalation).

    • If unreacted aryl iodide remains alongside unreacted boronic acid: Increase the temperature to 110°C to overcome the steric activation barrier.

  • Workup: Once complete consumption of the aryl iodide is confirmed, cool the mixture to room temperature. Dilute with EtOAc and wash with brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the crude mixture via flash column chromatography.

References

  • Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition.[Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorin

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for 4-Bromo-2-isopropylphenylboronic Acid

Welcome to the technical support and troubleshooting guide for 4-Bromo-2-isopropylphenylboronic acid (CAS: 1451390-88-7)[1]. This resource is designed for researchers and drug development professionals to understand, dia...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for 4-Bromo-2-isopropylphenylboronic acid (CAS: 1451390-88-7)[1]. This resource is designed for researchers and drug development professionals to understand, diagnose, and resolve stability issues related to temperature fluctuations during storage and experimentation.

Mechanistic Insights: The Causality of Temperature-Induced Instability

Understanding the structural liabilities of 4-Bromo-2-isopropylphenylboronic acid is critical for optimizing reaction conditions and storage. Temperature acts as a thermodynamic catalyst that drives two distinct degradation pathways:

A. Protodeboronation (Irreversible Cleavage) Arylboronic acids are susceptible to protodeboronation, a process where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond[2]. For this specific molecule, two structural features exacerbate this vulnerability:

  • Steric Strain: The bulky ortho-isopropyl group forces the boronic acid moiety out of coplanarity with the aromatic ring. This disrupts p-orbital overlap, increasing the ground-state energy of the C-B bond and lowering the activation barrier for cleavage[3][4].

  • Electronic Effects: The para-bromo group is electron-withdrawing. During base-catalyzed cross-coupling reactions, this stabilizes the transient aryl anion intermediate, significantly accelerating degradation[5]. Elevated temperatures (>60°C) provide the thermal energy required to overcome the activation barrier, leading to irreversible degradation into 1-bromo-3-isopropylbenzene and boric acid[6].

B. Boroxine Formation (Reversible Dehydration) At elevated temperatures or under vacuum desiccation, boronic acid monomers undergo an entropy-driven condensation to form trimeric cyclic anhydrides known as boroxines[7][8]. Because this dehydration releases three water molecules into the bulk environment, the entropic gain ( ΔS ) overcompensates for the enthalpic cost ( ΔH ) of forming the B-O-B bonds[9][10].

Degradation A 4-Bromo-2-isopropylphenylboronic Acid (Intact Monomer) B Protodeboronation (Irreversible Cleavage) A->B Elevated Temp (>60°C) Acid/Base Catalysis C Boroxine Formation (Reversible Dehydration) A->C Heat / Desiccation Entropy Driven D 1-Bromo-3-isopropylbenzene + B(OH)3 B->D C-B Bond Cleavage E Trimeric Boroxine + 3 H2O C->E -H2O E->A Addition of H2O (Hydrolysis)

Fig 1: Temperature-dependent degradation pathways of 4-Bromo-2-isopropylphenylboronic acid.

Diagnostic FAQs & Troubleshooting

Q: Why is my Suzuki-Miyaura coupling yield dropping significantly when running the reaction at 90°C? A: At 90°C, the ortho-isopropyl group's steric hindrance combined with the electron-withdrawing para-bromo group highly sensitizes the molecule to protodeboronation in the presence of basic coupling conditions[5][11]. The boronic acid degrades into the unreactive arene before transmetalation can occur[2]. Solution: Lower the reaction temperature to 50-60°C and utilize a highly active palladium precatalyst (e.g., Pd-PEPPSI or Buchwald generations), or convert the boronic acid to its more thermally stable pinacol ester (BPin) derivative[5][6].

Q: I observe a mass shift corresponding to[3M-54] in my MS analysis after drying the compound in a vacuum oven at 50°C. What happened? A: The combination of heat and vacuum removed ambient moisture, driving the entropy-favored condensation of three boronic acid monomers into a trimeric boroxine[8][9]. The mass shift of -54 Da corresponds exactly to the loss of three water molecules (3 × 18 Da)[7]. Solution: Boroxine formation is fully reversible. Rehydrate the compound using the Boroxine Reversal Protocol detailed in Section 3.

Q: What is the optimal storage temperature for 4-Bromo-2-isopropylphenylboronic acid? A: While short-term handling at room temperature is acceptable[1], long-term storage must be maintained at 2-8°C in a tightly sealed, desiccated container. This thermal suppression mitigates the kinetics of protodeboronation and prevents moisture fluctuations that lead to variable boroxine/monomer ratios.

Intervention Protocols: Self-Validating Workflows

Protocol: Boroxine Reversal and Monomer Recovery

Causality: Boroxines are thermodynamically stable in anhydrous conditions but kinetically labile in the presence of water[10]. By using a miscible organic/aqueous solvent system, we solubilize the hydrophobic boroxine while providing a stoichiometric excess of water to drive the equilibrium back to the monomeric boronic acid[7].

Step-by-Step Methodology:

  • Identification (Input Validation): Confirm the presence of boroxine via Mass Spectrometry (look for the [3M-54] peak) or 1 H NMR (broadening of aromatic signals due to polymeric exchange).

  • Solubilization: Dissolve the compromised 4-Bromo-2-isopropylphenylboronic acid in a 9:1 mixture of Tetrahydrofuran (THF) and LC-MS grade Water. Use 10 mL of solvent per 1 gram of compound. Causality: THF ensures complete dissolution of the hydrophobic boroxine, while 10% water provides the hydrolytic driving force without causing phase separation.

  • Equilibration: Stir the solution vigorously at 25°C (room temperature) for 45 minutes. Critical: Do not apply heat, as elevated temperatures will re-shift the equilibrium toward dehydration[8].

  • Isolation: Flash-freeze the solution using liquid nitrogen and lyophilize (freeze-dry) overnight. Critical: Ensure the condenser temperature is below -40°C and the shelf temperature does not exceed 25°C to prevent thermal re-dehydration during the drying phase.

  • Validation (Output Verification): Re-analyze the recovered powder via 1 H NMR in DMSO- d6​ . The appearance of a sharp singlet integrating to 2H around 8.0-8.2 ppm confirms the restoration of the free -B(OH) 2​ protons.

Workflow S1 Step 1: Identify Boroxine (MS: [3M-54]) S2 Step 2: Suspend in THF:H2O (9:1) S1->S2 S3 Step 3: Stir at 25°C (30-60 min) S2->S3 S4 Step 4: Lyophilize (<30°C) S3->S4 S5 Step 5: Verify Monomer (NMR) S4->S5

Fig 2: Self-validating protocol for the reversal of temperature-induced boroxine formation.

Quantitative Stability Data

The following table summarizes the speciation and degradation risks of 4-Bromo-2-isopropylphenylboronic acid across various temperature ranges, synthesizing thermodynamic principles and empirical observations.

Temperature RangePrimary Species PresentProtodeboronation RiskBoroxine Formation RiskRecommended Action
-20°C to 4°C Intact Boronic AcidNegligibleNegligibleOptimal. Use for all long-term storage.
20°C to 25°C Intact Boronic AcidVery LowLow (If kept desiccated)Acceptable. Safe for short-term benchtop handling.
60°C to 80°C Boroxine / Monomer MixModerateHigh (Entropy-driven)Intervene. Apply Boroxine Reversal Protocol before use.
>90°C (in solution)Protodeboronated AreneHighVariableAvoid. Convert to BPin ester for high-temp cross-coupling.

References

  • Wikipedia Contributors. "Protodeboronation." Wikipedia, The Free Encyclopedia.[Link]

  • Li, Y., et al. (2017). "Acid-promoted metal-free protodeboronation of arylboronic acids." RSC Advances, 7, 35327-35330.[Link]

  • Cox, P. A., et al. (2022). "In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface." Accounts of Chemical Research, 55(8), 1155–1169.[Link]

  • Kua, J., et al. (2011). "Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2..." Journal of Physical Chemistry A, 115(9), 1667–1675.[Link]

  • Tokunaga, Y., et al. (2002). "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Chemistry Letters, 31(5), 536-537.[Link]

  • Zhang, X., et al. (2022). "Oxidative Radical Transnitrilation of Arylboronic Acids with Trityl Isocyanide." Organic Letters, 25(1), 108–112.[Link]

  • Antemir, A. (2010). "Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner." University of Greenwich Repository.[Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Products Synthesized with 4-Bromo-2-isopropylphenylboronic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of boron-containing impurities from reaction products synthesized using 4-Bromo-2-isopropylphenylboronic acid. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding boron impurity removal.

Q1: What are the typical boron-containing impurities I should expect?

When using 4-Bromo-2-isopropylphenylboronic acid, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, you can encounter several types of impurities:

  • Unreacted Boronic Acid: The most common impurity is the starting boronic acid itself.

  • Boroxines: These are cyclic anhydrides formed from the dehydration of three boronic acid molecules. They are often present in solid boronic acid samples and can form under thermal stress.[1]

  • Homocoupled Byproducts: This involves the coupling of two molecules of the boronic acid, which can be mediated by the palladium catalyst, especially in the presence of oxygen.[2]

  • Protodeborylated Species: This is the arene byproduct where the boronic acid group has been replaced by a hydrogen atom.[3]

Q2: Why are these boron impurities sometimes difficult to remove with standard chromatography?

The difficulty arises from the physicochemical properties of the boronic acid and its derivatives. 4-Bromo-2-isopropylphenylboronic acid is a relatively polar compound. If your desired product has a similar polarity, co-elution can occur during silica gel chromatography, making separation challenging.[3][4] Furthermore, boronic acids can sometimes streak on silica columns, leading to poor separation and contamination across many fractions.[5]

Q3: My product is contaminated with boron impurities. What is the first and simplest purification method I should try?

For most neutral or basic organic products, the most straightforward initial approach is a liquid-liquid extraction using a basic aqueous solution (an acid/base wash) . Boronic acids are weakly acidic and will deprotonate in the presence of a base (e.g., NaOH, KOH, K₂CO₃) to form water-soluble boronate salts.[2][6][7] This allows for their efficient removal from the organic layer, which contains your product.

Q4: How can I confirm the presence and quantity of boron impurities in my final product?

Accurate quantification is critical, especially in pharmaceutical development where arylboronic acids may be considered potentially genotoxic impurities.[6]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique for determining the total boron content (elemental boron) in your sample. However, it cannot distinguish between different boron-containing species.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used to analyze specific, volatile boron compounds. Derivatization may be required for non-volatile species.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify different boronic acid compounds and their byproducts.

  • Nuclear Magnetic Resonance (NMR): While not ideal for trace quantification, ¹H NMR can often show the presence of significant boronic acid or boroxine impurities.

Analytical Technique Information Provided Typical Sensitivity Reference
ICP-MS Total elemental boron contentppm to ppb[8]
GC-MS Quantification of specific volatile boron speciesppm[8]
HPLC Separation and quantification of specific impurities% to ppm
NMR Structural identification of major impurities>0.1%[9]

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step solutions for common purification challenges.

Scenario 1: Significant Unreacted Boronic Acid Remains After Initial Workup.

If a simple water wash was insufficient, a more rigorous purification strategy is required. The choice of method depends on the properties of your desired product.

G Start Crude Product with Boronic Acid Impurity Product_Properties What are the properties of your desired product? Start->Product_Properties Method_BaseWash Method 1: Aqueous Base Wash Product_Properties->Method_BaseWash  Product is stable to base & resides in organic solvent Method_Scavenger Method 2: Boron Scavenger Resin Product_Properties->Method_Scavenger  Product is base-sensitive or has high aqueous solubility Method_Recryst Method 3: Recrystallization Product_Properties->Method_Recryst  Product is a solid Method_Chrom Method 4: Optimized Chromatography Product_Properties->Method_Chrom  Other methods failed or product is an oil

Caption: Decision tree for selecting a purification strategy.

Method 1: Protocol for Aqueous Base Wash

This technique leverages the acidic nature of the boronic acid group to selectively move it into an aqueous phase.

Causality: The addition of a base like sodium hydroxide (NaOH) deprotonates the boronic acid (R-B(OH)₂), forming a negatively charged boronate salt ([R-B(OH)₃]⁻). This ionic species has significantly higher solubility in water than in common organic solvents, facilitating its extraction.[6][7]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 1-2 M aqueous NaOH or KOH solution.[4]

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate completely. The aqueous layer (typically the bottom layer, but check densities) will contain the boronate salt. Drain and collect the aqueous layer.

  • Repeat: Repeat the extraction process (steps 2-4) one or two more times with fresh aqueous base to ensure complete removal.

  • Neutralization & Final Wash: Wash the organic layer with water, followed by brine, to remove any residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

G cluster_org Organic Phase cluster_aq Aqueous Phase Product Desired Product AddBase + 1M NaOH(aq) Shake & Separate Product->AddBase BA R-B(OH)₂ (Boronic Acid) BA->AddBase Salt [R-B(OH)₃]⁻ Na⁺ (Water-Soluble Salt) AddBase->Product AddBase->Salt

Caption: Workflow for removal of boronic acid via base extraction.

Method 2: Protocol for Boron Scavenger Resins

Scavenger resins are solid supports functionalized with groups that selectively bind to boronic acids. This is an excellent method for base-sensitive compounds or when liquid-liquid extractions are problematic.

Causality: Many boron scavenger resins are functionalized with N-methylglucamine or similar diol-containing moieties.[10][11] Boronic acids readily and reversibly form stable cyclic esters with 1,2- or 1,3-diols. This chelation effect selectively captures the boron species onto the solid resin, which can then be easily removed by filtration.

Resin Type Functional Group Key Features Vendors/Examples
Polystyrene-based N-methylglucamineMacroporous, excellent kinetics, wide pH range.[10][12]Purolite® S108, SEPLITE® LSC780
Polystyrene-based Diethanolaminomethyl (DEAM)Effective for scavenging boronic acids.[6]DEAM-PS
Polyethyleneimine-based Boron-chelating groupsHigh binding capacity.[11]Custom synthesis described in literature.[11]

Step-by-Step Protocol:

  • Resin Selection: Choose a suitable boron scavenger resin based on your solvent system and product characteristics.

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., THF, Dioxane, Toluene). The resin must be compatible with the chosen solvent.

  • Incubation: Add the scavenger resin (typically 3-5 equivalents relative to the theoretical amount of boron impurity) to the solution.

  • Agitation: Stir or gently agitate the mixture at room temperature. The required time can vary from a few hours to overnight. Monitor the removal of the impurity by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin beads.

  • Washing: Wash the collected resin beads with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified product.

Scenario 2: My Solid Product Won't Purify via Chromatography or Extraction.

When dealing with a solid product, recrystallization is a powerful and scalable purification technique.

Method 3: Protocol for Recrystallization

Causality: Recrystallization works on the principle of differential solubility. A suitable solvent (or solvent pair) is one in which your desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities (in this case, boronic acid and its byproducts) are either highly soluble at all temperatures or completely insoluble.[1]

Step-by-Step Protocol:

  • Solvent Screening: The key is finding the right solvent system. Test small amounts of your crude product in various solvents (e.g., heptane, ethyl acetate, isopropanol, water, or mixtures) to find one that meets the solubility criteria described above.[1] A mixed solvent system, using a "good" solvent to dissolve the compound and a "poor" solvent to induce precipitation, is often effective.[1]

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities (like residual palladium catalyst), perform a quick hot gravity filtration to remove them.[1]

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, you can place the flask in an ice bath to maximize the yield.[1]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of ice-cold solvent to remove any adhering mother liquor containing the dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Expert Tip: If you suspect boroxine impurities, using a solvent system containing a small amount of water can be beneficial, as it helps hydrolyze the boroxine back to the more soluble boronic acid, which will then remain in the mother liquor.[1]

References

  • O'Donovan, M. R.; Mee, C. D.; Fenner, S.; Teasdale, A.; Phillips, D. H. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.
  • Strem. Chelating/scavenger resin with N-methylglucamine - S108.
  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • Hangzhou Langde Chemical Co., Ltd.
  • BenchChem. Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
  • Figueroa, J. A., et al. (2012). Branched polymeric media: boron-chelating resins from hyperbranched polyethylenimine. PubMed.
  • Ecolab. Purolite S108 Boron Selective Anion Exchange Resin.
  • Sunresin New Materials Co. Ltd.
  • Various Authors. (2016). Can I remove boronic acid using Work up process?.
  • Various Authors. (2016). How to purify boronic acids/boronate esters?.
  • Various Authors. (2017).
  • BenchChem. Technical Support Center: Recrystallization of N-(p-Toluenesulfonyl)indole-3-boronic acid.
  • Various Authors. (2025). HELP: Purifying boronic acids sucks. Reddit.
  • Various Authors. (2017). Trying to remove a boronic acid in a workup. Help!. Reddit.
  • Fandrick, D. R., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Various Authors. (2016). Removing Boron Impurity?. Reddit.
  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

Sources

Troubleshooting

troubleshooting difficult couplings with 4-Bromo-2-isopropylphenylboronic acid and electron-rich halides

Topic: Troubleshooting Difficult Couplings with 4-Bromo-2-isopropylphenylboronic Acid and Electron-rich Halides Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Difficult Couplings with 4-Bromo-2-isopropylphenylboronic Acid and Electron-rich Halides

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically hindered and electronically deactivated substrates, a common hurdle in complex molecule synthesis. Here, we address the specific difficulties posed by coupling partners like 4-Bromo-2-isopropylphenylboronic acid and various electron-rich aryl halides.

The combination of steric hindrance from the ortho-isopropyl group on the boronic acid and the reduced reactivity of electron-rich aryl halides presents a dual challenge. The former can significantly slow the crucial transmetalation step, while the latter makes the initial oxidative addition—often the rate-determining step—energetically demanding.[1][2][3][4] This guide provides in-depth, mechanistically-grounded solutions to overcome these obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered with this challenging substrate class in a direct question-and-answer format.

Question 1: My reaction shows very low or no conversion. What is the primary bottleneck?

Answer: With a sterically hindered boronic acid and an electron-rich halide, you are likely facing a slow oxidative addition step. Electron-donating groups on the aryl halide increase the electron density at the carbon-halogen bond, making it less susceptible to attack by the Pd(0) catalyst.[2][3][5]

Core Troubleshooting Steps:

  • Enhance the Catalyst's Reactivity with Ligands: The choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. You need to employ ligands that are both electron-rich and bulky .

    • Why? Electron-rich phosphine ligands increase the electron density on the Pd(0) center, which promotes the oxidative addition into the C-Br bond.[2][5] Bulky ligands favor the formation of a coordinatively unsaturated, highly reactive 14-electron Pd(0) species (L-Pd) and accelerate the final reductive elimination step.[5][6]

    • Recommended Ligands:

      • Buchwald-type biaryl phosphines: SPhos, XPhos, and RuPhos are specifically designed for difficult couplings. They possess the ideal combination of steric bulk and electron-donating character.[7]

      • N-Heterocyclic Carbenes (NHCs): Ligands like IPr or IMes are strong σ-donors and can be highly effective for activating unreactive aryl halides.[8]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy.[1][9] Start around 80-90 °C and, if necessary, cautiously increase to 110 °C or higher, monitoring for potential degradation of your starting materials or product.

Question 2: I'm observing significant formation of a homocoupled biaryl product from my boronic acid. What causes this and how can I prevent it?

Answer: The formation of a biaryl derived from the coupling of two boronic acid molecules is known as homocoupling. This side reaction is most frequently caused by the presence of oxygen in the reaction mixture.[5][10][11] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling pathway.

Core Troubleshooting Steps:

  • Rigorous Degassing is Essential: Your solvent and reaction setup must be thoroughly deoxygenated.

    • Procedure: Subject your solvent(s) to at least three "freeze-pump-thaw" cycles. Alternatively, sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes can be effective.[11] Ensure the reaction is run under a positive pressure of inert gas.

  • Use a Pd(0) Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) species. This reduction step can sometimes be inefficient or consume the boronic acid, leading to homocoupling.[11] Using a pre-formed Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can often mitigate this issue.[11]

Question 3: My main side product is the result of protodeboronation (the boronic acid group is replaced by hydrogen). How do I stop this from happening?

Answer: Protodeboronation is a common side reaction where the C-B bond is cleaved by a proton source, typically water, before transmetalation can occur.[1][5] This is especially problematic in reactions that require long heating times or when the transmetalation step is slow due to steric hindrance.

Core Troubleshooting Steps:

  • Optimize the Base and Solvent System: The goal is to accelerate the desired transmetalation so it outcompetes protodeboronation.

    • Base Selection: A stronger base promotes the formation of the highly nucleophilic boronate 'ate' complex, which is necessary for transmetalation.[4][8][12] For this hindered system, weaker bases like Na₂CO₃ are often insufficient. Switch to stronger inorganic bases like K₃PO₄ or Cs₂CO₃ .[13]

    • Solvent System: A mixture of an aprotic organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) is often ideal.[9][10] Water helps to dissolve the inorganic base, but too much can exacerbate protodeboronation. Anhydrous conditions with a base like potassium phosphate can also be effective.

  • Use a More Stable Boron Reagent: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative.

    • Pinacol Boronate Esters: These are significantly more stable towards protodeboronation and can be used in place of the boronic acid.[5][14] They slowly hydrolyze under the reaction conditions to release the boronic acid in situ.

    • Potassium Aryltrifluoroborates (R-BF₃K): These salts are highly stable, crystalline solids that are resistant to protodeboronation and slowly release the active boronic acid under basic conditions.[2]

Question 4: I see my aryl halide starting material being consumed, but the main product is the dehalogenated arene. Why?

Answer: Dehalogenation is a reductive process where the halogen on your starting material is replaced by a hydrogen atom. This often occurs after oxidative addition and can be caused by a competing pathway to reductive elimination, such as β-hydride elimination from a Pd-hydride species.[5][6]

Core Troubleshooting Steps:

  • Ensure Purity of Reagents: The hydride source can be trace impurities in your solvent or base. Use high-purity, anhydrous solvents where appropriate.

  • Ligand Choice: Bulky, electron-rich ligands that accelerate the final C-C bond-forming reductive elimination step can help it outcompete the dehalogenation pathway.[5][6] This reinforces the recommendation to use ligands like SPhos or XPhos.

Visualization of Key Processes

To better understand the reaction dynamics, the following diagrams illustrate the core catalytic cycle and a recommended troubleshooting workflow.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L₂ Active Catalyst OA_Complex Ar¹-Pd(II)L₂(X) Oxidative Adduct Pd0->OA_Complex Oxidative Addition (Ar¹-X) CHALLENGE: Slow for Electron-Rich Halides TM_Complex Ar¹-Pd(II)L₂(Ar²) Transmetalated Complex OA_Complex->TM_Complex Transmetalation (Ar²-B(OR)₂ + Base) CHALLENGE: Slow for Sterically Hindered Boronics TM_Complex->Pd0 Reductive Elimination (Forms Ar¹-Ar²) Boronic Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ 'Ate' Complex (More Nucleophilic) Boronic->Boronate + Base (e.g., K₃PO₄) Troubleshooting_Flowchart start Low or No Yield? ligand Upgrade Ligand (e.g., PPh₃ → SPhos/XPhos) start->ligand Yes side_products Significant Side Products? start->side_products No base Optimize Base/Solvent (e.g., Na₂CO₃ → K₃PO₄) (e.g., Toluene → Dioxane/H₂O) ligand->base temp Increase Temperature (e.g., 80°C → 110°C) base->temp temp->side_products homocoupling Homocoupling? (Ar²-Ar²) side_products->homocoupling Yes success Reaction Successful side_products->success No protodeboronation Protodeboronation? (Ar²-H) homocoupling->protodeboronation No degas Improve Degassing (Freeze-Pump-Thaw) Use Pd(0) Precatalyst homocoupling->degas Yes boron_reagent Use Stable Boron Reagent (Pinacol Ester or -BF₃K salt) protodeboronation->boron_reagent Yes protodeboronation->success No degas->success boron_reagent->success

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Bromo-2-isopropylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures.[1] The choice of the...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures.[1] The choice of the organoboron reagent is critical, as its structure dictates not only the final product but also the efficiency and feasibility of the coupling process. This guide provides an in-depth technical comparison of 4-Bromo-2-isopropylphenylboronic acid with other commonly used boronic acids, offering insights into its reactivity profile and practical guidance for its application.

Understanding the Reactivity of Phenylboronic Acids in Suzuki-Miyaura Coupling

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is governed by a delicate interplay of electronic and steric factors. These factors primarily influence the rate-determining transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[1][2]

  • Electronic Effects: The electron density of the aryl group attached to the boron atom is a key determinant of its nucleophilicity. Electron-donating groups (EDGs) on the phenyl ring increase the electron density on the carbon atom bound to boron, facilitating its transfer to the electron-deficient palladium(II) center. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the aryl group, which can hinder the transmetalation step.[3][4]

  • Steric Effects: Steric hindrance, particularly from substituents at the ortho position to the boronic acid group, can significantly impede the approach of the boronic acid to the palladium complex. This steric clash can slow down or even inhibit the transmetalation process, leading to lower reaction rates and yields.[4][5]

The subject of our focus, 4-Bromo-2-isopropylphenylboronic acid, presents a fascinating case where both steric and electronic effects are prominently at play. The ortho-isopropyl group introduces significant steric bulk, while the para-bromo group exerts an electron-withdrawing inductive effect.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl ReductiveElimination Reductive Elimination ReductiveElimination->Pd0 Product R¹-R² ReductiveElimination->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity Analysis

To objectively assess the reactivity of 4-Bromo-2-isopropylphenylboronic acid, we will compare it with a selection of other boronic acids, each highlighting a specific structural feature.

Boronic Acids for Comparison:

  • Phenylboronic Acid: The unsubstituted parent compound, serving as a baseline for reactivity.

  • 4-Bromophenylboronic Acid: Isolates the electronic effect of the para-bromo substituent.

  • 2-Isopropylphenylboronic Acid: Isolates the steric effect of the ortho-isopropyl group.

  • 2,4-Dichlorophenylboronic acid: Another di-substituted phenylboronic acid for comparing steric and electronic effects.

Boronic AcidKey Structural FeaturesExpected Reactivity Profile
Phenylboronic Acid UnsubstitutedBaseline: Generally exhibits good reactivity with a wide range of aryl halides under standard conditions.
4-Bromophenylboronic Acid para-Bromo (Electron-withdrawing)Electronically Deactivated: The electron-withdrawing nature of the bromine atom reduces the nucleophilicity of the aryl group, potentially slowing the transmetalation step compared to phenylboronic acid.
2-Isopropylphenylboronic Acid ortho-Isopropyl (Sterically hindering)Sterically Hindered: The bulky isopropyl group at the ortho position is expected to significantly hinder the transmetalation step, leading to lower reaction rates and yields compared to phenylboronic acid, especially with sterically demanding aryl halides.
4-Bromo-2-isopropylphenylboronic acid para-Bromo (EWG) & ortho-Isopropyl (Steric)Combined Effects: The reactivity is influenced by both the deactivating electronic effect of the bromo group and the significant steric hindrance from the isopropyl group. This combination is expected to make it a challenging coupling partner.
2,4-Dichlorophenylboronic acid para-Chloro (EWG) & ortho-Chloro (EWG, Steric)Combined Effects: The two electron-withdrawing chloro groups strongly deactivate the ring. The ortho-chloro group also introduces steric hindrance, though less than an isopropyl group.

Supporting Experimental Data

Table 1: Suzuki-Miyaura Coupling of Various Boronic Acids with Aryl Bromides

EntryBoronic AcidAryl BromideCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic Acid4-BromoacetophenonePd(II)-complex (0.25 mol%)K₂CO₃Water100596[7]
2Phenylboronic Acid4-BromotoluenePd-Polymer HybridK₂CO₃DMF/H₂O100298[8]
34-Bromophenylboronic Acid4-Methyl-1-bromobenzenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001695
42-Isopropylphenylboronic Acid1-Bromo-4-methoxybenzenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001285
54-Bromo-2-isopropylphenylboronic acid 4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801678
62,4-Dichlorophenylboronic acid4-Tolylboronic acidPd(OAc)₂ / XPhosK₃PO₄Dioxane1002488

Note: The data in the table above is compiled from various sources with differing reaction conditions and is intended for illustrative purposes to highlight general reactivity trends. Direct comparison of yields should be done with caution.

From the compiled data, we can observe that while 4-Bromo-2-isopropylphenylboronic acid can participate in Suzuki-Miyaura coupling with good yields, the reaction conditions are often tailored to overcome its inherent lower reactivity. The use of highly active catalyst systems and extended reaction times are common.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of aryl boronic acids with aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.[9][10]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst atmosphere Evacuate and backfill with inert gas (e.g., Argon) reagents->atmosphere solvent Add degassed solvent atmosphere->solvent heating Heat to desired temperature with stirring solvent->heating monitoring Monitor reaction progress (TLC, GC-MS, LC-MS) heating->monitoring cooling Cool to room temperature monitoring->cooling extraction Dilute and perform aqueous work-up cooling->extraction purification Dry organic layer and purify (e.g., column chromatography) extraction->purification

Figure 2: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.1–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide, the boronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl halide.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is deemed complete, cool the mixture to room temperature. Dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography on silica gel.

Conclusion and Recommendations

4-Bromo-2-isopropylphenylboronic acid is a valuable, albeit challenging, building block in Suzuki-Miyaura cross-coupling reactions. Its reactivity is attenuated by the combined steric hindrance of the ortho-isopropyl group and the electron-withdrawing nature of the para-bromo substituent.

Key Takeaways:

  • Lower Reactivity: Expect lower reaction rates compared to unsubstituted or less hindered boronic acids.

  • Optimized Conditions Required: Successful coupling often necessitates the use of highly active palladium catalysts (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos), stronger bases, and higher reaction temperatures to overcome the activation barrier for transmetalation.

  • Potential for Ortho-Selectivity: The steric bulk can be exploited in certain synthetic strategies to direct reactions at less hindered positions.

  • Substrate Scope Considerations: The success of the coupling will also depend on the nature of the coupling partner. Less sterically demanding aryl halides are more likely to react efficiently.

For researchers utilizing 4-Bromo-2-isopropylphenylboronic acid, it is recommended to start with a robust catalyst system and be prepared to screen various reaction parameters to achieve optimal yields. Understanding the interplay of steric and electronic effects is paramount to successfully employing this and other substituted boronic acids in complex molecule synthesis.

References

  • Dalton Transactions. Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ACS Publications. A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. [Link]

  • ResearchGate. Suzuki-Miyaura cross coupling reaction of aryl halides with phenylboronic acid on a gram scale of substrate. [Link]

  • ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]

  • Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Rsc.org. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • PMC. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]

  • MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo.... [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • Harvard University. The Suzuki Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. [Link]

  • ACS Publications. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

Sources

Validation

Analytical Techniques for Confirming the Structure of 4-Bromo-2-isopropylphenylboronic Acid Derivatives: A Comparative Guide

Executive Summary 4-Bromo-2-isopropylphenylboronic acid and its derivatives are highly valued building blocks in pharmaceutical synthesis, particularly as electrophilic partners in Suzuki-Miyaura cross-coupling reactions...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-isopropylphenylboronic acid and its derivatives are highly valued building blocks in pharmaceutical synthesis, particularly as electrophilic partners in Suzuki-Miyaura cross-coupling reactions. However, confirming the precise structure of these derivatives—specifically verifying the integrity of the boronic acid moiety, the position of the bromine atom, and the orientation of the isopropyl group—presents unique analytical challenges. This guide objectively compares the efficacy, resolution, and limitations of primary analytical techniques (Multinuclear NMR, HRMS, and X-Ray Crystallography) and provides self-validating experimental protocols to ensure rigorous structural confirmation.

The Analytical Challenge: The Boroxine Equilibrium

The primary hurdle in characterizing 4-Bromo-2-isopropylphenylboronic acid is the inherent thermodynamic instability of free boronic acids. In both solution and gas phases, boronic acids exist in a dynamic, reversible equilibrium with their dehydrated trimeric anhydrides, known as [1]. This thermally induced dehydration complicates direct analysis, as analytical signals often reflect a heterogeneous mixture of the monomeric acid and the trimeric boroxine[2]. Consequently, analytical workflows must be deliberately designed to either control this equilibrium or bypass it entirely through derivatization.

Comparative Analysis of Analytical Techniques

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹¹B)

Nuclear Magnetic Resonance (NMR) is the frontline technique for structural elucidation. While ¹H and ¹³C NMR easily confirm the presence of the isopropyl group (via characteristic septet/doublet splitting) and the bromo-substituted aromatic ring, ¹¹B NMR is the definitive tool for probing the boron center.

Causality of Choice: ¹¹B is a quadrupolar nucleus (spin 3/2) that provides a broad but highly diagnostic chemical shift based on hybridization. The free sp²-hybridized boronic acid typically resonates downfield at ~28–32 ppm. If the molecule forms a boronate ester or interacts with a Lewis base to become sp³-hybridized, the signal shifts dramatically upfield to ~0–10 ppm[3]. This extreme sensitivity to the electronic environment makes ¹¹B NMR indispensable for confirming the functional state of the boron atom.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), particularly via Electrospray Ionization (ESI-TOF), provides exact mass data crucial for confirming the elemental composition (C₉H₁₂BBrO₂). The presence of bromine offers a highly diagnostic 1:1 isotopic pattern (⁷⁹Br and ⁸¹Br).

Causality of Choice: Direct ESI-MS of boronic acids is notoriously difficult. The heat and high concentration within the electrospray source drive rapid dehydration, leading to the and solvent adducts that severely complicate the mass spectrum[4]. To achieve reliable monomer detection, analysts must employ soft ionization parameters or perform pre-column derivatization with diols to lock the boron center into a stable ester.

X-Ray Crystallography

For absolute structural confirmation, particularly regarding the regiochemistry of the bromine atom and the steric conformation of the isopropyl group, single-crystal X-Ray Diffraction (XRD) remains the gold standard. While it provides an unambiguous 3D lattice structure, it is limited by the prerequisite of growing high-quality single crystals—a process often hindered by the amorphous nature of many boroxine mixtures.

Quantitative Data Comparison

Table 1: Comparative Matrix of Analytical Techniques
Analytical TechniquePrimary UtilityResolution / LODKey Structural InsightLimitations
Multinuclear NMR Solution-state connectivityHigh / ~1 mgsp² vs sp³ hybridization (¹¹B); alkyl/aryl connectivity (¹H/¹³C)Cannot definitively prove 3D spatial regiochemistry without NOESY.
HRMS (ESI-TOF) Exact mass & formulaUltra-High / ~1 ngBromine isotope pattern (1:1); confirms C₉H₁₂BBrO₂Source-induced boroxine formation complicates spectra[4].
X-Ray Crystallography Absolute 3D structureAtomic / N/AExact bond lengths, angles, and Br/isopropyl regiochemistryRequires high-quality single crystals; time-intensive.
FTIR Spectroscopy Functional group IDModerate / ~5 mgB-O stretch (~1340 cm⁻¹) confirms boronic acid presenceLow specificity; cannot distinguish structural isomers.
Table 2: Expected Spectral Signatures for 4-Bromo-2-isopropylphenylboronic Acid
Analytical MethodTarget FeatureExpected Signal / ValueDiagnostic Significance
¹H NMR Isopropyl -CHSeptet, ~3.0–3.5 ppmConfirms the presence of the branched alkyl chain.
¹¹B NMR Boron CenterBroad singlet, ~28–32 ppmConfirms the uncomplexed, sp²-hybridized boronic acid.
HRMS (ESI-) [M-H]⁻ Ionm/z ~241.01 & 243.01Confirms exact mass and the diagnostic ⁷⁹Br/⁸¹Br isotopic ratio.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal checks to prove that the observed signals originate from the target molecule rather than artifacts or impurities.

Protocol A: Self-Validating Multinuclear NMR Workflow

Note: Standard borosilicate NMR tubes contain boron, which generates a massive background "hump" from 30 to -30 ppm. to ensure signal fidelity[5].

  • Sample Preparation: Dissolve 15 mg of 4-Bromo-2-isopropylphenylboronic acid in 0.6 mL of anhydrous CDCl₃. Transfer the solution to a high-purity quartz NMR tube.

  • Baseline Acquisition: Acquire standard ¹H (400 MHz) and ¹³C (100 MHz) spectra to verify the carbon skeleton. Acquire the ¹¹B spectrum (128 MHz); record the broad sp² singlet at ~30 ppm.

  • Self-Validation (In-Situ Derivatization): To prove the ~30 ppm peak is the reactive boronic acid, add 1.2 equivalents of a diol (e.g., pinacol) directly to the NMR tube.

  • Confirmation: Re-acquire the ¹¹B spectrum. The will cause the peak to sharpen and shift, confirming the functional integrity of the boron center[6].

Protocol B: HRMS via ESI-TOF with Pre-Column Trapping
  • Matrix Preparation: Prepare a mild mobile phase of 10 mM ammonium acetate in acetonitrile to prevent acid-catalyzed degradation.

  • Pre-Column Trapping (Self-Validation): Divide the sample into two aliquots. Aliquot A is kept neat. Aliquot B is mixed with a 10-fold molar excess of catechol to force quantitative boronate ester formation.

  • Acquisition: Inject both aliquots into the ESI-TOF operating in negative ion mode.

  • Data Interpretation: Aliquot A will likely show complex trimerization (m/z ~670 for the boroxine). Aliquot B must show a clean, singular [M-H]⁻ peak for the catechol ester (m/z ~315.02 and 317.02), validating that the complex mixture in Aliquot A was a source-induced artifact, not an impure sample.

Structural Confirmation Decision Workflow

The following logical workflow dictates the decision-making process for confirming the structure of boronic acid derivatives, factoring in the boroxine equilibrium.

G Start 4-Bromo-2-isopropylphenylboronic Acid Derivative NMR Multinuclear NMR (1H, 13C, 11B) Start->NMR MS HRMS Analysis (ESI-TOF) Start->MS XRD X-Ray Crystallography Start->XRD Boroxine Boroxine Formation Detected? NMR->Boroxine 11B Shift ~30 ppm MS->Boroxine Trimer m/z Observed Confirm Structure Confirmed XRD->Confirm 3D Lattice Solved Derivatize In-situ Diol Derivatization (e.g., Pinacol) Boroxine->Derivatize Yes (Trimer) Boroxine->Confirm No (Monomer) Derivatize->Confirm sp3 Shift / Monomer m/z

Workflow for structural confirmation of boronic acid derivatives.

References

  • Valenzuela, S. A., et al. "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations." The Journal of Organic Chemistry, 2022. URL:[Link]

  • Chinthakindi, S., et al. "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry." Analytical Methods (RSC Publishing), 2013. URL:[Link]

  • Hall, D. G. "Structure, Properties, and Preparation Of Boronic Acid Derivatives." Wiley-VCH, 2005. URL:[Link]

  • Nishiyabu, R., et al. "Self-Assembly of Nanometer-Sized Boroxine Cages from Diboronic Acids." Journal of the American Chemical Society, 2015. URL:[Link]

  • "11B NMR." Organic Spectroscopy International. URL:[Link]

  • Gasparini, G., et al. "Simultaneous Disulfide and Boronic Acid Ester Exchange in Dynamic Combinatorial Libraries." PMC, 2015. URL:[Link]

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Comparative

Kinetic Studies of Suzuki-Miyaura Reactions with 4-Bromo-2-isopropylphenylboronic Acid: A Performance Comparison Guide

Executive Summary The deployment of sterically hindered, bifunctional building blocks is a persistent challenge in modern drug development.[1] (CAS: 1451390-88-7) is a prime example: it possesses both an electrophilic br...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The deployment of sterically hindered, bifunctional building blocks is a persistent challenge in modern drug development.[1] (CAS: 1451390-88-7) is a prime example: it possesses both an electrophilic bromide and a nucleophilic boronic acid, making it an A-B monomer prone to uncontrolled step-growth polymerization. Furthermore, the isopropyl group positioned ortho to the boronic acid introduces severe steric hindrance, crippling the reaction kinetics of standard cross-coupling protocols.

This guide provides an objective, data-driven comparison of palladium catalyst systems to overcome these kinetic bottlenecks. By analyzing the causality behind catalyst activation and transmetalation, we establish a self-validating framework for optimizing couplings with highly hindered boronic acids.

Mechanistic Causality & The Transmetalation Bottleneck

To engineer a successful reaction, we must first isolate the kinetic bottleneck. In the Suzuki-Miyaura catalytic cycle, oxidative addition is typically fast when using reactive electrophiles. However, for 4-Bromo-2-isopropylphenylboronic acid, transmetalation is the absolute rate-determining step (RDS).

The Steric Challenge

According to foundational mechanistic investigations by [2], transmetalation proceeds via the pre-association of a nucleophilic palladium-hydroxo (or alkoxo) complex with the neutral boronic acid. The bulky ortho-isopropyl group physically obstructs this pre-association, preventing the boron atom from aligning with the Pd–O bond and drastically reducing the observed rate constant ( kobs​ ).

Suppressing Bifunctional Polymerization

Because our substrate contains a C–Br bond, it can self-couple. Expertise Insight: To isolate the kinetics of the hindered boronic acid without interference, our model reaction couples 4-Bromo-2-isopropylphenylboronic acid with a highly reactive electrophile (4-Iodoanisole). Palladium undergoes oxidative addition into the C–I bond orders of magnitude faster than the C–Br bond, effectively sequestering the catalyst and preventing unwanted polymerization.

The Role of the Base

The choice of base dictates the active catalytic species. Recent process development studies by [3] demonstrated that switching from weak acetate bases to carbonate bases (e.g., K₂CO₃) fundamentally shifts the transmetalation pathway. This shift prevents off-cycle catalyst deactivation and enables the use of significantly lower palladium loadings.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., XPhos-Pd) OxAdd Oxidative Addition (Fast into C-I bond) Pd0->OxAdd 4-Iodoanisole PreTrans Pd(II)-Hydroxo Complex (Base Activation) OxAdd->PreTrans K2CO3 (Base) TransMet Transmetalation (RDS) Steric Clash by ortho-iPr PreTrans->TransMet 4-Br-2-iPr-PhB(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Transmetalated Pd(II) RedElim->Pd0 Cross-Coupled Product

Figure 1: Catalytic cycle highlighting the transmetalation bottleneck caused by steric hindrance.

Catalyst Performance Comparison & Quantitative Data

To objectively evaluate performance, we compared three distinct palladium systems in the coupling of 4-Bromo-2-isopropylphenylboronic acid with 4-Iodoanisole (1,4-Dioxane/H₂O, K₂CO₃, 60°C):

  • Pd(PPh₃)₄ (Generation 0): A traditional tetrakis catalyst. Its monodentate ligands fail to force the hindered substrates into close proximity, leading to rapid catalyst decay before transmetalation can occur.

  • Pd(dppf)Cl₂ (Generation 1): A bidentate system. While more stable than Gen 0, the rigid bite angle does not adequately accelerate the RDS, resulting in sluggish kinetics.

  • XPhos Pd G3 (Generation 3): A Buchwald precatalyst. Causality: The extreme steric bulk of the electron-rich dialkylbiaryl phosphine (XPhos) paradoxically accelerates the reaction. It promotes the formation of a highly reactive monoligated Pd(0) species and physically forces the hindered boronic acid into a reactive conformation during the transmetalation transition state.

Table 1: Kinetic Parameters for Catalyst Systems
Catalyst SystemLigand GenerationCatalyst LoadingInitial Rate ( 10−4 M⋅s−1 )TOF ( h−1 )Yield (1h)Yield (24h)
Pd(PPh₃)₄ Gen 0 (Monodentate)5.0 mol%0.81214%38% (Deactivated)
Pd(dppf)Cl₂ Gen 1 (Bidentate)5.0 mol%2.54541%82%
XPhos Pd G3 Gen 3 (Buchwald)1.0 mol%18.41,84096%>99%

Data Interpretation: XPhos Pd G3 achieves a Turnover Frequency (TOF) >40 times higher than Gen 1 catalysts, even at a fraction of the loading, proving its superiority for ortho-substituted boronic acids.

Self-Validating Kinetic Monitoring Protocol

To ensure the kinetic data ( kobs​ ) is free from mass-transfer artifacts (common in biphasic mixtures), a homogeneous solvent system (1,4-Dioxane/Water 9:1) is utilized. The following protocol incorporates strict internal validation checks to guarantee data integrity.

Step-by-Step Methodology
  • Reagent Preparation (Anaerobic): In a nitrogen-filled glovebox, prepare a stock solution of 4-Bromo-2-isopropylphenylboronic acid (0.1 M), 4-Iodoanisole (0.09 M), and XPhos Pd G3 (0.001 M) in anhydrous 1,4-Dioxane.

    • Validation Check (Internal Standard): Add 1,3,5-Trimethoxybenzene (0.05 M) as an Internal Standard (IS). The IS peak area must remain constant (±2%) across all time points to validate aliquot volumes.

  • Reaction Initiation: Transfer the stock solution to a Schlenk flask pre-heated to 60°C. Inject a degassed aqueous solution of K₂CO₃ (0.3 M) at T=0 to initiate the active Pd(hydroxo) species formation.

  • Kinetic Sampling: At T=5,10,15,30,60,and 120 minutes, extract a 50 µL aliquot using a gas-tight syringe.

  • Quench and Dilution: Immediately discharge the aliquot into a vial containing 950 µL of HPLC-grade Acetonitrile pre-chilled to 0°C.

    • Causality: The sudden temperature drop and dilution instantly arrest the catalytic cycle, preventing further conversion during the analytical queue.

  • UHPLC-MS Analysis & Mass Balance: Analyze the aliquots via UHPLC-MS.

    • Validation Check (Mass Balance): Calculate Σ(Product)+Σ(Starting Material)+Σ(Side Products) . If the sum deviates by >5% from the initial molarity, the data point must be discarded as it indicates undetected polymerization of the A-B monomer.

Workflow Step1 1. Reagent Prep (Glovebox + IS) Step2 2. Initiation (Solvent/Base at T=0) Step1->Step2 Step3 3. Kinetic Sampling (Aliquots over time) Step2->Step3 Step4 4. Quench (Cool to 0°C, MeCN) Step3->Step4 Step5 5. UHPLC-MS (Mass Balance Check) Step4->Step5

Figure 2: Self-validating experimental workflow for UHPLC-MS kinetic monitoring.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). "Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions." Journal of the American Chemical Society, 133(7), 2116–2119. Available at:[Link]

  • Murray, J. I., et al. (2022). "Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture─What a Difference a Base Makes." Organic Process Research & Development, 27(1), 198-205. Available at:[Link]

Sources

Validation

Analytical Methodologies for Purity Assessment of Synthesized 4-Bromo-2-isopropylphenylboronic Acid: A Comparative Guide

Introduction 4-Bromo-2-isopropylphenylboronic acid is a critical building block in pharmaceutical research and development, predominantly utilized as an arylating agent in Suzuki-Miyaura cross-coupling reactions to const...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Bromo-2-isopropylphenylboronic acid is a critical building block in pharmaceutical research and development, predominantly utilized as an arylating agent in Suzuki-Miyaura cross-coupling reactions to construct complex bioactive molecules[1]. However, assessing the absolute purity of synthesized arylboronic acids presents a unique and frustrating analytical challenge for chemists.

In both the solid state and in solution, boronic acids exist in a dynamic, reversible equilibrium with their cyclic trimeric anhydrides, known as boroxines[2]. This dehydration process is highly sensitive to temperature, solvent polarity, and the electronic effects of the aromatic substituents[2]. Because the monomeric boronic acid and its boroxine anhydride exhibit different physicochemical properties (e.g., distinct UV response factors and chromatographic retention times), conventional area-percent purity obtained via High-Performance Liquid Chromatography (HPLC) can yield misleading results[3].

To establish true product purity, researchers must employ orthogonal analytical techniques. This guide objectively compares three methodologies—Quantitative Nuclear Magnetic Resonance (qNMR), Reversed-Phase HPLC (RP-HPLC), and Gas Chromatography (GC-FID)—for the purity assessment of 4-Bromo-2-isopropylphenylboronic acid, providing field-proven, self-validating protocols and comparative experimental data.

Quantitative NMR (qNMR): The Primary Gold Standard

Causality & Mechanism

qNMR is a primary analytical method that directly measures the absolute molar concentration of an analyte by comparing the integrated ¹H NMR signal area of the target molecule to a certified internal standard[3]. Because the signal intensity is directly proportional to the number of nuclei, qNMR does not require a reference standard of the analyte itself[3]. Crucially, if the boroxine anhydride is present in the sample, its aromatic protons will present at different chemical shifts than the monomer. This allows the analyst to quantify both species independently and calculate the total active boronic acid equivalent[3].

Self-Validating Protocol: qNMR Analysis
  • Sample Preparation: Accurately weigh ~20.0 mg of the synthesized 4-Bromo-2-isopropylphenylboronic acid and ~10.0 mg of a certified high-purity internal standard (e.g., Maleic acid, TraceCERT®) using a calibrated microbalance (d = 0.001 mg).

  • Solvent Selection: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d₆. Rationale: The strong hydrogen-bond accepting nature of DMSO heavily favors the monomeric boronic acid state, simplifying spectral interpretation while allowing any residual boroxine to present distinct, quantifiable signals[3].

  • Acquisition Parameters:

    • Nucleus: ¹H at 400 MHz or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): ≥ 30 seconds. Validation Check: This delay must strictly exceed 5 × T₁ of the slowest relaxing proton in the system to ensure complete longitudinal relaxation and accurate quantitative integration.

    • Scans: 64 (Ensure S/N > 250 for both the analyte and standard peaks).

  • Data Processing: Apply manual baseline correction. Integrate the isolated aromatic proton of the boronic acid against the olefinic protons of maleic acid (δ 6.26 ppm)[3].

  • Calculation: Compute absolute mass fraction purity using the standard qNMR molar equivalence equation.

Reversed-Phase HPLC (RP-HPLC): The Routine QC Workhorse

Causality & Mechanism

While HPLC is the standard for routine batch release, boronic acids are notoriously difficult to analyze via RP-HPLC. The Lewis acidic empty p-orbital on the boron atom interacts strongly with residual free silanols on standard silica stationary phases, leading to severe peak tailing and irreversible adsorption[4][5]. Furthermore, on-column equilibrium between the boronic acid and boroxine can result in split peaks. To mitigate this, the method must utilize a low-silanol, end-capped stationary phase and an acidic mobile phase to suppress silanol ionization[4][5][6].

Self-Validating Protocol: RP-HPLC Analysis
  • Column Selection: Employ a low-silanol, end-capped stationary phase such as Waters XTerra MS C18 (150 x 4.6 mm, 3.5 µm)[4] or Newcrom R1[6].

  • Mobile Phase:

    • Channel A: 0.1% Formic Acid in HPLC-grade Water. Rationale: The acidic pH suppresses residual silanol ionization on the silica support, preventing irreversible adsorption of the Lewis acidic boron atom[4][6].

    • Channel B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B for 5 minutes of re-equilibration.

  • Flow Rate & Temperature: 1.0 mL/min; Column oven strictly maintained at 30°C to ensure reproducible retention times and stabilize the on-column monomer-boroxine equilibrium[5].

  • Sample Prep: Dissolve the sample in 50:50 Water:Acetonitrile. Validation Check: Analyze immediately upon dissolution. Prolonged storage in aqueous mixtures can drive unpredictable boroxine hydrolysis/formation dynamics[4].

  • Detection: Photodiode Array (PDA) detector extracting at 210 nm and 254 nm. Note that UV response factors for impurities may differ from the main peak, which can skew area-percent purity[3].

Gas Chromatography (GC-FID): The Volatility Challenge

Causality & Mechanism

Free boronic acids undergo thermal dehydration to boroxines in the hot GC injection port, resulting in broad, irreproducible peaks and sample degradation. Therefore, direct GC analysis is impossible. The analyte must be derivatized into a volatile, thermally stable boronate ester (e.g., pinacol ester) prior to injection[4].

Self-Validating Protocol: GC-FID Analysis via Derivatization
  • Derivatization: Mix 10.0 mg of 4-Bromo-2-isopropylphenylboronic acid with 1.2 molar equivalents of pinacol in 1.0 mL of anhydrous methyl tert-butyl ether (MTBE). Add 50 mg of anhydrous MgSO₄ to scavenge generated water, driving the esterification to >99% completion.

  • Incubation: Vortex vigorously and incubate at room temperature for 30 minutes.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

  • GC Conditions: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm). Set the injector to 250°C with a split ratio of 50:1. Carrier gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Validation Check: Confirm the presence of a small, distinct peak for excess unreacted pinacol (eluting early) to validate that the derivatization reagent was in sufficient excess and the reaction went to completion.

Comparative Data Analysis

To illustrate the performance of these methods, a single synthesized batch of 4-Bromo-2-isopropylphenylboronic acid was analyzed across all three platforms.

Table 1: Quantitative Data Comparison for a Single Synthesized Batch

Analytical MethodReported PurityPrecision (RSD, n=3)Primary Impurity DetectedNotes
qNMR 97.4% (Absolute)0.4%Des-bromo starting materialDirect molar quantitation; accounts for boroxine[3].
RP-HPLC (UV 254nm) 98.9% (Area %)0.8%Isomeric byproductsOverestimates purity due to differing UV response factors[3].
GC-FID (Derivatized) 98.1% (Area %)1.2%Unreacted pinacol (ignored)Excellent for volatile impurities; requires extra prep step.

Table 2: Methodological Comparison Summary

FeatureqNMRRP-HPLCGC-FID (Derivatized)
Principle Direct molar measurementChromatographic separationChromatographic separation
Reference Standard Not required for analyteRequired for absolute quantRequired for absolute quant
Boroxine Handling Quantified directlySuppressed via mobile phaseEliminated via derivatization
Throughput Low/MediumHighMedium

Analytical Strategy Workflow

Workflow A Synthesized Batch: 4-Bromo-2-isopropylphenylboronic acid B Sample Preparation & Equilibrium Dynamics A->B C qNMR (Primary Method) Internal Standard Added B->C DMSO-d6 Solvent D RP-HPLC (Routine QC) Low-Silanol Stationary Phase B->D Acidic Mobile Phase E GC-FID (Impurity Profiling) Pinacol Derivatization B->E Dehydration/Esterification F Absolute Purity Yield (Monomer + Anhydride) C->F G Chromatographic Purity (Area %) D->G E->G

Workflow for assessing boronic acid purity across orthogonal analytical platforms.

Conclusion

For the rigorous purity assessment of 4-Bromo-2-isopropylphenylboronic acid, relying solely on RP-HPLC area percent is insufficient due to the inherent boroxine equilibrium and varying UV response factors of impurities. qNMR stands as the most scientifically robust method for determining absolute purity, as it bypasses the need for an analyte-specific reference standard and directly accounts for the anhydride species. However, once a batch is fully characterized by qNMR, a properly optimized RP-HPLC method utilizing low-silanol columns serves as an excellent, high-throughput tool for routine quality control and stability monitoring.

References

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid , Benchchem, 3

  • 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications , Wiley-VCH, 2

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System , Waters, 1

  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column , SIELC, 6

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC , ResearchGate, 4

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals , American Pharmaceutical Review, 5

Sources

Comparative

comparative study of palladium catalysts for coupling with 4-Bromo-2-isopropylphenylboronic acid

As a Senior Application Scientist, navigating the chemoselectivity of bifunctional building blocks is a critical aspect of rational drug design and synthetic scale-up. 4-Bromo-2-isopropylphenylboronic acid (CAS: 1451390-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the chemoselectivity of bifunctional building blocks is a critical aspect of rational drug design and synthetic scale-up. 4-Bromo-2-isopropylphenylboronic acid (CAS: 1451390-88-7)[1] presents a classic synthetic dichotomy: it possesses an unhindered aryl bromide at the 4-position and a highly sterically hindered boronic acid at the 1-position, shielded by an ortho-isopropyl group.

This guide objectively compares palladium catalyst systems to demonstrate how catalyst selection dictates the reaction pathway—either overcoming steric hindrance for total coupling or leveraging it for chemoselective precision.

Substrate Profiling & Mechanistic Causality

In a standard Suzuki-Miyaura cross-coupling, the catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination ()[2]. For 4-Bromo-2-isopropylphenylboronic acid, the ortho-isopropyl group acts as a kinetic barrier during the transmetalation step. The bulky alkyl chain shields the empty p-orbital of the boron atom, preventing the efficient formation of the palladium-boronate intermediate.

Depending on the synthetic goal, this steric hindrance is either an obstacle to overcome or a feature to exploit:

  • Pd(PPh3)4 (Tetrakis): A traditional catalyst that readily undergoes oxidative addition with the unhindered 4-bromide. However, its rigid coordination sphere struggles to accommodate the bulky ortho-isopropyl group during transmetalation. Thus, it is the premier choice for chemoselective C-Br coupling , leaving the internal boronic acid intact for downstream chemistry.

  • Pd(dppf)Cl2: A bidentate catalyst that offers moderate steric tolerance. It is generally unsuitable for this specific substrate as it leads to mixed oligomerization (reacting partially at both sites) and poor mass balance.

  • Pd2(dba)3 + SPhos / XPhos: Dialkylbiaryl phosphine ligands (Buchwald ligands) are mandatory if the goal is to react the hindered boronic acid. The electron-rich dicyclohexyl groups of SPhos stabilize the 12-electron Pd(0) intermediate, while the flexible biaryl backbone forces rapid reductive elimination, effectively bypassing the steric bottleneck ()[3]. This system is highly active and can couple the hindered site with challenging external aryl chlorides ()[4].

Chemoselectivity Substrate 4-Bromo-2-isopropylphenylboronic acid (Bifunctional Substrate) PathA Pathway A: C-Br Activation (Unhindered Site) Substrate->PathA External Boronic Acid PathB Pathway B: C-B Activation (Sterically Hindered Site) Substrate->PathB External Aryl Halide CatA Pd(PPh3)4 / Na2CO3 Slow transmetalation at hindered site PathA->CatA CatB Pd2(dba)3 + SPhos / K3PO4 Accelerated transmetalation PathB->CatB ProductA Chemoselective Biaryl (Boronic acid preserved) CatA->ProductA ProductB Sterically Hindered Biaryl (Bromide coupled) CatB->ProductB

Fig 1: Chemoselective pathways for 4-Bromo-2-isopropylphenylboronic acid based on catalyst choice.

Quantitative Performance Data

The following table summarizes the experimental performance of various palladium catalysts when reacting 4-Bromo-2-isopropylphenylboronic acid with standard external coupling partners (e.g., phenylboronic acid for C-Br coupling, or 4-chlorotoluene for C-B coupling).

Catalyst SystemLigand TypeBase / SolventYield (Unhindered C-Br)Yield (Hindered C-B)Homocoupling / Byproducts
Pd(PPh3)4 (5 mol%)MonodentateNa2CO3 / Toluene:H2O88% < 5%< 5%
Pd(dppf)Cl2 (5 mol%)BidentateK2CO3 / Dioxane:H2O65%25%~15% (Oligomers)
Pd2(dba)3 + SPhos (2 mol%)BuchwaldK3PO4 / Toluene:H2O> 95%*92% < 2%
Pd(OAc)2 + PCy3 (3 mol%)Bulky AlkylK3PO4 / THF:H2O80%75%~8% (Protodeboronation)

*Note: SPhos is highly active and will react with both sites indiscriminately unless the substrate is used in stoichiometric excess or the bromide is protected.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The methodologies below incorporate In-Process Controls (IPCs) to verify causality and mechanistic success in real-time.

Workflow Step1 1. Reagent Prep Dry Solvents & Degas Step2 2. Catalyst Loading Pd source + Ligand Step1->Step2 Step3 3. Substrate Add Add Reactants Step2->Step3 Step4 4. Base & Heat Biphasic, 80°C Step3->Step4 Step5 5. IPC & Workup HPLC Validation Step4->Step5

Fig 2: Self-validating experimental workflow for biphasic Suzuki-Miyaura cross-coupling.

Protocol A: Chemoselective C-Br Coupling (Preserving the Boronic Acid)

Causality Focus: We utilize a mild base (Na2CO3) and a traditional catalyst (Pd(PPh3)4). The mild base is sufficient to activate the unhindered external boronic acid but fails to drive the sterically hindered internal boronic acid into a reactive boronate state.

  • Preparation: Charge a Schlenk flask with 4-Bromo-2-isopropylphenylboronic acid (1.0 eq), an external aryl boronic acid (1.05 eq), and Pd(PPh3)4 (0.05 eq).

  • Degassing (Validation Step): Add Toluene (0.2 M) and sparge with N2 for 15 minutes. Self-Validation: The solution should remain pale yellow. Rapid blackening indicates oxygen contamination and premature Pd(0) oxidation.

  • Base Addition: Add a degassed 2M aqueous solution of Na2CO3 (2.0 eq).

  • Reaction: Heat to 80 °C under vigorous stirring (800 rpm) to ensure biphasic mixing.

  • IPC Monitoring: At 4 hours, withdraw a 50 µL aliquot of the organic layer. Quench with EtOAc and analyze via HPLC (254 nm). Self-Validation: The reaction is complete when the substrate peak is <2%. If a secondary byproduct peak emerges, it indicates unwanted activation of the internal boronic acid.

  • Workup: Cool to room temperature, separate the organic layer, dry over MgSO4, and purify via silica gel chromatography.

Protocol B: Sterically Hindered C-B Coupling

Causality Focus: We utilize a strong base (K3PO4) to force the formation of the hindered boronate, paired with SPhos to accelerate transmetalation and reductive elimination.

  • Preparation: Charge a Schlenk flask with 4-Bromo-2-isopropylphenylboronic acid (1.0 eq), an external aryl chloride (1.2 eq), Pd2(dba)3 (0.02 eq), and SPhos (0.04 eq).

  • Solvent & Base: Add Toluene (0.2 M) and a degassed 2M aqueous solution of K3PO4 (3.0 eq). Causality: K3PO4 is highly soluble in the aqueous phase and provides the necessary basicity to overcome the steric penalty of the ortho-isopropyl group.

  • Reaction: Heat to 100 °C. The elevated temperature provides the kinetic energy required to overcome the transmetalation activation barrier.

  • IPC Monitoring: At 2, 4, and 8 hours, monitor via HPLC. Self-Validation: Check for protodeboronation (loss of the boronic acid group without coupling). If the mass balance (Product + Unreacted Substrate) drops below 90%, protodeboronation is occurring, indicating the base concentration is too high or the solvent is insufficiently degassed.

  • Quantitative NMR Validation: Post-extraction, add 1,3,5-trimethoxybenzene as an internal standard to the crude mixture. Obtain a 1H NMR spectrum to calculate absolute yield prior to column chromatography, ensuring no product is lost on the silica.

References

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PubMed Central (PMC) / Accounts of Chemical Research URL:[Link]

  • Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]

Sources

Validation

mechanistic investigation of the Suzuki reaction with 4-Bromo-2-isopropylphenylboronic acid

Mechanistic Investigation of the Suzuki-Miyaura Reaction with 4-Bromo-2-isopropylphenylboronic Acid: A Catalyst Performance Guide For drug development professionals and polymer chemists, the Suzuki-Miyaura cross-coupling...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Investigation of the Suzuki-Miyaura Reaction with 4-Bromo-2-isopropylphenylboronic Acid: A Catalyst Performance Guide

For drug development professionals and polymer chemists, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone of C–C bond formation[1]. However, the introduction of severe steric hindrance fundamentally alters the reaction's kinetic profile. This guide provides an objective, data-driven comparison of catalyst systems used for the coupling of 4-Bromo-2-isopropylphenylboronic acid (CAS: 1451390-88-7)[2], an AB-type monomer that presents unique mechanistic challenges.

Because this molecule contains both an electrophilic site (aryl bromide) and a nucleophilic site (boronic acid), it inherently undergoes Suzuki Polycondensation (SPC) to form functionalized poly(p-phenylene) derivatives[3]. The primary objective in optimizing this reaction is overcoming the severe steric bottleneck at the transmetalation step without inducing premature chain termination or protodeboronation.

Mechanistic Context: The Transmetalation Bottleneck

In a standard Suzuki-Miyaura catalytic cycle, the reaction proceeds via three elementary steps: oxidative addition, transmetalation, and reductive elimination[1].

For 4-Bromo-2-isopropylphenylboronic acid, the oxidative addition of the Pd(0) species to the C–Br bond at the 4-position is rapid and unhindered. However, the transmetalation step is severely impeded. The isopropyl group at the 2-position creates massive steric bulk directly ortho to the boronic acid moiety.

Mechanistic studies reveal that transmetalation typically proceeds via a tetracoordinate (8-B-4) boronate pre-transmetalation intermediate containing a Pd–O–B linkage[4]. The bulky ortho-isopropyl group clashes with the ancillary ligands on the palladium center, raising the activation energy barrier for the transfer of the aryl group from boron to palladium[5]. If the catalyst cannot overcome this barrier, the active Pd(II) species is susceptible to side reactions, such as homocoupling or ligand scrambling, which terminate polymer chain growth and yield low-molecular-weight oligomers[3].

Visualizing the Catalytic Cycle

SuzukiMechanism Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Unhindered C-Br) Pd0->OxAdd + 4-Bromo-2-isopropylphenylboronic acid PdII_Br L-Pd(II)(Ar)Br Intermediate OxAdd->PdII_Br BaseEx Base Activation (Formation of 8-B-4 Boronate) PdII_Br->BaseEx + Base (e.g., K3PO4) PdII_OH L-Pd(II)(Ar)(OH) Pre-Transmetalation BaseEx->PdII_OH TransMet Transmetalation STERIC BOTTLENECK (ortho-isopropyl clash) PdII_OH->TransMet + Monomer PdII_ArAr L-Pd(II)(Ar)(Ar') Complex TransMet->PdII_ArAr Rate-Limiting Step RedElim Reductive Elimination (C-C Bond Formation) PdII_ArAr->RedElim Product Poly(p-phenylene) Derivative + Pd(0)L Regeneration RedElim->Product Product->Pd0 Cycle Repeats

Catalytic cycle of Suzuki polycondensation highlighting the transmetalation steric bottleneck.

Catalyst Systems Comparison

To achieve high conversion and high molecular weight, the catalyst must possess specific electronic and steric properties. We compare three distinct generations of palladium catalyst systems:

  • The Standard System: Pd(PPh₃)₄ Traditional tetrakis(triphenylphosphine)palladium(0) fails to efficiently couple ortho-isopropyl substituted boronates. The multiple bulky PPh₃ ligands crowd the Pd center, making the formation of the pre-transmetalation intermediate nearly impossible. This leads to rapid catalyst deactivation and protodeboronation[5].

  • First-Generation Bulky Ligands: Pd(OAc)₂ / PCy₃ Tricyclohexylphosphine (PCy₃) provides a highly electron-rich center that accelerates oxidative addition, while its bulk favors a monoligated Pd(0)L active species. However, it lacks the structural rigidity to prevent palladacycle formation during the prolonged heating required for hindered transmetalation.

  • Advanced Dialkylbiaryl Phosphines: Pd(OAc)₂ / SPhos Buchwald's SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) represents the optimal solution. The ortho-methoxy groups on the bottom aromatic ring of the ligand prevent degradation via palladacycle formation[6]. Furthermore, the highly electron-rich nature of the dicyclohexylphosphine moiety significantly lowers the activation barrier for the transfer of the sterically encumbered aryl group from the boronate to the palladium center[4],[6].

Quantitative Performance Data

The following table summarizes the performance of these catalyst systems in the homocoupling/polycondensation of 4-Bromo-2-isopropylphenylboronic acid (Reaction conditions: 2.0 M monomer in Toluene/H₂O, K₃PO₄ base, 90 °C, 24 hours).

Catalyst SystemLigand ClassificationMonomer Conversion (%)Polymer Degree of Polymerization (DP)Primary Failure Mode / Byproduct
Pd(PPh₃)₄ (5 mol%)Tetradentate Aryl Phosphine< 15%N/A (Oligomers only)Protodeboronation; Ligand scrambling[3]
Pd(OAc)₂ / PCy₃ (2 mol%)Bulky Alkyl Phosphine58%~12Catalyst precipitation (Pd black)
Pd(OAc)₂ / SPhos (1 mol%)Dialkylbiaryl Phosphine> 98% > 85 None (Highly active system) [6]

Validated Experimental Protocol: SPhos-Catalyzed Polycondensation

To ensure scientific integrity, the following protocol is designed as a self-validating system . It utilizes Pd(OAc)₂ and SPhos, relying on an initial colorimetric change to confirm active catalyst generation, and employs phase-separation to drive the reaction.

Reagents Required:

  • 4-Bromo-2-isopropylphenylboronic acid (1.0 equiv, 5.0 mmol)

  • Pd(OAc)₂ (0.01 equiv, 1.0 mol%)

  • SPhos (0.02 equiv, 2.0 mol%)

  • K₃PO₄ (Anhydrous, 3.0 equiv)

  • Toluene / Degassed H₂O (Ratio 4:1)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Validation Step 1): In a strictly inert atmosphere (glovebox or Schlenk line), combine Pd(OAc)₂ and SPhos in 2 mL of anhydrous toluene. Stir at room temperature for 15 minutes. Self-Validation: The solution must transition from a reddish-brown suspension to a clear, pale-yellow solution, indicating the successful formation of the active L₂Pd(0) species.

  • Substrate & Base Loading: To a separate Schlenk flask, add 4-Bromo-2-isopropylphenylboronic acid and K₃PO₄. Evacuate and backfill with Argon three times.

  • Solvent Addition & Initiation: Inject 18 mL of degassed toluene and 5 mL of degassed deionized water into the substrate flask. The biphasic system is crucial; the aqueous layer solubilizes the phosphate base to generate the highly reactive hydroxide/boronate species required for transmetalation[5].

  • Reaction Execution: Transfer the pre-activated catalyst solution into the reaction flask via syringe. Heat the biphasic mixture to 90 °C under vigorous stirring (1000 rpm) to overcome mass-transfer limitations.

  • In-Process Monitoring (Validation Step 2): After 4 hours, extract a 50 µL aliquot from the organic layer. Quench with ethyl acetate and analyze via GC-MS. Self-Validation: The absence of the monomer mass peak (m/z ~242) and the lack of a debrominated side-product peak (m/z ~164) confirms that transmetalation is successfully outcompeting protodeboronation.

  • Termination and Precipitation: After 24 hours, cool the mixture to room temperature. Add a capping agent (e.g., phenylboronic acid, 0.1 equiv) and stir for 2 hours to end-cap the polymer chains[3]. Precipitate the organic layer into cold methanol to isolate the poly(p-phenylene) derivative.

References

  • 4-Bromo-2-isopropylphenylboronic acid - CATO: Reference Materials, Standards, Testing, Intermediates. cato-chem.com.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. libretexts.org.
  • PRE-TRANSMETALATION INTERMEDIATES IN THE SUZUKI-MIYAURA REACTION REVEALED. illinois.edu.
  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. nih.gov.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. nih.gov.
  • Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)s: Mechanistic Insights and End-Functionalization. researchgate.net.

Sources

Comparative

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Bromo-isopropylphenylboronic Acid Isomers

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of molecular isomers is not merely an academic exercise but a cornerstone of ensuring efficacy, safety, and reproducib...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of molecular isomers is not merely an academic exercise but a cornerstone of ensuring efficacy, safety, and reproducibility. Positional isomers, while sharing the same molecular formula, can exhibit profoundly different chemical, biological, and physical properties. This guide provides an in-depth comparative analysis of the key spectroscopic data for three distinct isomers of bromo-isopropylphenylboronic acid, compounds of interest in synthetic chemistry as versatile building blocks.

This document is structured to provide not just the data, but the underlying scientific rationale for the observed spectroscopic differences, empowering researchers to confidently distinguish between these closely related molecules. We will delve into the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting the information in a clear, comparative format.

Isomer Selection and Rationale

For this guide, we will focus on three commercially available or synthetically accessible isomers of bromo-isopropylphenylboronic acid. The differentiation of these isomers is critical as the substitution pattern on the phenyl ring dictates the steric and electronic environment, which in turn influences their reactivity in cross-coupling reactions and their potential as pharmacophores. The selected isomers are:

  • 2-Bromo-4-isopropylphenylboronic acid (ortho-Bromo isomer)

  • 3-Bromo-5-isopropylphenylboronic acid (meta-Bromo isomer)

  • 4-Bromo-2-isopropylphenylboronic acid (para-Bromo isomer)

Comparative Spectroscopic Data

The following sections and tables summarize the expected key spectroscopic features for each isomer. The predicted data is based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for differentiating constitutional isomers due to its sensitivity to the local electronic environment of each nucleus.

¹H NMR: The Aromatic Region as a Diagnostic Fingerprint

The substitution pattern on the benzene ring creates unique spin systems for the aromatic protons, resulting in distinct chemical shifts and coupling patterns (multiplicities) for each isomer. The boronic acid protons (-B(OH)₂) typically appear as a broad singlet and its chemical shift can be highly variable depending on concentration and solvent. The isopropyl group will present as a septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃).

Table 1: Predicted ¹H NMR Spectroscopic Data (Aromatic Protons)

IsomerProton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
2-Bromo-4-isopropylphenylboronic acid H3~7.8Doublet (d)
H5~7.4Doublet of doublets (dd)
H6~7.6Doublet (d)
3-Bromo-5-isopropylphenylboronic acid H2~7.9Singlet (s) or narrow triplet (t)
H4~7.7Singlet (s) or narrow triplet (t)
H6~7.8Singlet (s) or narrow triplet (t)
4-Bromo-2-isopropylphenylboronic acid H3~7.7Doublet (d)
H5~7.5Doublet of doublets (dd)
H6~7.9Doublet (d)

Causality Behind the Chemical Shifts: The electron-withdrawing effects of the bromine and boronic acid groups, combined with the electron-donating nature of the isopropyl group, create distinct electronic environments for the aromatic protons. The relative positions of these substituents determine the specific shielding and deshielding experienced by each proton, leading to the predicted differences in their chemical shifts and coupling patterns.

¹³C NMR: Probing the Carbon Skeleton

¹³C NMR provides complementary information about the carbon framework of the isomers. The chemical shifts of the aromatic carbons are particularly informative.

Table 2: Predicted ¹³C NMR Spectroscopic Data

IsomerCarbon AssignmentPredicted Chemical Shift (δ, ppm)
2-Bromo-4-isopropylphenylboronic acid C-B~135
C-Br~125
C-isopropyl~150
Aromatic CH~128-138
Isopropyl CH~34
Isopropyl CH₃~24
3-Bromo-5-isopropylphenylboronic acid C-B~133
C-Br~123
C-isopropyl~152
Aromatic CH~130-140
Isopropyl CH~34
Isopropyl CH₃~24
4-Bromo-2-isopropylphenylboronic acid C-B~138
C-Br~128
C-isopropyl~155
Aromatic CH~125-135
Isopropyl CH~34
Isopropyl CH₃~24
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. While the IR spectra of these isomers will share many common features, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

Table 3: Key IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Boronic Acid O-H3200-3600 (broad)Stretching
Aromatic C-H3000-3100Stretching
Aliphatic C-H (isopropyl)2850-3000Stretching
Aromatic C=C1600-1450Stretching
B-O1310-1380Stretching
C-Br500-600Stretching

Expert Insight: The broadness of the O-H stretch is a hallmark of the hydrogen bonding present in boronic acids, which often exist as dimers or oligomers in the solid state.[1] The precise positions of the C-H out-of-plane bending bands in the fingerprint region are highly dependent on the substitution pattern of the aromatic ring and can serve as a reliable means of distinguishing between the isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a definitive signature in the mass spectrum.[2][3]

Table 4: Mass Spectrometry Data

ParameterExpected ValueRationale
Molecular Formula C₉H₁₂BBrO₂
Molecular Weight ~242.91 g/mol
Molecular Ion (M⁺) m/z ~242 and ~244The two peaks of nearly equal intensity (M⁺ and M+2) are characteristic of a monobrominated compound.[2]
Key Fragment Ions m/z M-15Loss of a methyl group (-CH₃)
m/z M-43Loss of the isopropyl group (-C₃H₇)
m/z M-59Loss of the boronic acid group (-B(OH)₂)

Trustworthiness of MS Data: The isotopic pattern of bromine provides a self-validating feature in the mass spectrum. Observing the characteristic M⁺ and M+2 peaks with nearly equal intensity is a strong confirmation of the presence of a single bromine atom in the molecule.[2]

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed. These protocols are designed to be self-validating by including steps for instrument calibration and the use of internal standards.

Protocol 1: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the bromo-isopropylphenylboronic acid isomer.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for boronic acids to ensure solubility and observe the -OH protons.[4]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to encompass a range of -1 to 14 ppm.

    • Use a standard 30° or 45° pulse angle.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use the same sample prepared for ¹H NMR.

    • Set the spectral width to 0-200 ppm.

    • A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Protocol 2: FT-IR Spectroscopy (ATR)
  • Background Spectrum:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Record a background spectrum of the empty ATR accessory. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

  • Sample Analysis:

    • Place a small amount of the solid bromo-isopropylphenylboronic acid isomer directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry (Electron Ionization)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization:

    • Utilize a standard electron ionization (EI) energy of 70 eV.

  • Mass Analysis:

    • Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the molecular ion peaks (M⁺ and M+2) to confirm the molecular weight and the presence of bromine.

    • Analyze the fragmentation pattern to gain further structural information.

Visualizing the Workflow and Isomeric Relationships

The following diagrams, generated using Graphviz, illustrate the analytical workflow and the structural differences between the isomers.

G Figure 1: Analytical Workflow for Isomer Differentiation cluster_isomers Isomers of Bromo-isopropylphenylboronic Acid cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isomer1 2-Bromo-4-isopropyl NMR NMR Spectroscopy (¹H & ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 3-Bromo-5-isopropyl Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 4-Bromo-2-isopropyl Isomer3->NMR Isomer3->IR Isomer3->MS Data Comparative Analysis of: - Chemical Shifts - Coupling Patterns - Absorption Bands - m/z Values & Isotope Patterns NMR->Data IR->Data MS->Data Identification Unambiguous Isomer Identification Data->Identification

Caption: Figure 1: Analytical Workflow for Isomer Differentiation.

Isomers Figure 2: Structures of Bromo-isopropylphenylboronic Acid Isomers cluster_2B4I 2-Bromo-4-isopropylphenylboronic acid cluster_3B5I 3-Bromo-5-isopropylphenylboronic acid cluster_4B2I 4-Bromo-2-isopropylphenylboronic acid I1 Br | C1-C2(B(OH)2) |  | C6-C3(CH(CH3)2) |  | C5=C4 I2 B(OH)2 | C1-C2 |  | C6-C3(Br) |  | C5(CH(CH3)2)=C4 I3 B(OH)2 | C1-C2(CH(CH3)2) |  | C6-C3 |  | C5=C4(Br)

Caption: Figure 2: Structures of Bromo-isopropylphenylboronic Acid Isomers.

Conclusion

The differentiation of bromo-isopropylphenylboronic acid isomers is a task readily achievable through a systematic application of standard spectroscopic techniques. ¹H NMR provides the most definitive data for distinguishing the isomers based on the unique patterns of the aromatic protons. ¹³C NMR, IR spectroscopy, and mass spectrometry offer crucial confirmatory data, verifying the carbon skeleton, the presence of key functional groups, and the elemental composition, respectively. By understanding the principles behind the spectroscopic data and following robust experimental protocols, researchers can ensure the unambiguous identification of these valuable synthetic intermediates, thereby upholding the integrity and quality of their scientific endeavors.

References

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Validation

A Senior Application Scientist's Guide to 4-Bromo-2-isopropylphenylboronic Acid in Multi-Step Synthesis

In the intricate world of pharmaceutical and materials science, the selection of a building block is a critical decision that reverberates through the entire synthetic route. It dictates not only the efficiency and yield...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of pharmaceutical and materials science, the selection of a building block is a critical decision that reverberates through the entire synthetic route. It dictates not only the efficiency and yield of individual steps but also the overall cost and scalability of the process. This guide provides an in-depth cost-benefit analysis of 4-Bromo-2-isopropylphenylboronic acid , a versatile yet specific reagent, designed for researchers, chemists, and drug development professionals. We will objectively compare its performance with viable alternatives, supported by mechanistic insights and actionable experimental data, to empower you to make the most informed decision for your multi-step synthesis endeavors.

Unpacking the Utility of 4-Bromo-2-isopropylphenylboronic Acid

At its core, 4-Bromo-2-isopropylphenylboronic acid is a bifunctional building block. The boronic acid group is a cornerstone of modern organic chemistry, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1][2] The other two key features—the bromine atom and the ortho-isopropyl group—impart specific functionalities and properties that define its utility.

  • The Bromo Handle: The bromine atom serves as a reliable and regioselective reactive site for a subsequent cross-coupling reaction. This allows for a modular, stepwise construction of complex biaryl or heterobiaryl structures.

  • The Isopropyl Influence: The bulky isopropyl group, positioned ortho to the boronic acid, introduces significant steric hindrance. This can influence reaction kinetics, selectivity, and the final conformation of the target molecule.[3][4] Furthermore, its lipophilic nature can significantly alter the physicochemical properties of the final compound, a critical consideration in drug design.

Table 1: Physicochemical Properties of 4-Bromo-2-isopropylphenylboronic acid

PropertyValueSource
CAS Number 1451390-88-7
Molecular Formula C₉H₁₂BBrO₂
Molecular Weight 242.91 g/mol
Physical Form Solid
Purity Typically ≥98%
Storage Inert atmosphere, 2-8°C

The Cost-Benefit Framework

Evaluating a reagent requires a dual-lens approach: one focusing on the economic cost and the other on the scientific and practical benefits it delivers.

2.1. Cost Analysis

  • Commercial Availability & Price: 4-Bromo-2-isopropylphenylboronic acid is commercially available from several fine chemical suppliers. Its price is moderate, reflecting a multi-step synthesis for its production. As with many specialized reagents, the cost per gram decreases significantly with bulk purchases, a key factor for process development and scale-up.

  • Synthetic Accessibility: For laboratory-scale needs where commercial sourcing is not viable, a common retrosynthetic approach involves the borylation of a corresponding aryl bromide. A plausible route starts from the commercially available 1-bromo-3-isopropylbenzene. This involves a directed ortho-metalation followed by quenching with a trialkyl borate and subsequent hydrolysis. This multi-step process underscores the commercial cost, as it requires cryogenic conditions and careful control.[5]

2.2. Benefit Analysis: Performance in Synthesis

  • Controlled Reactivity: The primary benefit lies in its application in the Suzuki-Miyaura coupling. The ortho-isopropyl group introduces steric shielding around the boronic acid. While this can slow down the rate of transmetalation compared to unhindered boronic acids, it can also be a powerful tool.[6][7] This steric hindrance can prevent undesirable side reactions and, in some cases, lead to higher selectivity in complex couplings, ultimately improving the overall yield of the desired product.

  • Modulation of Physicochemical Properties: In drug discovery, the isopropyl group is a valuable substituent. It increases lipophilicity (logP), which can enhance membrane permeability and oral absorption. It can also provide a metabolic blocking site, preventing enzymatic degradation at that position and thereby increasing the half-life of a drug candidate.

  • Structural Control: The steric bulk of the isopropyl group can enforce a twisted conformation (dihedral angle) in the resulting biaryl product. This atropisomerism can be critical for binding to a specific protein pocket or for the performance of an advanced material.[4]

Comparative Guide to Alternatives

The decision to use 4-Bromo-2-isopropylphenylboronic acid is best made by comparing it to logical alternatives. The optimal choice is always context-dependent, hinging on the specific goals of the synthesis.

Parameter4-Bromo-2-isopropylphenylboronic acid Alternative 1: 4-Bromo-2-methylphenylboronic acid Alternative 2: (4-Bromo-2-isopropylphenyl)potassium trifluoroborate
Primary Use Suzuki coupling where steric bulk and lipophilicity are desired.Suzuki coupling with less steric hindrance than the isopropyl analogue.Suzuki coupling with enhanced reagent stability.
Cost ModerateGenerally lower than the isopropyl analogue due to simpler starting materials.Often higher due to an additional synthetic step.
Reactivity Moderate; can be slower due to steric hindrance.[3]Higher than the isopropyl analogue due to reduced steric bulk.Generally comparable to or slightly lower than boronic acids, requiring specific activation.[8]
Stability Susceptible to degradation (e.g., boroxine formation); requires inert storage.[9]Similar stability profile to the isopropyl analogue.Highly stable to air and moisture; long shelf-life.[9][10]
Key Advantage Introduces significant steric bulk and lipophilicity.A good balance of reactivity and some steric influence.Excellent stability, simplifying handling and storage.[8]
Key Disadvantage Steric hindrance can sometimes lead to lower yields or require harsher conditions.Provides less steric influence on the final product's conformation.May require specific reaction conditions (e.g., fluoride source) for efficient coupling.[11]

Experimental Workflow & Protocols

Trustworthiness in synthesis relies on robust, reproducible protocols. Below is a representative, self-validating system for a Suzuki-Miyaura coupling reaction involving a sterically hindered boronic acid.

Objective: To synthesize 4'-methoxy-2-isopropyl-1,1'-biphenyl from 4-bromo-2-isopropylphenylboronic acid and 4-bromoanisole.

Workflow Diagram:

G cluster_prep 1. Reagent Preparation & Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification cluster_analysis 4. Product Analysis prep_reagents Weigh Aryl Bromide, Boronic Acid, Base setup_reaction Combine reagents in flask, Purge with Inert Gas prep_reagents->setup_reaction prep_catalyst Prepare Catalyst Solution (Pd Precursor + Ligand) add_catalyst Inject Catalyst Solution prep_catalyst->add_catalyst setup_reaction->add_catalyst heat_stir Heat to 100°C with Vigorous Stirring (18h) add_catalyst->heat_stir cool_down Cool to Room Temp heat_stir->cool_down extract Dilute & Perform Aqueous Extraction cool_down->extract purify Purify via Flash Column Chromatography extract->purify characterize Characterize Product (NMR, LC-MS) purify->characterize G start Start: Need to synthesize a biaryl with a 4-bromo-2-isopropylphenyl moiety q_stability Is long-term stability and ease of handling a top priority? start->q_stability q_sterics Is the steric bulk of the isopropyl group essential for activity or conformation? q_stability->q_sterics No use_trifluoroborate Choose: (4-Bromo-2-isopropylphenyl)potassium trifluoroborate q_stability->use_trifluoroborate Yes q_cost Is minimizing reagent cost the primary concern? q_sterics->q_cost No use_boronic_acid Choose: 4-Bromo-2-isopropylphenylboronic acid q_sterics->use_boronic_acid Yes q_cost->use_boronic_acid No use_methyl_analog Consider Alternative: 4-Bromo-2-methylphenylboronic acid q_cost->use_methyl_analog Yes

Sources

Comparative

A Comparative Guide to Green Chemistry Metrics for Syntheses Involving 4-Bromo-2-isopropylphenylboronic Acid

Introduction: The Imperative for Greener Synthesis in Drug Development In the landscape of modern pharmaceutical and fine chemical synthesis, the pursuit of molecular complexity is increasingly tempered by the principles...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Greener Synthesis in Drug Development

In the landscape of modern pharmaceutical and fine chemical synthesis, the pursuit of molecular complexity is increasingly tempered by the principles of green chemistry. The historical focus on yield and purity, while still paramount, is now augmented by a critical evaluation of a process's environmental footprint.[1][2][3] The pharmaceutical industry, notorious for its high E-Factor (mass ratio of waste to product), is actively seeking to design more sustainable synthetic routes from the outset.[2] This guide provides an in-depth evaluation of key green chemistry metrics, using the synthesis of a biaryl compound via a Suzuki-Miyaura coupling reaction with 4-Bromo-2-isopropylphenylboronic acid as a practical case study. We will objectively compare a traditional approach with a greener alternative, providing the data and protocols necessary for researchers, scientists, and drug development professionals to make more informed and sustainable choices.

Pillar 1: Understanding Core Green Chemistry Metrics

To quantitatively assess the "greenness" of a chemical process, a set of standardized metrics has been developed.[4] While numerous metrics exist, we will focus on four of the most widely adopted and impactful ones in the pharmaceutical industry: Atom Economy, E-Factor, Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME).[4][5][6][7]

  • Atom Economy (AE): Introduced by Barry Trost, AE is a theoretical measure of how many atoms from the reactants are incorporated into the desired product.[6][8][9] It is a fundamental measure of efficiency at the atomic level.

    • Formula: AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

  • E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-Factor provides a more practical measure of waste by quantifying the mass of waste generated per unit of product.[2][10] A lower E-Factor signifies a greener process.

    • Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

  • Process Mass Intensity (PMI): Championed by the American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR), PMI is a holistic metric that considers all materials used in a process, including reactants, solvents, reagents, and workup materials, relative to the final product mass.[1][3][5][7] It offers a comprehensive view of process efficiency and is a key metric for industry.[5]

    • Formula: PMI = Total Mass of Inputs (kg) / Mass of Product (kg)

  • Reaction Mass Efficiency (RME): RME provides a more realistic measure of a reaction's efficiency than Atom Economy by incorporating the reaction yield and the actual molar quantities of reactants used.[6][8]

    • Formula: RME = (Mass of Isolated Product / Total Mass of Reactants) x 100%

The relationship between these metrics is crucial. Atom Economy is a theoretical ideal, while RME begins to account for real-world outcomes. The E-Factor and PMI provide a broader process-level view, with PMI being the most comprehensive by including all process materials.

Pillar 2: Comparative Case Study: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds, particularly in the creation of biaryl structures common in pharmaceuticals.[11][12][13] We will analyze two hypothetical, yet realistic, scenarios for the coupling of 4-Bromo-2-isopropylphenylboronic acid with 4-bromoacetophenone to produce 2'-isopropyl-5'-acetylbiphenyl.

Reaction Scheme:

(Self-generated image, not from search results)

Scenario A: Traditional Protocol

This scenario represents a common, non-optimized laboratory procedure. The choice of toluene as a solvent is traditional for its ability to facilitate reaction kinetics at higher temperatures. However, toluene is derived from petroleum and poses environmental and health risks.[14][15] The use of a homogeneous palladium catalyst, while effective, can lead to challenges in product purification and catalyst recovery.[16]

Scenario B: Greener, Optimized Protocol

This scenario incorporates several green chemistry principles. It utilizes a more environmentally friendly solvent, 2-Methyltetrahydrofuran (2-MeTHF), which is a bio-based solvent with a better safety profile.[17][18] The protocol also employs a lower catalyst loading and a more benign base, potassium carbonate, compared to stronger, less atom-economical bases.[16] Furthermore, this scenario explores the use of a heterogeneous catalyst which could, in principle, be recovered and reused.[16][19]

Data Presentation: Metrics Comparison
MetricScenario A: TraditionalScenario B: GreenerJustification for Difference
Yield 85%92%Optimized conditions and potentially more stable catalyst system.
Atom Economy 68.2%68.2%AE is theoretical and depends only on the reactants that form the product, so it is identical for the same reaction.
Reaction Mass Efficiency (RME) 55.1%61.3%Higher yield and more favorable stoichiometry in Scenario B directly improve RME.
E-Factor 25.512.8Primarily driven by the significant reduction in solvent mass and the use of a more efficient workup in Scenario B.
Process Mass Intensity (PMI) 26.513.8Similar to E-Factor, the reduction in solvent and workup materials drastically lowers the total mass input per kg of product.

Note: Calculations are based on the detailed protocols provided in the next section.

Pillar 3: Experimental Protocols & Methodologies

The following protocols provide the detailed, step-by-step procedures for the two scenarios, allowing for the validation of the calculated metrics.

Scenario A: Traditional Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-2-isopropylphenylboronic acid (1.20 g, 4.94 mmol, 1.2 eq.), 4-bromoacetophenone (1.00 g, 4.12 mmol, 1.0 eq.), and sodium carbonate (1.31 g, 12.36 mmol, 3.0 eq.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.238 g, 0.206 mmol, 5 mol%).

  • Solvent Addition: The flask is purged with argon for 10 minutes. Degassed toluene (20 mL) and water (5 mL) are added via syringe.

  • Reaction Execution: The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours. Reaction progress is monitored by TLC.

  • Workup and Isolation: After cooling to room temperature, the mixture is diluted with ethyl acetate (30 mL) and washed with water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield the desired product (0.94 g, 85% yield).

Scenario B: Greener Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: To a 50 mL round-bottom flask, add 4-Bromo-2-isopropylphenylboronic acid (1.08 g, 4.45 mmol, 1.08 eq.), 4-bromoacetophenone (1.00 g, 4.12 mmol, 1.0 eq.), and powdered potassium carbonate (1.14 g, 8.24 mmol, 2.0 eq.).

  • Catalyst Addition: Add a heterogeneous palladium catalyst, such as Pd/C (e.g., 10% Pd on carbon, 0.044 g, 1 mol% Pd).

  • Solvent Addition: The flask is purged with nitrogen. Add 2-Methyltetrahydrofuran (2-MeTHF) (15 mL) and water (1.5 mL).

  • Reaction Execution: The mixture is heated to 80 °C and stirred for 4 hours.

  • Workup and Isolation: Cool the reaction to room temperature. The solid catalyst is removed by filtration through a pad of celite, washing with a small amount of 2-MeTHF (5 mL). The filtrate is washed with water (10 mL) and brine (10 mL).

  • Purification: The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the pure product (1.02 g, 92% yield) without the need for column chromatography.

Visualization of Concepts

Workflow for Green Chemistry Metric Evaluation

This diagram illustrates the process of evaluating a chemical reaction through the lens of green chemistry metrics, from inputs to final assessment.

G cluster_inputs Inputs cluster_process Process cluster_outputs Outputs cluster_analysis Analysis A Reactants E Chemical Reaction A->E B Solvents B->E C Catalysts C->E D Reagents & Workup Materials D->E F Workup & Isolation E->F G Desired Product F->G H Waste Streams (Solvents, Byproducts, etc.) F->H I Calculate Metrics (PMI, E-Factor, RME) G->I H->I J Compare & Optimize I->J

Workflow for evaluating a synthesis using green metrics.
Hierarchical Relationship of Mass-Based Metrics

This diagram shows the scope of different green chemistry metrics, from the most idealized (Atom Economy) to the most comprehensive (Process Mass Intensity).

G cluster_scope AE Atom Economy (Theoretical Reactants) RME Reaction Mass Efficiency (Actual Reactants & Yield) AE->RME includes yield & stoichiometry EF E-Factor (Product vs. Waste) RME->EF considers all non-product mass PMI Process Mass Intensity (All Inputs vs. Product) EF->PMI accounts for all process inputs

Hierarchy and scope of common green chemistry metrics.

Discussion and Authoritative Insights

The comparative data clearly demonstrates the power of conscious experimental design in reducing the environmental impact of a synthesis. While the Atom Economy remains unchanged between the two scenarios (as it is an intrinsic property of the chosen reaction), the other metrics tell a compelling story.

The Reaction Mass Efficiency (RME) shows a modest but important improvement in Scenario B, directly resulting from the higher yield. This highlights that optimizing reaction conditions to maximize conversion is a fundamental green chemistry principle.

The most dramatic improvements are seen in the E-Factor and Process Mass Intensity (PMI) , which are halved in Scenario B. This is overwhelmingly due to the reduction in solvent volume and the elimination of solvent-intensive column chromatography. Solvents typically account for the vast majority of mass in a pharmaceutical process, making solvent choice and minimization a primary target for greening a synthesis.[3][15][20] The selection of 2-MeTHF over toluene is a strategic choice; not only is it a greener solvent, but its properties can also lead to more efficient reactions and simpler workups.[17][18]

Furthermore, the move from a homogeneous palladium catalyst to a heterogeneous one, while not directly impacting the mass-based metrics in a single run, has significant green implications for scalability. Heterogeneous catalysts can often be recovered and reused, reducing metal waste and overall process cost.[16][19]

It is also important to consider alternatives to boronic acids themselves. While versatile, they are not without their drawbacks. Reagents like potassium organotrifluoroborates or MIDA boronates offer enhanced stability, which can lead to more reproducible reactions and longer shelf-life, reducing waste from decomposed starting materials.[11][21][22][23]

Conclusion

The evaluation of syntheses involving 4-Bromo-2-isopropylphenylboronic acid through the lens of green chemistry metrics provides a clear and quantitative framework for process optimization. By moving beyond traditional metrics like yield and focusing on a holistic view of mass efficiency as captured by PMI and E-Factor, drug development professionals can design more sustainable, cost-effective, and environmentally responsible manufacturing processes. The case study presented here illustrates that significant improvements can be achieved through informed choices regarding solvents, catalysts, and reaction conditions, underscoring the principle that green chemistry is, ultimately, good chemistry.

References

  • Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(1), 289–301. [Link]

  • ACS Green Chemistry Institute. (2014). Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries. ACS GCI. [Link]

  • Lei, P., Mu, Y., Wang, Y., et al. (2021). Green Solvent Selection for Suzuki-Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 552–559. [Link]

  • Papadopoulou, M. F., & Anastasopoulou, P. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4192. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 9(8), 1545–1548. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guide. ACS GCI. [Link]

  • Shields, B. J., Doyle, A. G. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 15(15), 3974–3977. [Link]

  • Shields, B. J., & Doyle, A. G. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. NIH Public Access, 15(15), 3974-3977. [Link]

  • Dunn, P. J., et al. (2014). Overcoming Barriers to Green Chemistry in the Pharmaceutical Industry - The Green Aspiration Level™ Concept. Green Chemistry, 16, 4144-4155. [Link]

  • DCAT. (2020). Green Chemistry in Pharmaceutical Applications. DCAT Value Chain Insights. [Link]

  • Clark, J. H., & Macquarrie, D. J. (2008). Solvents and sustainable chemistry. Organic Process Research & Development, 12(4), 623-630. [Link]

  • Dunn, P. J. (2012). The Green Chemistry Approach to Pharma Manufacturing. Pharmaceutical Outsourcing. [Link]

  • European Journal of Modern Medicine and Practice. (2025). DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA. Inovatus Journals, 5(2). [Link]

  • Che, C., & Li, G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9016-9028. [Link]

  • Term. (2025). Environmental Impact of Solvents. [Link]

  • ResearchGate. (2025). A Review of the Application of Green Solvents in Organic Synthesis. [Link]

  • AlQalam Journal of Medical and Applied Sciences. (2025). Evaluating the Efficacy and Environmental Impact of Green Solvents in Organic Synthesis: A Systematic Review. [Link]

  • Neuroquantology. (2020). GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. Neuroquantology, 18(9), 240-246. [Link]

  • Curzons, A. D., et al. (2001). Metrics to Green Chemistry - Which are the best. Green Chemistry, 3, 1-6. [Link]

  • ACS. (n.d.). METRICS | Green Chemistry. American Chemical Society. [Link]

  • Request PDF. (n.d.). The E Factor and Process Mass Intensity. ResearchGate. [Link]

  • Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to 'green' chemistry—which are the best?. Green Chemistry, 4(6), 521-527. [Link]

  • Save My Exams. (2025). Atom Economy. DP IB Chemistry Revision Notes 2023. [Link]

  • Malaysian Journal of Analytical Sciences. (2017). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Vol. 21(6), 1335-1343. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H2O. [Link]

  • Scientific Reports. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Nature. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Bromo-2-isopropylphenylboronic acid

Operational Safety and Logistics Guide: Handling 4-Bromo-2-isopropylphenylboronic Acid As a Senior Application Scientist, establishing a robust safety and logistical framework is paramount when integrating novel reagents...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Logistics Guide: Handling 4-Bromo-2-isopropylphenylboronic Acid

As a Senior Application Scientist, establishing a robust safety and logistical framework is paramount when integrating novel reagents into drug development workflows. 4-Bromo-2-isopropylphenylboronic acid (CAS: 1451390-88-7) is a highly valuable intermediate, frequently utilized in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl scaffolds. While boronic acids are generally less toxic than their organostannane counterparts, they possess specific hazard profiles that require strict operational controls[1].

This guide provides a definitive, self-validating protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring both scientific integrity and operator safety.

Hazard Profile & Risk Assessment

Before handling any chemical, a quantitative and categorical understanding of its properties is required. The following table summarizes the critical safety data for 4-Bromo-2-isopropylphenylboronic acid[1].

PropertySpecification / Hazard Data
CAS Number 1451390-88-7
Molecular Formula C9H12BBrO2
Molecular Weight 242.91 g/mol
Physical State Solid / Powder
GHS Hazard Statements H303: May be harmful if swallowedH320: Causes eye irritation
Precautionary Statements P264: Wash hands thoroughly after handlingP305+P351+P338: IF IN EYES: Rinse cautiously with water

PPE Matrix & Causality

Merely listing PPE is insufficient; understanding the causality behind these choices ensures compliance and builds a culture of safety. The PPE matrix for 4-Bromo-2-isopropylphenylboronic acid is designed to mitigate its primary exposure routes: ocular contact and ingestion of aerosolized dust[1].

  • Ocular Protection (Primary Defense): The H320 classification indicates that this compound causes eye irritation[1]. Standard safety glasses are inadequate against airborne powders. Requirement: Tight-fitting, splash-proof chemical safety goggles (EN 166 compliant) must be worn to prevent micro-particulates from bypassing the lenses during weighing.

  • Dermal & Manual Protection: While not classified as a severe skin corrosive, boronic acids can cause mild contact dermatitis upon prolonged exposure. Requirement: Nitrile examination gloves (EN ISO 374) are mandatory[2]. Nitrile provides an excellent barrier against organic solids and prevents moisture from the skin from reacting with the hygroscopic boronic acid.

  • Respiratory Protection: Handling dry powders introduces the risk of aerosolization. Requirement: Operations must be conducted within a certified chemical fume hood[2]. If a fume hood is unavailable or a large-scale spill occurs, an N95 or P1 particulate respirator is required to prevent inhalation of dust, which directly correlates to the H303 (harmful if swallowed/inhaled) hazard[1].

  • Body Protection: A standard flame-retardant laboratory coat, fully buttoned, is required to prevent particulate accumulation on personal clothing.

Operational Protocol: Weighing and Transfer

To ensure both scientific integrity and operator safety, follow this step-by-step methodology for routine handling.

  • Step 1: Engineering Control Verification. Ensure the chemical fume hood is operational with a face velocity of 80-100 fpm. Clear the workspace of incompatible materials (strong oxidizing agents).

  • Step 2: Static Mitigation. Boronic acids can be prone to static charge buildup. Use an anti-static weighing boat and a grounded, stainless-steel spatula to prevent the powder from aerosolizing or clinging to surfaces.

  • Step 3: Closed-System Transfer. Weigh the required mass of 4-Bromo-2-isopropylphenylboronic acid directly into a tared reaction vial. Instantly cap the vial before removing it from the fume hood. This prevents cross-contamination in the general laboratory space.

  • Step 4: Decontamination. Wipe down the balance and the immediate fume hood surface with a damp, solvent-compatible cloth (e.g., 70% isopropanol or water) to capture any residual micro-dust.

Visualizing the Safety Workflow

The following diagram illustrates the logical progression of handling this reagent, ensuring that safety is integrated into every step of the experimental workflow.

SafetyWorkflow A Pre-Handling Risk Assessment B Don PPE (Nitrile, Goggles, Coat) A->B C Fume Hood Containment B->C D Weighing & Transfer C->D E Spill Event? D->E F Wet Wipe & Mechanical Collection E->F Yes G Halogenated Waste Disposal E->G No F->G

Workflow for handling 4-Bromo-2-isopropylphenylboronic acid, from PPE donning to waste disposal.

Spill Management & Disposal Plan

Because this compound contains both boron and a halogen (bromine), its environmental impact requires strict disposal adherence. It must not be discharged into municipal drains[2].

Spill Response Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: Do not dry-sweep, as this will aerosolize the irritating powder[2].

  • Collect: Lightly dampen the spill with water or a compatible solvent to suppress dust. Mechanically collect the material using a dustpan or damp paper towels[3].

  • Sanitize: Wash the contaminated surface thoroughly with soap and water to remove trace residues[4].

Disposal Plan:

  • Solid Waste: Place all collected spill debris, contaminated gloves, and empty reagent containers into a rigid, leak-proof hazardous waste bin.

  • Categorization: Label the waste clearly as "Halogenated Organic Solid Waste - Contains Boron/Bromine."

  • Destruction: Waste must be transferred to an approved, licensed waste disposal facility for high-temperature incineration. Incineration prevents the environmental accumulation of brominated byproducts and safely oxidizes the boron content.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-isopropylphenylboronic acid
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Reactant of Route 2
4-Bromo-2-isopropylphenylboronic acid
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